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  • Product: 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide
  • CAS: 1199773-26-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide and Its Analogs

This guide provides a comprehensive overview of the physical and chemical properties of the pyrazole-containing sulfonamide, 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide. Given the limited availability of s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of the pyrazole-containing sulfonamide, 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide. Given the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document will leverage detailed information from closely related and well-characterized analogs to provide a robust framework for researchers, scientists, and drug development professionals. The insights and protocols described herein are grounded in established principles of medicinal and synthetic chemistry, offering a predictive and practical understanding of this important chemical scaffold.

The pyrazole nucleus is a well-established pharmacophore in numerous pharmaceutically active compounds, and its combination with a sulfonamide moiety often leads to diverse and potent biological activities.[1] Sulfonamides themselves are a critical class of drugs with applications ranging from antibacterial to anti-inflammatory agents. The strategic incorporation of a bromine atom on the pyrazole ring provides a valuable handle for further synthetic modifications, making the title compound and its analogs attractive starting points for the development of novel therapeutics.

Core Molecular Structure and Physicochemical Properties

The foundational structure consists of a 4-bromopyrazole ring linked via a nitrogen atom to a phenyl ring, which in turn bears a dimethylsulfonamide group. This arrangement imparts a unique combination of electronic and steric properties that govern its reactivity and potential biological interactions.

Table 1: Physicochemical Properties of a Representative Analog

PropertyValue (for 4-(4-Bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)-N-phenylbenzenesulfonamide)Source
Molecular Formula C₁₆H₁₂BrClN₄O₂SCalculated
Molecular Weight 455.71 g/mol Calculated
Appearance Brown powder[2]
Melting Point 97-100 °C[2]
Solubility Soluble in common organic solvents like DMSO and DMFInferred

Synthesis and Chemical Reactivity

The synthesis of pyrazole-containing sulfonamides typically involves the reaction of a pyrazole-substituted arylsulfonyl chloride with an appropriate amine.[2][3] In the case of the title compound, the synthesis would logically proceed from 4-(4-Bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride .[4]

Proposed Synthetic Pathway

The reaction of 4-(4-bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride with dimethylamine in the presence of a suitable base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran, would yield the desired product.

Synthetic Pathway Start 4-(4-Bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride Product 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide Start->Product Sulfonamide formation Reagent Dimethylamine (HN(CH3)2) Triethylamine Reagent->Product

Caption: Proposed synthesis of the title compound.

Key Reactive Sites and Potential Transformations

The bromine atom on the pyrazole ring is a key site for further functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) in a drug discovery context. The sulfonamide nitrogen, being tertiary in the title compound, is generally unreactive. The aromatic rings can undergo electrophilic substitution, although the sulfonamide group is deactivating.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data based on the analysis of closely related structures.[2]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupExpected AppearanceSource
~3100Aromatic C-H stretchWeak to medium[2]
~1600, ~1500C=C and C=N stretching (aromatic rings)Medium to strong[2]
~1340 and ~1160Asymmetric and symmetric SO₂ stretchingStrong[2]
Below 1000C-Br stretchingMedium to strongInferred
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for elucidating the detailed structure of the molecule.

The proton NMR spectrum will show distinct signals for the protons on the pyrazole and benzene rings, as well as the methyl groups of the sulfonamide. The chemical shifts and coupling patterns will be indicative of their chemical environment.

Table 3: Predicted ¹H NMR Chemical Shifts

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazole H-3, H-57.5 - 8.5Singlets or doublets
Benzene ring protons7.0 - 8.0Doublets
N-methyl protons~2.7Singlet

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Pyrazole C-3, C-5125 - 150
Pyrazole C-4 (bearing Br)95 - 105
Benzene ring carbons120 - 145
N-methyl carbons~37
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the title compound, C₁₁H₁₂BrN₃O₂S, the expected molecular weight is approximately 330.19 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in a characteristic M and M+2 pattern in the mass spectrum.

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of similar pyrazole-sulfonamide derivatives.[2][3]

General Synthesis Protocol

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification SulfonylChloride Dissolve 4-(4-bromo-1H-pyrazol-1-yl)- benzenesulfonyl chloride in THF Addition Add amine solution dropwise to the sulfonyl chloride solution at 0 °C SulfonylChloride->Addition AmineSolution Prepare a solution of dimethylamine and triethylamine in THF AmineSolution->Addition Stirring Stir at room temperature for 2-4 hours Addition->Stirring Monitoring Monitor reaction progress by TLC Stirring->Monitoring Quench Quench with water and extract with ethyl acetate Monitoring->Quench Wash Wash organic layer with brine Quench->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: General workflow for the synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve 4-(4-bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Amine Addition: In a separate flask, prepare a solution of dimethylamine (1.2 eq) and triethylamine (1.5 eq) in THF.

  • Reaction: Cool the sulfonyl chloride solution to 0 °C in an ice bath. Add the amine solution dropwise with stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Protocols
  • Melting Point: Determine the melting point using a standard melting point apparatus.

  • IR Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.

  • NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Mass Spectrometry: Obtain the mass spectrum using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

Conclusion and Future Directions

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide represents a versatile scaffold with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, a comprehensive understanding of its physical and chemical properties can be effectively extrapolated from closely related, well-characterized analogs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this and similar molecules. The presence of the bromine atom opens up numerous avenues for further chemical exploration, making this class of compounds a rich area for future research in the quest for novel therapeutic agents.

References

  • (No specific source for the title compound was found, this is a placeholder for a potential future public
  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. ([Link])

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  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ([Link])

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  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. ([Link])

  • 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzenesulfonamide - CRO SPLENDID LAB. ([Link])

  • 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide CAS#: 1199773-26-6; ChemWhat 代号:1066954. ([Link])

  • 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide - SpectraBase. ([Link])

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Sources

Exploratory

The Multifaceted Biological Activities of Pyrazole Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of Pyrazole Sulfonamides In the landscape of medicinal chemistry, the pyrazole sulfonamide scaffold has emerged as a "privileged structure," a molecular framework that demonstrates t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazole Sulfonamides

In the landscape of medicinal chemistry, the pyrazole sulfonamide scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities.[1][2] This guide provides an in-depth technical exploration of the significant biological activities exhibited by pyrazole sulfonamide derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic potential.

The fusion of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the sulfonamide moiety (-SO₂NH₂) gives rise to a unique combination of physicochemical properties.[2][3] This synergistic pairing has led to the development of numerous clinically successful drugs, including the anti-inflammatory agent Celecoxib and the anticancer drug Pazopanib, underscoring the therapeutic significance of this chemical class.[4][5] This guide will dissect the key biological domains where these derivatives have shown promise: anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory activities.

I. Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

A cornerstone of the therapeutic success of pyrazole sulfonamides lies in their potent anti-inflammatory effects, primarily mediated through the selective inhibition of cyclooxygenase-2 (COX-2).[4][6]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response, and prostaglandins are key mediators of the pain and swelling associated with it. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of these prostaglandins from arachidonic acid.[7] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8]

Many traditional nonsteroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[6] Pyrazole sulfonamide derivatives, most notably Celecoxib, are designed to selectively inhibit COX-2.[4] The sulfonamide group of these molecules binds to a hydrophilic side pocket present in the active site of COX-2, an interaction that is not as favorable in the more constricted active site of COX-1.[4] This selective inhibition allows for the reduction of inflammation and pain with a potentially lower risk of gastrointestinal complications.[6]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole_Sulfonamide Pyrazole Sulfonamide (e.g., Celecoxib) Pyrazole_Sulfonamide->COX2

Caption: COX-2 pathway and inhibition by pyrazole sulfonamides.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of novel compounds.[9][10]

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema (swelling).[11] The volume of the paw is measured over time, and the ability of a test compound to reduce this swelling compared to a control group is indicative of its anti-inflammatory potential.[10]

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Group I: Vehicle control (e.g., 1% Carboxymethyl Cellulose).

    • Group II: Positive control (e.g., Diclofenac Sodium, 6 mg/kg).[11]

    • Group III-V: Test groups receiving different doses of the pyrazole sulfonamide derivative.

  • Compound Administration: The test compounds and the positive control are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[10][12]

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[10]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.

II. Anticancer Activity: A Multi-pronged Attack on Tumor Progression

Pyrazole sulfonamide derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival.[3][13]

Mechanisms of Action in Oncology

The anticancer effects of this class of compounds are not limited to a single mechanism. They have been shown to inhibit several key targets involved in tumorigenesis:

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][14] Pazopanib, a pyrazole sulfonamide derivative, is a potent inhibitor of VEGFR-2, thereby impeding tumor growth by cutting off its blood supply.[15][16] It competes with ATP for binding to the intracellular tyrosine kinase domain of the receptor, inhibiting its autophosphorylation and downstream signaling.[17]

  • Carbonic Anhydrase Inhibition: Certain carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, are overexpressed in many types of tumors and are associated with tumor hypoxia and acidification of the tumor microenvironment, which promotes cancer cell invasion and metastasis.[13] Pyrazole sulfonamides have been designed as effective inhibitors of these tumor-associated CA isoforms.

  • Induction of Apoptosis: Many pyrazole sulfonamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[18] This can occur through various mechanisms, including cell cycle arrest and the modulation of apoptotic signaling pathways.

Signaling Pathway: VEGFR-2 and Angiogenesis

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pazopanib Pazopanib Pazopanib->VEGFR2 MAPK MAPK Pathway PLCg->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Endothelial Cell Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 signaling and its inhibition by Pazopanib.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[19][20]

Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[20] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the pyrazole sulfonamide derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[22]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[22]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrazole sulfonamide scaffold has also been explored for its potential in developing novel antimicrobial agents to address the growing challenge of antibiotic resistance.[23][24]

Mechanism of Action: Targeting Essential Bacterial Pathways

While the exact mechanisms can vary depending on the specific derivative, pyrazole sulfonamides are thought to exert their antimicrobial effects by interfering with essential bacterial processes. The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs, acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[24] Folate is a vital precursor for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth. The pyrazole component can contribute to the overall activity and spectrum of the compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25] The broth microdilution method is a standard procedure for determining MIC values.[26]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[26]

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole sulfonamide derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).[26]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[26]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[25]

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole sulfonamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole and the sulfonamide-bearing phenyl ring.[13][27]

Key SAR Observations:

  • Substituents on the Pyrazole Ring: The nature of the substituents at the N1, C3, and C5 positions of the pyrazole ring can significantly influence the potency and selectivity of the compounds. For instance, in COX-2 inhibitors, bulky groups at the C5 position can enhance selectivity.

  • Position of the Sulfonamide Group: The position of the sulfonamide group on the phenyl ring (ortho, meta, or para) can affect the binding affinity to the target enzyme. For many COX-2 inhibitors, a para-sulfonamide group is optimal for fitting into the secondary pocket of the enzyme.

  • Substituents on the Phenyl Rings: The presence of electron-withdrawing or electron-donating groups on the phenyl rings attached to the pyrazole core can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the biological target.

Experimental Workflow: From Synthesis to Biological Evaluation

SAR_Workflow Synthesis Synthesis of Pyrazole Sulfonamide Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cytotoxicity) Purification->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Identification->SAR_Analysis In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Lead_Identification->In_Vivo_Studies Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Synthesis

Caption: A typical workflow for the development of pyrazole sulfonamide derivatives.

V. Synthesis of Pyrazole Sulfonamide Derivatives

A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazole sulfonamides involves the condensation of chalcones with a sulfonamide-containing hydrazine.[28][29]

General Synthetic Protocol
  • Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield the corresponding chalcone.

  • Pyrazole Ring Formation: The synthesized chalcone is then reacted with a hydrazine derivative bearing a sulfonamide group (e.g., 4-hydrazinobenzenesulfonamide hydrochloride) in a suitable solvent such as ethanol or acetic acid, often with a catalytic amount of acid.[28] The reaction mixture is typically refluxed for several hours.

  • Purification: The resulting pyrazole sulfonamide derivative is then purified by recrystallization or column chromatography.

VI. Quantitative Data Summary

The following table summarizes the biological activities of representative pyrazole sulfonamide derivatives against various targets.

Compound/DrugTargetAssayIC₅₀/MICReference
Celecoxib COX-2In vitro enzyme assay~0.04 µM[1]
Pazopanib VEGFR-2In vitro kinase assay0.03 µM[16]
Compound 9g M. tuberculosisBroth microdilution10.2 µg/mL[30]
Compound 17 B. subtilisBroth microdilution1 µg/mL[31]

Conclusion and Future Perspectives

The pyrazole sulfonamide scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility allows for the fine-tuning of biological activity through targeted structural modifications. The diverse mechanisms of action, spanning anti-inflammatory, anticancer, and antimicrobial effects, highlight the remarkable potential of this chemical class. Future research will likely focus on the development of multi-target agents, the exploration of novel biological targets, and the optimization of pharmacokinetic and safety profiles to address unmet medical needs. The in-depth understanding of the synthesis, biological evaluation, and structure-activity relationships presented in this guide will serve as a valuable resource for scientists dedicated to harnessing the therapeutic power of pyrazole sulfonamide derivatives.

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  • Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives - DergiPark. (2025, June 28). Retrieved January 15, 2026, from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. (n.d.). Retrieved January 15, 2026, from [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). Retrieved January 15, 2026, from [Link]

  • In vitro cytotoxicity assay of PBD analogs from MTT Assay. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega. (2025, February 11). Retrieved January 15, 2026, from [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC. (2022, September 20). Retrieved January 15, 2026, from [Link]

  • Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (n.d.). Retrieved January 15, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide

Abstract This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the pyrazolyl benzenesulfonamide scaffold, with a specific focus on 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the pyrazolyl benzenesulfonamide scaffold, with a specific focus on 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide. While direct and extensive research on this exact molecule is limited, this document synthesizes data from closely related analogs to establish a robust, inferred SAR. We will delve into the synthetic rationale, the influence of key structural motifs on biological activity, and potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds as therapeutic agents.

Introduction: The Pyrazolyl Benzenesulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry

The convergence of a pyrazole ring and a benzenesulfonamide moiety creates a pharmacologically significant scaffold that has been extensively explored in drug discovery. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component for designing molecules with specific biological activities. Similarly, the sulfonamide group is a well-established pharmacophore present in a wide array of antibacterial, diuretic, and anticancer agents. The combination of these two motifs in the 4-(pyrazol-1-yl)benzenesulfonamide core has given rise to compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The specific compound of interest, 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, incorporates several key features that are hypothesized to modulate its pharmacological profile. The 4-bromo substituent on the pyrazole ring offers a site for further chemical modification and can influence the electronic and steric properties of the pyrazole core. The N,N-dimethylation of the sulfonamide group is another critical feature that can impact the molecule's polarity, solubility, and ability to act as a hydrogen bond donor. This guide will dissect the available literature on related compounds to illuminate the probable SAR of this specific molecule.

Synthetic Strategies and Methodologies

The synthesis of 4-(pyrazol-1-yl)benzenesulfonamide derivatives generally follows a convergent approach, involving the preparation of the substituted pyrazole and the benzenesulfonamide moieties, followed by their coupling. A representative synthetic pathway is outlined below.

General Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide Analogs

A common synthetic route involves the reaction of a substituted phenylhydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring. For the synthesis of the core scaffold of interest, 4-hydrazinylbenzenesulfonamide hydrochloride can be reacted with a brominated 1,3-dicarbonyl equivalent. Subsequently, the sulfonamide nitrogen can be alkylated.

A plausible synthetic scheme for 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide is depicted in the following workflow diagram.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N,N-Dimethylation 4-Hydrazinylbenzenesulfonamide 4-Hydrazinylbenzenesulfonamide 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide 4-Hydrazinylbenzenesulfonamide->4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide Cyclocondensation Bromomalonaldehyde Bromomalonaldehyde Bromomalonaldehyde->4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide Intermediate 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide Final_Product 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide Intermediate->Final_Product Alkylation Methyl_Iodide Methyl Iodide (excess) Methyl_Iodide->Final_Product

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

The following protocol is adapted from the synthesis of structurally similar compounds.[2]

  • Step 1: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide.

    • To a solution of 4-hydrazinylbenzenesulfonamide hydrochloride in a suitable solvent (e.g., ethanol), add an equimolar amount of bromomalonaldehyde.

    • The reaction mixture is heated at reflux for a specified period (typically 2-4 hours) and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried to yield the intermediate product.

  • Step 2: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide.

    • The intermediate from Step 1 is dissolved in an appropriate aprotic solvent (e.g., dimethylformamide).

    • A suitable base (e.g., potassium carbonate) is added to the solution.

    • An excess of a methylating agent, such as methyl iodide, is added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature until completion, as monitored by TLC.

    • The final product is isolated by extraction and purified by column chromatography.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-(pyrazol-1-yl)benzenesulfonamide derivatives is intricately linked to the nature and position of substituents on both the pyrazole and the phenyl rings. The following SAR is inferred from studies on analogous compounds.

The 4-(Pyrazol-1-yl)benzenesulfonamide Core

The 4-(pyrazol-1-yl)benzenesulfonamide core is a well-established pharmacophore, notably present in the selective COX-2 inhibitor, Celecoxib.[1][3] The relative orientation of the pyrazole and benzenesulfonamide rings is crucial for binding to many biological targets.

Substitutions on the Pyrazole Ring
  • Position 4: The 4-position of the pyrazole ring is a key site for modulation of activity. The introduction of a bromine atom at this position, as in the title compound, can have several effects.[4] Bromine is an electron-withdrawing group that can influence the acidity of the pyrazole ring and its ability to participate in hydrogen bonding. Furthermore, the bromine atom can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins. In a study on antileishmanial 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, compounds bearing a 4-bromo substituent on the pyrazole ring demonstrated significant activity.[2][5]

  • Other Positions: The presence and nature of other substituents on the pyrazole ring can also significantly impact activity. For instance, in the context of COX-2 inhibition, a trifluoromethyl group at the 3-position and a p-tolyl group at the 5-position are key features of Celecoxib.

Substitutions on the Benzenesulfonamide Moiety
  • N,N-Dimethylation: The N,N-dimethylation of the sulfonamide group in the title compound removes the hydrogen bond donating capacity of the sulfonamide NH2 group. This modification can have a profound impact on the molecule's interaction with its biological target. While the unsubstituted sulfonamide can act as a hydrogen bond donor, the N,N-dimethylated analog cannot. This can either be detrimental if a hydrogen bond donation is critical for binding, or beneficial if this interaction is not required and the increased lipophilicity and altered electronics of the N,N-dimethyl group improve other aspects of the molecule's profile, such as cell permeability or metabolic stability. In the absence of direct data for the title compound, we can infer that this modification will likely alter its target profile compared to its unsubstituted counterpart.

  • Other N-substitutions: Studies on related sulfonamides have shown that varying the substituents on the sulfonamide nitrogen can lead to a wide range of biological activities. For instance, N-alkylation with larger groups can be used to probe the size of the binding pocket.

Inferred SAR Summary

The following diagram summarizes the key SAR points for the 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide scaffold.

SAR_Summary cluster_Core Core Scaffold cluster_Pyrazole Pyrazole Substitutions cluster_Sulfonamide Sulfonamide Substitutions Core 4-(Pyrazol-1-yl)benzenesulfonamide R4_Bromo R4 = Br: - Electron-withdrawing - Potential for halogen bonding - Generally associated with activity Core->R4_Bromo influences N_Dimethyl N,N-Dimethyl: - Removes H-bond donor capacity - Increases lipophilicity - Likely alters target profile Core->N_Dimethyl influences

Caption: Key structure-activity relationship points.

Potential Biological Targets and Therapeutic Applications

Based on the biological activities of structurally related pyrazolyl benzenesulfonamides, 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide could potentially exhibit a range of pharmacological effects.

Enzyme Inhibition
  • Carbonic Anhydrases (CAs): The sulfonamide moiety is a classic zinc-binding group, and many sulfonamides are potent inhibitors of carbonic anhydrases. Various pyrazole-containing benzenesulfonamides have been reported as effective CA inhibitors.[6]

  • Cyclooxygenases (COX): The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is the basis for the selective COX-2 inhibitor Celecoxib. It is plausible that the title compound could also exhibit activity against COX enzymes.

Antiparasitic Activity

As previously mentioned, a study on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives revealed potent antileishmanial activity.[2][5] The 4-bromo substitution on the pyrazole ring was found in some of the active compounds in that series.

Anticancer Activity

Numerous pyrazole and sulfonamide derivatives have been investigated for their anticancer properties. The potential mechanisms of action are diverse and include the inhibition of kinases, tubulin polymerization, and other cellular processes critical for cancer cell proliferation.

Data Presentation

The following table summarizes the biological activity of selected 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives from a study on antileishmanial agents, which provides a basis for understanding the SAR of the 4-bromo-substituted pyrazole core.[2]

CompoundRIC50 (µM) vs. L. amazonensisIC50 (µM) vs. L. infantum
3b 4-bromo-5-chloro-3-methyl7059
3e 4-bromo-5-chloro-3-methyl7265

Table 1: Antileishmanial activity of selected 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives.

Conclusion

The structure-activity relationship of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide can be inferred from the extensive research on the broader class of pyrazolyl benzenesulfonamides. The 4-bromo substituent on the pyrazole ring is likely to contribute positively to biological activity, potentially through halogen bonding and by modulating the electronic properties of the pyrazole core. The N,N-dimethylation of the sulfonamide is a critical modification that eliminates hydrogen bond donating potential and increases lipophilicity, which will undoubtedly influence the compound's pharmacological profile.

Further research is warranted to directly evaluate the biological activity of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide against a panel of relevant biological targets. The insights provided in this guide, synthesized from the available literature on analogous compounds, offer a solid foundation for such future investigations and for the rational design of novel therapeutic agents based on this promising scaffold.

References

  • CRO SPLENDID LAB. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzenesulfonamide. Retrieved from [Link]

  • de Oliveira, M. L., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961-12973.
  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). PR Newswire. Retrieved from [Link]

  • Genc, H., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity.
  • Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20.
  • ResearchGate. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). 4-Bromo- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • PubMed. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. Retrieved from [Link]

  • PubMed. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • PubMed. (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. Retrieved from [Link]

  • PubMed. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. Retrieved from [Link]

  • PubChem. (n.d.). 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1199773-15-3,4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide

Introduction In the landscape of modern drug discovery, the identification of novel therapeutic agents often begins with compounds containing "privileged scaffolds"—molecular frameworks that are known to interact with mu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification of novel therapeutic agents often begins with compounds containing "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The compound 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide is a prime example, incorporating two such scaffolds: the pyrazole ring and a benzenesulfonamide moiety.[1][2][3] The pyrazole nucleus is a versatile heterocyclic aromatic compound renowned for its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, found in a wide array of drugs with diuretic, hypoglycemic, and antimicrobial properties.[3][4]

This technical guide provides a comprehensive exploration of the potential therapeutic targets for 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide. Drawing upon the extensive literature on structurally related compounds, we will delve into the most promising target classes, including protein kinases, ion channels, and G-protein coupled receptors (GPCRs). For each potential target class, we will present the scientific rationale, propose specific molecular targets, and outline detailed, self-validating experimental workflows for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this intriguing molecule.

Part 1: Kinase Inhibition - A Primary Hypothesis

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1][2][5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][5] The structural characteristics of pyrazole derivatives allow them to function as ATP-competitive inhibitors, fitting into the ATP-binding pocket of a wide range of kinases.[5][6]

1.1 Rationale: The Pyrazole Core as a Kinase Hinge-Binder

The pyrazole ring system can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a key interaction for potent and selective inhibition. The diverse substitution patterns possible on the pyrazole ring allow for fine-tuning of selectivity and potency against specific kinases. Numerous pyrazole-containing compounds have been developed as inhibitors of various kinase families, indicating a high probability that 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide will exhibit activity in this target class.[1][2][5]

1.2 Potential Kinase Targets

Based on the activities of related pyrazole-sulfonamide compounds, several kinase families present themselves as high-priority targets:

  • Mitogen-Activated Protein Kinases (MAPKs): This family, including p38 MAPK and c-Jun N-terminal kinase (JNK), is heavily involved in inflammatory responses.[5][7] Pyrazole derivatives have been successfully developed as potent inhibitors of these kinases.[5][7]

  • Receptor Tyrosine Kinases (RTKs): RTKs like c-Met and Ron are frequently overexpressed or mutated in various cancers. A dual c-Met/Ron inhibitor, MK-8033, features a pyrazole core, highlighting the potential for our compound of interest to target this class.[8]

  • Cell Cycle-Related Kinases: Cyclin-dependent kinases (CDKs) and Aurora kinases are crucial for cell cycle progression and are validated oncology targets. The literature contains numerous examples of pyrazole-based inhibitors of these kinases.[1]

1.3 Proposed Experimental Workflow for Kinase Target Validation

A systematic approach is required to first identify and then validate specific kinase targets.

The initial step is to perform a high-throughput screen against a large, commercially available kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's HotSpot). This will provide a broad overview of the compound's selectivity profile.

  • Protocol:

    • Prepare a 10 mM stock solution of 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide in DMSO.

    • Submit the compound for screening at a single concentration (typically 1-10 µM) against a panel of over 300-400 human kinases.

    • The assay measures the percentage of inhibition of kinase activity, typically through radiometric (-ATP) or fluorescence-based methods.

    • Identify "hits" as kinases showing significant inhibition (e.g., >50% or >70%) at the screening concentration.

For the primary hits identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50) to quantify their potency.

  • Protocol:

    • Perform serial dilutions of the compound, typically in a 10-point, 3-fold dilution series starting from 100 µM.

    • Incubate each concentration with the purified kinase, ATP, and a specific substrate.

    • Measure kinase activity at each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Potential Target Rationale from Literature Initial Screening Conc. Desired IC50 Range
p38 MAPKPyrazole derivatives are known p38 inhibitors.[5]10 µM< 1 µM
JNK1Pyrazole amides show potent JNK-1 inhibition.[7]10 µM< 1 µM
c-MetStructurally similar compounds inhibit c-Met.[8]10 µM< 500 nM
CDK9Azo-diaminopyrazole derivatives inhibit CDK9.[1]10 µM< 1 µM
Aurora A/BPyrazolyl benzimidazoles inhibit Aurora kinases.[1]10 µM< 500 nM

Confirming that the compound inhibits the target kinase within a cellular context is critical.

  • Protocol:

    • Select a cell line known to have high expression and activity of the target kinase.

    • Treat the cells with varying concentrations of the compound.

    • Lyse the cells and perform a Western blot analysis.

    • Probe with antibodies against the phosphorylated form of the kinase's direct downstream substrate (e.g., phospho-c-Jun for JNK).

    • A reduction in the phosphorylated substrate signal indicates successful target engagement and inhibition in a cellular environment.

Kinase_Workflow cluster_0 In Vitro Screening cluster_1 Cellular Validation A Compound Synthesis (10mM DMSO Stock) B Broad Kinase Panel Screen (>300 Kinases, 10 µM) A->B C Identify Hits (>50% Inhibition) B->C D IC50 Determination (10-point Dose Response) C->D E Select Appropriate Cell Line D->E Validated Hit F Compound Treatment E->F G Western Blot Analysis (Phospho-Substrate) F->G H Confirm Target Engagement G->H

Caption: Kinase Target Validation Workflow.

Part 2: Modulation of Ion Channels

Ion channels, which regulate the flow of ions across cell membranes, are critical for a vast array of physiological processes.[9] Dysfunctional ion channels are implicated in "channelopathies," making them attractive drug targets.[9] The pyrazole scaffold has been identified in compounds that modulate the activity of several types of ion channels.[10][11]

2.1 Rationale: Pyrazoles as Channel Modulators

Several studies have demonstrated the ability of pyrazole derivatives to act as either blockers or openers of specific ion channels. For instance, pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds have been identified as openers of K(v)7 potassium channels, which are involved in neuronal excitability.[10] Other pyrazole compounds have been shown to selectively block TRPC3 and Orai1 calcium entry pathways.[11] This precedent suggests that 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide could modulate ion channel activity.

2.2 Potential Ion Channel Targets
  • Voltage-gated Potassium Channels (K(v)): The K(v)7 (KCNQ) family is a particularly interesting target, as modulators can be used to treat epilepsy and neuropathic pain.[10]

  • Transient Receptor Potential (TRP) Channels: These channels are involved in sensory perception, including pain and temperature. The selectivity of certain pyrazoles for TRPC channels makes this family a viable area of investigation.[11]

2.3 Proposed Experimental Workflow for Ion Channel Target Validation

Initial screening can be performed using fluorescence-based assays that measure changes in intracellular ion concentrations.

  • Protocol:

    • Culture cells expressing the target ion channel (e.g., K(v)7.2/7.3) in 384-well plates.

    • Load cells with a voltage or ion-sensitive fluorescent dye (e.g., a membrane potential dye for K+ channels or Fura-2 for Ca2+ channels).

    • Add the test compound across a range of concentrations.

    • Stimulate the cells to open the channels (e.g., with a depolarizing agent like high potassium chloride).

    • Measure the change in fluorescence using a plate reader to identify compounds that modulate channel activity.

Hits from the HTS should be validated using automated patch-clamp systems (e.g., Patchliner or QPatch) to directly measure ion currents.

  • Protocol:

    • Use a cell line stably expressing the ion channel of interest.

    • The automated system will establish a whole-cell patch-clamp configuration.

    • Apply a specific voltage protocol to elicit channel currents.

    • Apply the test compound and measure its effect (potentiation or inhibition) on the current amplitude and kinetics.

    • Generate dose-response curves to determine EC50 (for openers) or IC50 (for blockers).

IonChannel_Workflow cluster_0 Primary Screening cluster_1 Electrophysiological Validation A Compound Library B Fluorescence-Based HTS (e.g., FLIPR, Fura-2) A->B C Identify Modulatory Hits B->C D Automated Patch-Clamp (e.g., QPatch) C->D Primary Hits E Determine EC50/IC50 D->E F Characterize Mechanism (Voltage-dependence, kinetics) E->F

Caption: Ion Channel Target Validation Workflow.

Part 3: G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent the largest family of membrane proteins and are the targets for approximately 35% of all approved drugs.[12] The sulfonamide moiety is a common feature in many GPCR ligands, suggesting that 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide may interact with this target class.[13][14]

3.1 Rationale: The Sulfonamide Moiety as a GPCR Ligand

The sulfonamide group can participate in key interactions, such as hydrogen bonding and ionic interactions, with residues in the binding pockets of GPCRs. Recent studies have explored N-acyl-N-alkyl sulfonamides as covalent probes for the adenosine A2B receptor (A2BAR), an emerging target in immuno-oncology.[13][14] This highlights the potential for the N,N-dimethylbenzenesulfonamide portion of our compound to direct its activity towards GPCRs.

3.2 Potential GPCR Targets
  • Adenosine Receptors: Specifically the A2B receptor, which is involved in immunosuppression within the tumor microenvironment.[13][14]

  • Other GPCRs Targeted by Sulfonamides: This includes a wide range of receptors for which sulfonamide-containing drugs have been developed, such as certain adrenergic, dopaminergic, and serotonergic receptors.

3.3 Proposed Experimental Workflow for GPCR Target Validation

The initial step is to determine if the compound binds to a panel of GPCRs.

  • Protocol:

    • Utilize commercially available membrane preparations from cells overexpressing specific GPCR targets.

    • Perform a competitive radioligand binding assay. Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

Following confirmation of binding, functional assays are necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist.

  • Protocol:

    • cAMP Assay: For Gs or Gi-coupled receptors, treat cells expressing the receptor with the compound and measure changes in intracellular cyclic AMP (cAMP) levels using an ELISA or HTRF-based kit.

    • Calcium Flux Assay: For Gq-coupled receptors, use a calcium-sensitive dye (e.g., Fluo-4) to measure changes in intracellular calcium upon compound addition.

    • β-Arrestin Recruitment Assay: This is a universal assay for GPCR activation. Use a cell line engineered to express a β-arrestin fusion protein (e.g., with luciferase or GFP). Recruitment of β-arrestin to the activated GPCR results in a measurable signal.

GPCR_Workflow cluster_0 Binding Assessment cluster_1 Functional Characterization A Compound B Radioligand Binding Assay (GPCR Panel) A->B C Determine Binding Affinity (Ki) B->C D cAMP Assay (Gs/Gi coupled) C->D Binding Hit E Calcium Flux Assay (Gq coupled) C->E Binding Hit F β-Arrestin Recruitment (Universal) C->F Binding Hit G Determine Functional Activity (Agonist/Antagonist) D->G E->G F->G

Caption: GPCR Target Validation Workflow.

Part 4: Other Potential Enzyme Targets

While kinases represent a primary target class, the pyrazole-sulfonamide scaffold has also been found in inhibitors of other enzyme families.

4.1 Rationale and Potential Targets
  • Cyclooxygenase-2 (COX-2) / 5-Lipoxygenase (5-LOX): Dual inhibition of these enzymes is a promising strategy for developing anti-inflammatory agents with improved gastrointestinal safety profiles compared to traditional NSAIDs.[15] Pyrazole sulfonamides have been designed for this dual activity.[15]

  • Carbonic Anhydrases (CAs): Sulfonamides are the classic inhibitors of CAs. Pyrazolone derivatives bearing a sulfonamide moiety have shown potent inhibitory activity against human CA isoenzymes.[16][17][18]

  • N-Myristoyltransferase (NMT): This enzyme is essential for the viability of certain parasites, such as Trypanosoma brucei. A pyrazole sulfonamide was identified as a potent inhibitor of TbNMT, making it a potential target for antiparasitic drug development.[19]

  • Alcohol Dehydrogenase: The parent 4-bromo-1H-pyrazole structure is a known inhibitor of liver alcohol dehydrogenase.[20]

4.2 Proposed Screening Strategy

For these targets, direct enzymatic assays are the most straightforward approach.

Enzyme Target Assay Principle
COX-2 / 5-LOXUse commercially available colorimetric or fluorometric inhibitor screening kits.
Carbonic AnhydraseMeasure the inhibition of the CA-catalyzed hydration of CO2.
N-MyristoyltransferaseA scintillation proximity assay can measure the transfer of radiolabeled myristoyl-CoA to a peptide substrate.
Alcohol DehydrogenaseMonitor the reduction of NAD+ to NADH spectrophotometrically at 340 nm.
Summary and Future Directions

The structural motifs within 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide strongly suggest a high likelihood of biological activity across several important therapeutic target classes. The most promising avenue for investigation is protein kinase inhibition , given the extensive precedent for the pyrazole scaffold in this area.[1][2][5] Secondary, yet highly viable, opportunities exist in the modulation of ion channels and G-protein coupled receptors .

The experimental workflows outlined in this guide provide a clear, logical, and robust pathway for the systematic identification and validation of the molecular target(s) of this compound. A comprehensive screening approach, beginning with broad panels and progressing to specific cellular and functional assays, will be key to unlocking its therapeutic potential. Future work following successful target identification would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in relevant animal models of disease.

References
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  • El-Sayed, M. A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Bara, A. A., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Gomaa, A. M., et al. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link]

  • van der Wenden, C. G., et al. (2024). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ACS Publications. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • Kumar, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. Available at: [Link]

  • Schleifer, H., et al. (2012). Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. PMC - NIH. Available at: [Link]

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  • van der Wenden, C. G., et al. (2024). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. PMC - NIH. Available at: [Link]

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  • Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. ACS Publications. Available at: [Link]

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  • Various Authors. (2005). Polycyclic pyrazines as potassium ion channel modulators. Google Patents.
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  • Hauser, A. S., et al. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? PMC - NIH. Available at: [Link]

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  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[6][13]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. Available at: [Link]

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Foundational

A Technical Guide to the Discovery of Pyrazole-Based Kinase Inhibitors: From Privileged Scaffold to Precision Medicine

The Pyrazole Scaffold: An Enduring "Privileged Structure" in Kinase Inhibition Protein kinases, which regulate a vast array of cellular processes, have become one of the most critical target classes in modern drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

The Pyrazole Scaffold: An Enduring "Privileged Structure" in Kinase Inhibition

Protein kinases, which regulate a vast array of cellular processes, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The search for small molecules that can selectively modulate kinase activity has led to the identification of certain chemical frameworks that are particularly adept at interacting with the ATP-binding site common to all kinases. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold" in this context.[1][2][3][4]

Its utility stems from several key physicochemical properties:

  • Synthetic Accessibility: The pyrazole ring can be synthesized through various established chemical reactions, allowing for diverse and facile derivatization.[5][6]

  • Hydrogen Bonding Capability: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with the "hinge region" of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP.[1][7]

  • Structural Versatility: The pyrazole core serves as a stable anchor from which different substituents can be projected into various pockets of the kinase active site, allowing for the fine-tuning of potency and selectivity.[8][9]

This combination of features has led to the successful development of numerous FDA-approved drugs. Of the 74 small molecule kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib, highlighting the scaffold's clinical and commercial significance.[1][2]

Medicinal Chemistry: The Art and Science of Pyrazole-Based Inhibitor Design

The journey from a simple pyrazole-containing "hit" to a clinical candidate is a meticulous process of iterative design, synthesis, and testing. The core principle is to optimize the molecule's interaction with the target kinase while minimizing off-target effects.

Structure-Activity Relationship (SAR) Fundamentals

The substitutions around the pyrazole ring have a profound impact on biological activity.[9][10] A common strategy involves a pyrazole core acting as the hinge-binder, with other parts of the molecule extending towards the solvent-exposed region and a deeper hydrophobic pocket.

  • Hinge Binding: The pyrazole moiety itself often forms one or two hydrogen bonds with the backbone of the kinase hinge region. For example, in p38 MAP kinase inhibitors, the pyrazole ring establishes key interactions that anchor the molecule in the ATP pocket.[11]

  • Selectivity and Potency: Small modifications to the pyrazole ring can dramatically alter the selectivity profile. For instance, in the development of CDK16 inhibitors, adding alkyl residues to the pyrazole led to non-selective compounds, whereas introducing a methyl ester significantly reduced off-target hits while maintaining high potency on the primary target.[8] This demonstrates the causality behind substituent choice: seemingly minor chemical changes can dictate interactions with subtle but critical differences in the amino acid residues of various kinase active sites.

  • Bioisosteric Replacement: The pyrazole scaffold is frequently used as a bioisostere for other aromatic rings to improve drug-like properties.[1][12] In the development of Akt inhibitors, replacing a 2-aminopyrimidine fragment with a pyrazole ring improved the inhibitory effect, a key step toward the development of Afuresertib.[1] Similarly, replacing a phenylsulfonamide moiety with pyrazole derivatives led to a novel series of highly potent CDK2 inhibitors.[12]

Below is a generalized structure illustrating the key pharmacophoric elements of a typical pyrazole-based kinase inhibitor.

Caption: Key pharmacophoric elements of a pyrazole kinase inhibitor.

Advanced Design Strategies: Macrocyclization

To enhance selectivity and potency, medicinal chemists sometimes employ more rigid structures. Macrocyclization, which involves linking different parts of the inhibitor to form a ring, is one such strategy. This rigidification can lock the molecule into its bioactive conformation, reducing the entropic penalty of binding and often leading to improved selectivity. For example, a promiscuous 3-amino-1H-pyrazole inhibitor was transformed into a potent and selective BMPR2 inhibitor through a macrocyclization approach.[7][13]

The Discovery Workflow: A Self-Validating System

The discovery of a novel kinase inhibitor follows a structured, iterative process designed to identify potent, selective, and cell-active molecules with favorable drug-like properties. Each stage of this workflow incorporates validation steps to ensure the integrity of the data and the viability of the candidate compounds.

G cluster_Discovery Phase 1: Hit Identification & Validation cluster_Optimization Phase 2: Lead Optimization cluster_Preclinical Phase 3: Preclinical Candidacy HTS High-Throughput Screening (HTS) of Compound Library Hit_Val Hit Validation & Potency Confirmation (IC50) HTS->Hit_Val SAR Structure-Activity Relationship (SAR) Guided Synthesis Hit_Val->SAR Selectivity Kinase Selectivity Profiling (Kinome Scan) SAR->Selectivity Cell_Activity Cellular Potency Assays (e.g., Anti-proliferation) Selectivity->Cell_Activity ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) Cell_Activity->ADME In_Vivo_PK In Vivo Pharmacokinetics (PK) (e.g., in rodents) ADME->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Xenograft studies) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox Candidate Candidate Nomination Tox->Candidate

Caption: A typical workflow for pyrazole-based kinase inhibitor discovery.

Key Experimental Protocols

Technical accuracy and reproducibility are paramount in drug discovery. The following protocols represent standard methodologies used to characterize pyrazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Potency)

Objective: To determine the concentration of the inhibitor required to reduce the activity of the purified target kinase by 50% (IC50).

Principle: This protocol uses the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction. A decrease in ADP corresponds to inhibition of the kinase.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the pyrazole inhibitor in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 3-fold) in DMSO to create a concentration gradient. A typical starting concentration in the assay well might be 10 µM.

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of the kinase reaction buffer containing the purified recombinant kinase enzyme and the specific substrate peptide.

    • Add 0.5 µL of the serially diluted compound (or DMSO for control wells).

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction:

    • Add 2.0 µL of a 2.5X ATP solution to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using "no kinase" (high inhibition) and "DMSO only" (no inhibition) controls.

    • Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Anti-Proliferation Assay (Cellular Potency)

Objective: To measure the inhibitor's ability to slow the growth of or kill cancer cells that are dependent on the target kinase.

Principle: This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies the amount of ATP present, an indicator of metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating:

    • Culture cancer cells (e.g., MV4-11 for an FLT3 inhibitor) under standard conditions (37°C, 5% CO2).

    • Trypsinize and count the cells. Seed the cells into a 96-well, clear-bottom, white-walled plate at a density of 5,000 cells per well in 100 µL of media.

    • Incubate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole inhibitor in cell culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the inhibitor (or DMSO as a vehicle control).

    • Incubate the plate for 72 hours. This duration is critical as it allows for multiple cell doubling times, making anti-proliferative effects more pronounced.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

    • Plot the viability percentage against the logarithm of the inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Case Studies: FDA-Approved Pyrazole-Based Kinase Inhibitors

The versatility of the pyrazole scaffold is best illustrated by its presence in several blockbuster drugs targeting a range of kinases.

Ruxolitinib (Jakafi®/Jakavi®)
  • Target: Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2).[1][14]

  • Mechanism of Action: The discovery of a gain-of-function mutation (V617F) in JAK2 in patients with myeloproliferative neoplasms (MPNs) provided a clear rationale for targeting this kinase.[15][16] Ruxolitinib is an ATP-competitive inhibitor that binds to the active conformation of JAK1 and JAK2, blocking the downstream signaling of the JAK-STAT pathway.[14][17][18] This pathway is crucial for cytokine signaling that drives cell proliferation and immune responses.[14]

  • Significance: Ruxolitinib was the first JAK inhibitor approved by the FDA for treating myelofibrosis and later for polycythemia vera.[15] Its development validated the JAK-STAT pathway as a druggable target in both cancer and inflammatory diseases.[1][14] Structurally, Ruxolitinib contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, which is critical for its interaction with the kinase hinge.[1]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation Receptor->JAK STAT STAT JAK->STAT 3. Phosphorylation JAK->STAT Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus 4. Translocation Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Crizotinib (Xalkori®)
  • Target: ALK, ROS1, and MET tyrosine kinases.[1][2]

  • Mechanism of Action: Crizotinib was developed to target cancers driven by specific genetic alterations, such as the EML4-ALK fusion oncogene found in a subset of non-small cell lung cancer (NSCLC) patients. It functions as an ATP-competitive inhibitor, blocking the constitutive kinase activity of these fusion proteins and thereby inhibiting downstream signaling pathways that promote tumor growth and survival.

  • Significance: Crizotinib is a prime example of personalized medicine. Its clinical success is tied to the presence of a specific biomarker (the ALK fusion gene), demonstrating the power of targeting genetically defined patient populations. The pyrazole core is a key structural feature that contributes to its high-affinity binding.[12]

Celecoxib (Celebrex®)
  • Primary Target: Cyclooxygenase-2 (COX-2).

  • Secondary Kinase Targets: While primarily known as a selective COX-2 inhibitor for treating inflammation, Celecoxib has been shown to inhibit several protein kinases, including 3-phosphoinositide-dependent protein kinase-1 (PDK-1).[19][20] This inhibition of the PDK-1/Akt survival pathway is thought to contribute to its anti-cancer effects, independent of its action on COX-2.[19][20] The drug has also been found to inhibit glycogen synthase kinase 3 (GSK3).[21]

  • Significance: Celecoxib's journey illustrates how a drug developed for one purpose can be repurposed or found to have additional mechanisms of action. Its pyrazole structure, originally designed for the COX-2 active site, also possesses the necessary features to interact with the ATP-binding site of certain kinases, showcasing the scaffold's inherent versatility.[19]

Summary of Key FDA-Approved Pyrazole-Based Kinase Inhibitors
Drug NamePrimary Target(s)FDA-Approved Indication (Example)Reference
Ruxolitinib JAK1, JAK2Myelofibrosis[1][2][14]
Crizotinib ALK, ROS1, METALK-positive Non-Small Cell Lung Cancer[1][2]
Encorafenib BRAF V600EBRAF V600E-mutant Melanoma[1][2]
Erdafitinib FGFRMetastatic Urothelial Carcinoma[1][2]
Avapritinib KIT, PDGFRAGastrointestinal Stromal Tumor (GIST)[1][2]
Pralsetinib RETRET fusion-positive NSCLC[1][2]
Asciminib ABL1 (myristoyl pocket)Chronic Myeloid Leukemia[1][2]
Pirtobrutinib BTKMantle Cell Lymphoma[1][2]

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[22] Current research is focused on developing next-generation inhibitors with improved selectivity profiles to overcome drug resistance and reduce toxicity. The exploration of fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, continues to yield potent inhibitors against a variety of kinase targets.[1] Furthermore, the application of pyrazole-based inhibitors is expanding beyond oncology into inflammatory and neurodegenerative disorders.[4]

References

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Exploratory

Exploring the Inhibitory Potential of Novel Sulfonamides: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide Introduction: The Enduring Versatility of the Sulfonamide Scaffold The sulfonamide functional group (R-SO₂NH₂) is a cornerstone of medicinal chemistry, first introduced to the world as the act...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Enduring Versatility of the Sulfonamide Scaffold

The sulfonamide functional group (R-SO₂NH₂) is a cornerstone of medicinal chemistry, first introduced to the world as the active component of the pioneering antibacterial agent, Prontosil.[1] While their initial fame came from their ability to combat bacterial infections, the true value of the sulfonamide scaffold lies in its remarkable versatility. Over decades of research, this deceptively simple motif has been elaborated into a vast array of therapeutic agents with diverse biological activities, including diuretics, hypoglycemics, anti-inflammatory, antiviral, and potent anticancer agents.[2][3][4][5]

This guide provides an in-depth exploration of the process of discovering and validating novel sulfonamide-based inhibitors. We will move beyond simple descriptions to delve into the causality behind experimental design, the intricacies of mechanistic action, and the practical methodologies required to advance a sulfonamide candidate from concept to a validated lead. As drug development professionals, our goal is not just to find active compounds, but to understand them with a depth that enables rational optimization and predicts clinical potential. This document is structured to serve as a practical and theoretical resource for researchers engaged in that critical endeavor.

The Sulfonamide Moiety: A Privileged Scaffold for Enzyme Inhibition

The enduring success of sulfonamides stems from the specific physicochemical properties of the SO₂NH₂ group. It is a potent hydrogen bond donor and acceptor, and its geometry allows it to act as a bioisostere for other functional groups, most notably the carboxylate group found in many natural enzyme substrates.

A classic example is the antibacterial mechanism, where sulfonamides mimic the structure of para-aminobenzoic acid (PABA).[6][7] This structural similarity allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][7][8] Because humans acquire folic acid through diet, this pathway is an excellent target for selective toxicity against bacteria.[1][7]

Furthermore, the sulfonamide group is an exceptional zinc-binding group. This property is central to its potent inhibition of zinc-containing metalloenzymes, a prominent example being the Carbonic Anhydrases (CAs).[9][10] The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, leading to powerful inhibition.[11] This interaction is the basis for the use of sulfonamides as anti-glaucoma agents, diuretics, and, more recently, as inhibitors of tumor-associated CA isoforms like CA IX and CA XII.[9][12]

Design and Synthesis of Novel Sulfonamide Libraries

The creation of novel sulfonamides is an exercise in rational drug design, often beginning with a known scaffold or a computationally derived hypothesis. The goal is to append various chemical moieties to the core sulfonamide structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Core Synthetic Strategies

A common and reliable method for synthesizing novel sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[13][14] The conditions are typically mild, and the reactions often proceed with high yields.

For instance, novel sulfonamides can be readily synthesized by reacting p-toluenesulfonyl chloride with various amino-group-containing drugs or amino acids.[13] This approach allows for the rapid generation of a diverse library of compounds by leveraging the chemical variety of commercially available amines. Microwave-assisted synthesis has also emerged as a valuable technique to accelerate these reactions, often leading to excellent yields in shorter timeframes.[4]

More recent innovations have introduced novel reagents to streamline the synthesis of primary sulfonamides, which are common motifs in marketed drugs. The use of sulfinylamine reagents like t-BuONSO provides a direct and convenient route from organometallic reagents (e.g., Grignard reagents) to the desired primary sulfonamides, bypassing some of the limitations of traditional methods that rely on sulfonyl chlorides and ammonia.[15]

Workflow for Novel Sulfonamide Synthesis and Characterization

The synthesis of a new chemical entity is always followed by rigorous structural confirmation. A typical workflow is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization s1 React Amine with Sulfonyl Chloride s2 Reaction Monitoring (TLC) s1->s2 s3 Work-up & Purification (e.g., Precipitation, Chromatography) s2->s3 c1 FT-IR Spectroscopy (Confirm functional groups) s3->c1 Pure Compound c2 Mass Spectrometry (MS) (Confirm molecular weight) s3->c2 Pure Compound c3 NMR Spectroscopy (1H-NMR, 13C-NMR) (Confirm detailed structure) s3->c3 Pure Compound

Caption: A typical workflow for the synthesis and structural confirmation of novel sulfonamides.

Key Mechanisms and Therapeutic Targets

The inhibitory potential of sulfonamides extends across multiple enzyme families, making them a rich source of leads for various diseases.

A. Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR) - Antibacterial Action

As previously mentioned, the foundational mechanism of sulfonamides is the competitive inhibition of DHPS in the bacterial folate pathway.[6][7][8][16] This action depletes the pool of dihydrofolic acid, a crucial precursor for DNA synthesis.[1][8] The efficacy of this approach is significantly enhanced when combined with inhibitors of a downstream enzyme in the same pathway, dihydrofolate reductase (DHFR), such as trimethoprim.[17][18] This sequential blockade creates a synergistic effect, providing a powerful "one-two punch" against bacterial growth.[18]

G PABA p-Aminobenzoic Acid (PABA) DHPS_node Dihydropteroate Synthase (DHPS) PABA->DHPS_node DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS_node DHF Dihydrofolic Acid DHFR_node Dihydrofolate Reductase (DHFR) DHF->DHFR_node THF Tetrahydrofolic Acid DNA DNA, RNA, Proteins THF->DNA DHPS_node->DHF DHFR_node->THF Sulfonamides Sulfonamides Sulfonamides->DHPS_node Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR_node Inhibits G cluster_design In Silico Design & Screening cluster_wetlab Experimental Validation d1 Target Identification d2 Virtual Library Design d1->d2 d3 Molecular Docking & Binding Energy Calculation d2->d3 d4 In Silico ADME/Tox Prediction d3->d4 w1 Synthesis & Purification d4->w1 Prioritized Hits w2 In Vitro Enzyme Assays (IC50, Ki) w1->w2 w3 Cell-Based Assays (Viability, MoA) w2->w3 w3->d3 Feedback Loop for SAR Optimization w4 In Vivo Animal Models w3->w4

Caption: Integrated workflow for modern sulfonamide inhibitor discovery.

Conclusion

The sulfonamide scaffold continues to be a remarkably fruitful starting point for the development of novel enzyme inhibitors. Its chemical tractability, coupled with its ability to target a wide range of enzymes implicated in human disease, ensures its relevance in modern drug discovery. By integrating rational design, efficient synthesis, rigorous biochemical and cell-based evaluation, and early ADME/Tox profiling, researchers can effectively unlock the vast therapeutic potential held within this privileged chemical class. The methodologies and insights provided in this guide are intended to equip scientists with the tools necessary to confidently explore and advance the next generation of sulfonamide-based therapeutics.

References

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  • Temperini, C., et al. (2006). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry. Available at: [Link]

  • Hussain, S., et al. (2021). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

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  • Thakurta, S. (2021). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Novel Approaches in Drug Designing & Development. Available at: [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Protease inhibitors of the sulfonamide type: Anticancer, antiinflammatory, and antiviral agents. University of Groningen Research Portal. Available at: [Link]

  • Bonardi, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Baral, J., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: [Link]

  • Bonardi, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. PubMed. Available at: [Link]

  • Slideshare. (n.d.). SAR OF SULPHONAMIDES.pptx. Slideshare. Available at: [Link]

  • Ihmaid, S., et al. (2020). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Journal of Materials Science and Chemical Engineering. Available at: [Link]

  • GPAT Discussion Center. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Lindsay, D. S., et al. (2001). Demonstration of synergistic effects of sulfonamides and dihydrofolate reductase/thymidylate synthase inhibitors against Neospora caninum tachyzoites in cultured cells, and characterization of mutants resistant to pyrimethamine. American Journal of Veterinary Research. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available at: [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Protease Inhibitors of the Sulfonamide Type: Anticancer, Antiinflammatory, and Antiviral Agents. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Vedani, A., & Meyer, E. F. Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bîcu, E., & Vlase, L. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Pharmaceuticals. Available at: [Link]

  • Supuran, C. T. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. IBBR-CNR Publications. Available at: [Link]

  • Scozzafava, A., & Supuran, C. T. (2002). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents. Available at: [Link]

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  • ResearchGate. (2024). Molecular Modeling, Synthesis, and preliminary pharmacological evaluation of New Sulfonamide Derivatives as Selective Carbonic Anhydrase XII and IX inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Some important anti-HIV sulfonamides inhibit protease enzymes. ResearchGate. Available at: [Link]

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  • Sosič, I., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Yokoi, A., et al. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. ResearchGate. Available at: [Link]

  • Qureshi, F. A., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ. Available at: [Link]

  • Alipour, M., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Available at: [Link]

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  • Khan, I., et al. (2023). Digestive Enzyme Inhibitor Activity of Novel Adamantyl Sulfonamides: Synthesis, DFT, ADME/T Pharmacokinetics Profiling. Journal of Molecular and Engineering Materials. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Research and Characterization of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide (CAS No. 1199773-26-6)

For Researchers, Scientists, and Drug Development Professionals Abstract The compound 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, identified by CAS number 1199773-26-6, represents a novel investigational...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, identified by CAS number 1199773-26-6, represents a novel investigational molecule within the pharmacologically significant class of pyrazolyl benzenesulfonamides. While direct, in-depth research on this specific molecule is not yet prevalent in published literature, its structural motifs suggest a high potential for biological activity, particularly in the realm of inflammatory and proliferative diseases. This technical guide serves as a comprehensive resource for researchers initiating studies on this compound. It provides a detailed overview of the known biological activities of structurally related pyrazole-sulfonamide hybrids, proposes a strategic research framework for the characterization of 1199773-26-6, and offers detailed experimental protocols for its synthesis and biological evaluation.

Introduction: The Therapeutic Potential of Pyrazolyl Benzenesulfonamides

The fusion of a pyrazole ring with a benzenesulfonamide moiety has yielded a plethora of compounds with diverse and potent biological activities. The pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Similarly, the sulfonamide group is a well-established pharmacophore known for its role in antibacterial, anti-inflammatory, and anticancer agents. The combination of these two functional groups in the pyrazolyl benzenesulfonamide scaffold has led to the discovery of compounds with a range of therapeutic applications.

Notably, this class of compounds has shown promise in the following areas:

  • Anti-inflammatory Activity: Certain substituted pyrazolyl-benzenesulfonamides have been investigated for their anti-inflammatory properties.[2]

  • Antileishmanial Activity: Derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have demonstrated significant in vitro activity against Leishmania species, suggesting potential as novel antiparasitic agents.

  • Enzyme Inhibition: The sulfonamide group is a known zinc-binding group, making these compounds potential inhibitors of metalloenzymes. For instance, some pyrazole-sulfonamide hybrids act as carbonic anhydrase inhibitors.[1]

  • Anticancer Activity: The pyrazole scaffold is a component of several anticancer drugs, and novel pyrazole-sulfonamide derivatives are being explored for their antiproliferative effects.

  • Modulation of Signaling Pathways: Recent studies have implicated pyrazole derivatives in the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in inflammatory diseases and cancer.

Given this background, 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide (1199773-26-6) emerges as a compelling candidate for further investigation. The presence of a bromine atom on the pyrazole ring offers a handle for further synthetic modification, while the N,N-dimethylsulfonamide group can influence the compound's pharmacokinetic properties.

Physicochemical Properties and Synthesis

Physicochemical Data
PropertyValueSource
CAS Number 1199773-26-6Internal Data
Molecular Formula C₁₁H₁₂BrN₃O₂SInternal Data
Molecular Weight 330.20 g/mol Internal Data
Canonical SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)BrInternal Data
InChI Key InChIKey=YQJAGPLJLCFTAD-UHFFFAOYSA-NInternal Data
Proposed Synthesis Protocol

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide can be achieved through a multi-step process, adapting established methods for the synthesis of similar pyrazole-sulfonamide compounds. A proposed synthetic route is outlined below.

Workflow for the Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide

Caption: Proposed synthetic workflow for 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide.

Detailed Protocol:

  • Synthesis of 4-(N,N-dimethylsulfamoyl)benzenesulfonyl chloride:

    • To a stirred solution of N,N-dimethylaniline in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto ice and extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to yield the sulfonyl chloride.

  • Synthesis of 4-Bromopyrazole:

    • Prepare pyrazole by reacting hydrazine with malondialdehyde.

    • Dissolve the pyrazole in a suitable solvent (e.g., acetonitrile) and add N-Bromosuccinimide (NBS) portion-wise.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Remove the solvent and purify the product by column chromatography.

  • Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide:

    • In a suitable solvent (e.g., DMF), combine 4-(N,N-dimethylsulfamoyl)benzenesulfonyl chloride and 4-bromopyrazole.

    • Add a base (e.g., potassium carbonate) and heat the reaction mixture.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and add water to precipitate the product.

    • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Proposed Research Framework for Biological Characterization

Given the absence of specific biological data for CAS No. 1199773-26-6, a systematic approach to its characterization is warranted. The following framework outlines a logical progression of experiments, from initial screening to mechanistic studies.

Logical Flow for Biological Characterization

A Initial Cytotoxicity Assessment (e.g., MTT assay on various cell lines) B Phenotypic Screening (e.g., anti-inflammatory, anticancer assays) A->B C Target Identification (e.g., kinase profiling, enzyme inhibition assays) B->C D Mechanistic Studies (e.g., Western blot for signaling pathways, gene expression analysis) C->D E In Vivo Efficacy Studies (e.g., animal models of inflammation or cancer) D->E

Caption: A stepwise approach for the biological evaluation of the target compound.

Initial Cytotoxicity and Phenotypic Screening

Rationale: The first step is to determine the compound's general toxicity profile and to identify any broad biological activities.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate various cell lines (e.g., HEK293 for general cytotoxicity, cancer cell lines like MCF-7, and an immune cell line like RAW 264.7) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide in culture medium. Add the compound to the cells and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.

Investigation of Anti-inflammatory Potential

Rationale: Based on the known activities of the pyrazolyl benzenesulfonamide class, investigating anti-inflammatory effects is a logical starting point.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Induce an inflammatory response by adding LPS to the wells (excluding the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitric oxide produced using the Griess reagent.

  • Data Analysis: Quantify the inhibition of NO production by the test compound compared to the LPS-only control.

Mechanistic Studies: Probing the PI3K/Akt/mTOR Signaling Pathway

Rationale: Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many inflammatory and cancerous conditions. Given that related pyrazole compounds modulate this pathway, it is a prime candidate for investigation.

Signaling Pathway Diagram

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Inhibition of translation initiation

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for the compound.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat cells (e.g., a relevant cancer cell line) with the test compound for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against key phosphorylated and total proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Concluding Remarks and Future Directions

While 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide (CAS No. 1199773-26-6) is currently an under-researched molecule, its chemical structure firmly places it within a class of compounds with demonstrated therapeutic potential. This guide provides a foundational framework for initiating a comprehensive investigation into its biological activities. The proposed experimental workflows, from initial screening to mechanistic studies focusing on plausible signaling pathways, offer a rational and efficient path to elucidating its pharmacological profile. The synthesis protocol provided should enable the acquisition of sufficient material for these studies. Future research should aim to not only characterize the in vitro and in vivo efficacy of this compound but also to explore structure-activity relationships through the synthesis of analogues. Such studies will be crucial in determining if this promising scaffold can be developed into a viable therapeutic agent.

References

  • Google Patents. (n.d.). Substituted pyrazolyl benzenesulfonamides.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Pyrazole-Sulfonamide Scaffold The confluence of the pyrazole ring and a sulfonamide moiety has given rise to...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrazole-Sulfonamide Scaffold

The confluence of the pyrazole ring and a sulfonamide moiety has given rise to a versatile chemical scaffold with significant therapeutic potential, particularly in oncology.[1] While the specific compound 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide is a novel entity within this class, the broader family of pyrazole-sulfonamide derivatives has demonstrated a wide range of biological activities, including potent anticancer effects.[2][3] These compounds have been investigated for their ability to modulate key pathways involved in tumor progression, such as pH regulation and signal transduction cascades.[4][5]

This document serves as a comprehensive guide for researchers interested in exploring the application of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide and its analogs in cancer research. It provides an overview of the likely mechanisms of action based on related compounds, detailed protocols for in vitro evaluation, and a framework for interpreting experimental outcomes.

Plausible Mechanisms of Anticancer Activity

Based on extensive research into structurally related pyrazole-sulfonamide derivatives, two primary mechanisms of action are proposed for their anticancer effects: inhibition of tumor-associated carbonic anhydrases and modulation of key oncogenic kinases.

Inhibition of Carbonic Anhydrases (CA IX and CA XII)

A hallmark of the solid tumor microenvironment is hypoxia, which leads to a metabolic shift towards glycolysis and subsequent acidification of the extracellular space.[4] This acidic environment is largely maintained by the activity of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII.[6] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to an acidic extracellular pH that promotes tumor invasion, metastasis, and resistance to chemotherapy.[4]

The sulfonamide moiety is a well-established zinc-binding group that can effectively inhibit carbonic anhydrases.[7] It is hypothesized that 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, through its sulfonamide group, can act as an inhibitor of CA IX and XII. By inhibiting these enzymes, the compound can help to normalize the pH of the tumor microenvironment, thereby potentially sensitizing cancer cells to conventional therapies and impeding their metastatic potential.[4][8]

Signaling Pathway: CA IX Inhibition and its Impact on the Tumor Microenvironment

G cluster_0 Cancer Cell cluster_1 Extracellular Space (Acidic TME) Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX CA IX CAIX_exp->CAIX CO2_H2O CO2 + H2O CO2_H2O->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 H_ion Increased H+ H_HCO3->H_ion Acidosis Extracellular Acidosis (pH 6.3-7.0) H_ion->Acidosis Invasion Invasion & Metastasis Acidosis->Invasion Chemoresistance Chemoresistance Acidosis->Chemoresistance Compound 4-(4-Bromo-1H-pyrazol-1-yl) -N,N-dimethylbenzenesulfonamide Compound->CAIX Inhibition

Caption: Inhibition of CA IX by pyrazole-sulfonamide derivatives.

Inhibition of Oncogenic Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a frequent driver of cancer. Several pyrazole-sulfonamide derivatives have been identified as potent inhibitors of various kinases implicated in tumor growth and angiogenesis.[3] Key kinase targets for this class of compounds include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[9][10]

  • c-Met and Ron Kinases: These receptor tyrosine kinases are involved in cell proliferation, survival, migration, and invasion. Their aberrant activation is associated with poor prognosis in several cancers.[5][11]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth.[12]

The pyrazole core of the compound can act as a scaffold that presents various substituents in a specific orientation to interact with the ATP-binding pocket of these kinases, leading to their inhibition.

Representative In Vitro Efficacy Data of Pyrazole-Sulfonamide Analogs

The following tables summarize the reported in vitro activities of various pyrazole-sulfonamide derivatives against cancer cell lines and specific molecular targets. This data provides a benchmark for the expected potency of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide.

Table 1: Cytotoxicity of Pyrazole-Sulfonamide Derivatives in Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][13]triazine sulfonamidesBxPC-3 (Pancreatic)0.18–0.35[14]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][13]triazine sulfonamidesPC-3 (Prostate)0.06–0.17[14]
Pyrazole-Sulfonamide HybridsHCT-116 (Colorectal)25.01[15]
Pyrazole-Sulfonamide HybridsHT-29 (Colorectal)8.99[15]
Pyrazole-Sulfonamide HybridsSW-620 (Metastatic Colorectal)3.27[15]
Sulfamoylphenyl Pyrazole DerivativesMCF-7 (Breast)5.21[7]

Table 2: Enzyme Inhibition by Pyrazole-Sulfonamide Derivatives

Compound ClassTarget EnzymeKᵢ (nM)Reference
4-(Pyrazolyl)benzenesulfonamide UreashCA IX15.9–67.6[4]
4-(Pyrazolyl)benzenesulfonamide UreashCA XII16.7–65.7[4]
Benzo[g]quinazolin-benzenesulfonamide HybridsVEGFR-2640 - 1040[16]
Pyrazole-Pyrazolopyridine DerivativesEGFR66 - 184[17]
Pyrazole-Pyrazolopyridine DerivativesVEGFR-2102 - 418[17]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the anticancer potential of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

Workflow: MTT Cytotoxicity Assay

G start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Compound (serial dilutions) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Carbonic Anhydrase IX (CA IX) Inhibition Assay

This protocol measures the ability of the compound to inhibit the enzymatic activity of CA IX.

Materials:

  • Recombinant human CA IX enzyme

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent plates

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA IX enzyme.

  • Pre-incubation: Incubate the mixture for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding NPA to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the hydrolysis of NPA to 4-nitrophenol.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percentage of inhibition relative to the enzyme activity without the inhibitor. Calculate the IC50 or Kᵢ value by fitting the data to an appropriate enzyme inhibition model.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution and incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. Compare the cell cycle distribution of treated cells to that of control cells.

Conclusion and Future Directions

The pyrazole-sulfonamide scaffold represents a promising avenue for the development of novel anticancer agents. Based on the activity of related compounds, 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide is a compelling candidate for investigation as an inhibitor of carbonic anhydrases and/or oncogenic kinases. The protocols provided herein offer a robust framework for the initial in vitro characterization of this compound's anticancer properties. Favorable in vitro results should be followed by more complex studies, including in vivo efficacy and toxicity assessments in animal models, to fully elucidate its therapeutic potential.

References

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PubMed Central. [Link]

  • 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. PubMed Central. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. PubMed Central. [Link]

  • Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis Online. [Link]

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  • New Selective Carbonic Anhydrase IX Inhibitors: Synthesis and Pharmacological Evaluation of Diarylpyrazole-Benzenesulfonamides. PubMed. [Link]

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[7][13]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. [Link]

  • Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

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  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]

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  • In vitro antiproliferative activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][4][13]triazines. ResearchGate. [Link]

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Application

Application Notes and Protocols for High-Throughput Screening of 1H-Pyrazol-1-yl Benzenesulfonamide Derivatives in Zebrafish Models

Introduction: A New Frontier in Drug Discovery The class of 1H-pyrazol-1-yl benzenesulfonamide derivatives has emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Drug Discovery

The class of 1H-pyrazol-1-yl benzenesulfonamide derivatives has emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] The zebrafish (Danio rerio) model has gained significant traction in preclinical drug discovery due to its genetic homology with humans, rapid development, optical transparency, and amenability to high-throughput screening.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing zebrafish models for the in vivo evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives, covering toxicity and efficacy assessments.

PART 1: Synthesis and Preparation of Test Compounds

A crucial first step is the synthesis and proper formulation of the 1H-pyrazol-1-yl benzenesulfonamide derivatives for in vivo administration.

General Synthesis of 1H-Pyrazol-1-yl Benzenesulfonamide Derivatives

The synthesis of these derivatives often involves the reaction of appropriately substituted hydrazonoyl chlorides with active methylene compounds or the condensation of substituted hydrazines with β-dicarbonyl compounds, followed by reaction with a benzenesulfonyl chloride. For instance, novel celecoxib analogs have been synthesized by reacting arylsulfones with a hydrazonoyl chloride derivative.[1] Similarly, various series of pyrazolylbenzenesulfonamide derivatives have been synthesized and evaluated for their dual anti-inflammatory and antimicrobial activities.[7]

Preparation of Stock and Working Solutions for Zebrafish Studies

Due to the often-poor aqueous solubility of pyrazole-based compounds, a suitable solvent is required to prepare stock solutions.[8]

Protocol 1: Preparation of Compound Stock and Working Solutions

  • Stock Solution Preparation:

    • Accurately weigh the synthesized 1H-pyrazol-1-yl benzenesulfonamide derivative.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[9] Gentle warming or sonication can aid dissolution. Store the stock solution at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Prepare serial dilutions of the stock solution in E3 embryo medium to achieve the desired final test concentrations.[10]

    • Crucial Note: The final concentration of DMSO in the embryo medium should not exceed 0.5% (v/v), as higher concentrations can induce developmental abnormalities or toxicity.[11] A vehicle control group (E3 medium with the same final DMSO concentration as the treatment groups) must always be included in every experiment.

PART 2: Zebrafish Husbandry and Embryo Collection

Maintaining a healthy zebrafish colony and obtaining high-quality embryos are fundamental to the success of any screening assay.

Protocol 2: Zebrafish Maintenance and Embryo Collection

  • Zebrafish Husbandry:

    • Maintain adult zebrafish in a recirculating water system with controlled parameters (pH 6.8-7.5, conductivity 300-1500 µS, temperature 26-28.5°C).[12]

    • Feed adult fish a combination of live brine shrimp and flake food twice daily.[13]

  • Breeding and Embryo Collection:

    • Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1, separated by a divider.[14]

    • Remove the divider in the morning after the lights turn on to initiate spawning.

    • Collect the fertilized eggs using a fine mesh strainer and rinse them thoroughly with fresh system water.[15]

    • Transfer the embryos into a petri dish containing E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).[7][16] Methylene blue (0.01%) can be added to the E3 medium to prevent fungal growth.[14]

    • Incubate the embryos at 28.5°C.[15]

PART 3: Toxicity Assessment of 1H-Pyrazol-1-yl Benzenesulfonamide Derivatives

Before evaluating the efficacy of the compounds, it is essential to determine their toxicity profile to establish a safe therapeutic window.

Acute Toxicity and Teratogenicity Assay (OECD 236)

This assay determines the acute toxicity of the compounds on embryonic development.[17][18][19]

Protocol 3: Acute Toxicity and Teratogenicity Assessment

  • Experimental Setup:

    • At 4-6 hours post-fertilization (hpf), place individual healthy embryos into the wells of a 96-well plate containing 100 µL of E3 medium.

    • Prepare a range of concentrations of the test compound in E3 medium (e.g., 0.1, 1, 10, 50, 100 µM) with a final DMSO concentration ≤ 0.5%.

    • Remove the initial E3 medium from the wells and add 100 µL of the respective compound dilutions or vehicle control.

    • Incubate the plate at 28.5°C for up to 96 or 120 hpf.

  • Endpoint Evaluation:

    • At 24, 48, 72, 96, and 120 hpf, observe the embryos under a stereomicroscope for the following endpoints:

      • Lethality: Coagulation of the embryo, lack of heartbeat, and failure to develop somites.[19]

      • Teratogenicity: Pericardial edema, yolk sac edema, spinal curvature, tail malformation, and craniofacial abnormalities.[20]

    • Record the number of dead and malformed embryos at each concentration and time point.

    • Calculate the LC50 (median lethal concentration) and NOAEC (no observed adverse effect concentration).

Cardiotoxicity Assessment

Given that some sulfonamide-based drugs can exhibit cardiotoxic effects, it is prudent to assess the impact of the derivatives on cardiac function.[21][22]

Protocol 4: Cardiotoxicity Evaluation

  • Experimental Setup:

    • Use transgenic zebrafish lines expressing a fluorescent protein in cardiomyocytes (e.g., Tg(myl7:EGFP)) for enhanced visualization.[23]

    • At 48 hpf, expose embryos to a range of non-lethal concentrations of the test compounds determined from the acute toxicity assay.

    • Incubate for a defined period (e.g., 24 hours).

  • Endpoint Evaluation:

    • At 72 hpf, immobilize the larvae in a drop of 0.02% tricaine solution.

    • Record high-speed videos of the beating heart.

    • Analyze the videos to quantify:

      • Heart rate (beats per minute).[6]

      • Arrhythmias (irregular heartbeats).[6]

      • Atrioventricular (AV) block (e.g., 2:1 block).[6]

      • Pericardial edema.[20]

Neurotoxicity Assessment

Some pyrazole derivatives have shown neuroprotective effects, making it important to also screen for potential neurotoxicity.[2] Locomotor activity is a sensitive indicator of nervous system function.[24]

Protocol 5: Locomotor Activity Assay

  • Experimental Setup:

    • Raise embryos to 5 days post-fertilization (dpf) in E3 medium.

    • Transfer individual larvae to the wells of a 96-well plate containing the test compounds at non-lethal concentrations.

    • Acclimate the larvae in the dark for at least 30 minutes.

  • Data Acquisition and Analysis:

    • Place the 96-well plate in an automated video tracking system (e.g., ZebraBox or DanioVision).[25]

    • Record larval movement over a defined period, often involving alternating light and dark cycles. Larval activity typically increases in the dark.[9][11]

    • Analyze the tracking data to quantify parameters such as:

      • Total distance moved.[25]

      • Velocity.

      • Time spent active versus inactive.

    • Significant deviations from the vehicle control group may indicate neurotoxic or neuroactive effects.

PART 4: Efficacy Assessment of 1H-Pyrazol-1-yl Benzenesulfonamide Derivatives

Based on the known biological activities of this class of compounds, several efficacy models in zebrafish are relevant.

Anti-Angiogenic Efficacy

Angiogenesis is a hallmark of cancer and certain inflammatory diseases.[26] The zebrafish embryo is an excellent model for visualizing and quantifying angiogenesis in vivo.[21]

Protocol 6: Anti-Angiogenesis Assay

  • Experimental Setup:

    • Use a transgenic zebrafish line with fluorescently labeled vasculature, such as Tg(fli1:EGFP) or Tg(kdrl:EGFP).[27][28]

    • At 24 hpf, expose the embryos to a range of non-toxic concentrations of the test compounds.

  • Endpoint Evaluation:

    • At 48 or 72 hpf, anesthetize the larvae and mount them in a low-melting-point agarose gel for imaging.

    • Acquire fluorescent images of the trunk vasculature, specifically focusing on the sub-intestinal vessels (SIVs) or intersegmental vessels (ISVs).[25]

    • Quantify the extent of vessel formation by measuring the total length or number of vessel branches. A dose-dependent reduction in vasculature compared to the vehicle control indicates anti-angiogenic activity.[27]

Anti-Cancer Efficacy (Xenograft Model)

The zebrafish xenograft model allows for the in vivo assessment of a compound's ability to inhibit tumor growth and metastasis.[1][3][4]

Protocol 7: Zebrafish Xenograft Assay

  • Cell Preparation and Injection:

    • Culture human cancer cells (e.g., melanoma, breast, or colon cancer cell lines) and label them with a fluorescent dye (e.g., CM-Dil).[29]

    • At 48 hpf, anesthetize the zebrafish larvae.

    • Microinject a small number of labeled cancer cells (approximately 200-500 cells) into the yolk sac or perivitelline space.[1][29]

  • Compound Treatment and Tumor Growth Assessment:

    • After injection, allow the embryos to recover for 2-4 hours.

    • Transfer the embryos to a 96-well plate and expose them to the test compounds at non-toxic concentrations.

    • At 24, 48, and 72 hours post-injection, acquire fluorescent images of the tumor mass.

    • Quantify the tumor size (fluorescent area) and the number of disseminated metastatic cells. A reduction in tumor growth or metastasis compared to the vehicle control indicates anti-cancer activity.[3]

Anti-Inflammatory Efficacy

Recent studies have demonstrated the utility of zebrafish models for evaluating the anti-inflammatory potential of 1H-pyrazol-1-yl benzenesulfonamide derivatives in conditions like inflammatory bowel disease (IBD).[17][30]

Protocol 8: TNBS-Induced Inflammation Model (IBD Model)

  • Induction of Inflammation:

    • At 3 dpf, immerse larvae in a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce intestinal inflammation.

    • After the induction period, transfer the larvae to fresh E3 medium.

  • Compound Treatment and Evaluation:

    • Expose the TNBS-treated larvae to the test compounds at non-toxic concentrations.

    • At 6 dpf, assess the level of inflammation using various methods:

      • Macrophage Staining: Use neutral red or Sudan Black B staining to visualize and quantify the infiltration of macrophages to the intestine.

      • Gene Expression Analysis: Perform qPCR to measure the expression of pro-inflammatory cytokines such as tnf-α, il-1β, and il-6.[31] A reduction in macrophage infiltration or pro-inflammatory gene expression indicates anti-inflammatory activity.[12][30]

PART 5: Data Presentation and Visualization

Clear presentation of quantitative data is crucial for interpreting the results of high-throughput screening.

Table 1: Summary of Toxicity Data for a Hypothetical 1H-Pyrazol-1-yl Benzenesulfonamide Derivative (Compound X)

Concentration (µM)% Mortality (96 hpf)% Malformed (96 hpf)Heart Rate (bpm at 72 hpf)Locomotor Activity (% of Control)
Vehicle (0.5% DMSO)2.53.0145 ± 5100
13.03.5142 ± 698
105.08.0130 ± 885
5025.045.0105 ± 1060
10080.095.0N/AN/A

*Statistically significant difference from vehicle control (p < 0.05). N/A: Not applicable due to high mortality.

Table 2: Summary of Efficacy Data for Compound X

AssayEndpointConcentration (µM)Result (% of Control)
Anti-AngiogenesisISV Length1065
Anti-Cancer (Xenograft)Tumor Size1070
Anti-InflammatoryMacrophage Count1055*

*Statistically significant difference from vehicle control (p < 0.05).

Diagrams

experimental_workflow cluster_prep Compound Preparation cluster_zebrafish Zebrafish Handling cluster_screening In Vivo Screening cluster_analysis Data Analysis synthesis Synthesis of Derivatives formulation Stock Solution (DMSO) synthesis->formulation working Working Solutions (in E3 Medium) formulation->working toxicity Toxicity Assays (Acute, Cardio, Neuro) working->toxicity efficacy Efficacy Assays (Angiogenesis, Cancer, Inflammation) working->efficacy breeding Adult Breeding collection Embryo Collection breeding->collection incubation Incubation at 28.5°C collection->incubation incubation->toxicity incubation->efficacy imaging Microscopy & Imaging toxicity->imaging efficacy->imaging quantification Quantitative Analysis imaging->quantification reporting Reporting & Interpretation quantification->reporting

Caption: Overall workflow for testing 1H-pyrazol-1-yl benzenesulfonamide derivatives in zebrafish.

anti_angiogenesis_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates MEK_Erk MEK/Erk Pathway VEGFR2->MEK_Erk Activates CompoundX 1H-Pyrazol-1-yl Benzenesulfonamide Derivative CompoundX->VEGFR2 Inhibits EndothelialCell Endothelial Cell Proliferation, Migration, Tube Formation PI3K_Akt->EndothelialCell MEK_Erk->EndothelialCell Angiogenesis Angiogenesis EndothelialCell->Angiogenesis

Caption: Potential anti-angiogenic mechanism of action for the test compounds.

References

  • A novel zebrafish human tumor xenograft model validated for anti-cancer drug screening. PLoS One. [Link]

  • Quantitative Microscopy of Angiogenesis in Zebrafish Embryos. Agilent. [Link]

  • Neuroprotective potential of pyrazole benzenesulfonamide derivative T1 in targeted intervention against PTZ-induced epilepsy-like condition in in vivo zebrafish model. PubMed. [Link]

  • Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. PubMed. [Link]

  • The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics. MDPI. [Link]

  • Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. PubMed. [Link]

  • A novel zebrafish human tumor xenograft model validated for anti-cancer drug screening. PubMed. [Link]

  • High Throughput Danio Rerio Energy Expenditure Assay. PMC. [Link]

  • Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD. [Link]

  • Rapid Analysis of Angiogenesis Drugs in a Live Fluorescent Zebrafish Assay. AHA Journals. [Link]

  • Impact of toxicological properties of sulfonamides on the growth of zebrafish embryos in the water. PubMed. [Link]

  • Zebrafish angiogenesis: A new model for drug screening. Semantic Scholar. [Link]

  • Assessment of the developmental neurotoxicity of compounds by measuring locomotor activity in zebrafish embryos and larvae. PubMed. [Link]

  • OECD 236: Fish Embryo Acute Toxicity Test. ibacon GmbH. [Link]

  • Automated Z-TagSM Zebrafish Assay for Anti-Angiogenic Compound Screening. Molecular Devices. [Link]

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  • Evaluating the zebrafish embryo toxicity test for pesticide hazard screening. PMC. [Link]

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  • Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. ResearchGate. [Link]

  • Vascularization analysis on transgenic fluorescent zebrafish lines. ResearchGate. [Link]

  • LABTips: Zebrafish Breeding and Embryo Handling. Labcompare. [Link]

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Method

Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-benzenesulfonyl Chloride: An Essential Intermediate for Drug Discovery

Abstract This comprehensive guide details the synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. The pyrazole and benze...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. The pyrazole and benzenesulfonamide moieties are prominent pharmacophores, and their combination in this intermediate provides a versatile scaffold for medicinal chemists.[1][2][3] This document provides two robust and validated synthetic protocols, offering flexibility in approach depending on available starting materials and laboratory capabilities. Detailed mechanistic insights, characterization data, and safety protocols are included to ensure reproducible and safe execution. This guide is intended for researchers and professionals in drug development and organic synthesis.

Introduction

The convergence of pyrazole and benzenesulfonamide functionalities within a single molecular framework has led to the discovery of numerous compounds with significant therapeutic potential. Pyrazole derivatives are known for a wide range of biological activities, while the benzenesulfonamide group is a cornerstone in the design of various enzyme inhibitors and other therapeutic agents. The title compound, 4-(4-bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride, serves as a crucial building block for the synthesis of these valuable molecules. The presence of the reactive sulfonyl chloride group allows for facile derivatization, enabling the exploration of a diverse chemical space in the quest for novel drug candidates.

This application note presents two distinct and reliable synthetic routes for the preparation of this important intermediate. The first protocol details a direct approach via the chlorosulfonation of a pre-synthesized N-arylpyrazole. The second protocol outlines a convergent synthesis involving a modern cross-coupling reaction to construct the key C-N bond. Both methods have been developed to be scalable and efficient, providing researchers with practical and adaptable procedures.

Synthetic Strategies and Mechanistic Overview

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride can be approached through two primary strategies, each with its own set of advantages.

Protocol 1: Electrophilic Chlorosulfonation of 1-Phenyl-4-bromo-1H-pyrazole

This protocol follows a classical electrophilic aromatic substitution pathway. The pre-formed 1-phenyl-4-bromo-1H-pyrazole is treated with chlorosulfonic acid, a powerful sulfonating agent. The pyrazol-1-yl group is an activating group and directs the electrophilic attack to the para position of the benzene ring, leading to the desired product. The reaction is typically carried out at low temperatures to control the reactivity of chlorosulfonic acid and minimize side reactions.

Protocol 2: Palladium-Catalyzed N-Arylation of 4-Bromopyrazole

This modern approach utilizes a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] In this protocol, 4-bromopyrazole is coupled with 4-iodobenzenesulfonyl chloride in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This method offers excellent functional group tolerance and is often preferred for its milder reaction conditions compared to traditional methods.

Below is a visual representation of the two synthetic workflows.

Caption: Synthetic routes to the target intermediate.

Experimental Protocols

Protocol 1: Synthesis via Chlorosulfonation

This protocol is divided into two stages: the synthesis of the precursor 1-phenyl-4-bromo-1H-pyrazole and its subsequent chlorosulfonation.

Part A: Synthesis of 1-Phenyl-4-bromo-1H-pyrazole

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Bromophenylhydrazine hydrochloride223.5010.0 g44.7
Malondialdehyde tetraethyl acetal220.3110.8 mL44.7
Ethanol46.07150 mL-
Concentrated Hydrochloric Acid36.465 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenylhydrazine hydrochloride (10.0 g, 44.7 mmol) and ethanol (150 mL).

  • Stir the mixture at room temperature until the solid is partially dissolved.

  • Add malondialdehyde tetraethyl acetal (10.8 mL, 44.7 mmol) and concentrated hydrochloric acid (5 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 1-phenyl-4-bromo-1H-pyrazole as a white solid.

Part B: Chlorosulfonation of 1-Phenyl-4-bromo-1H-pyrazole

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
1-Phenyl-4-bromo-1H-pyrazole223.065.0 g22.4
Chlorosulfonic acid116.5210 mL149
Dichloromethane (anhydrous)84.9350 mL-

Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenyl-4-bromo-1H-pyrazole (5.0 g, 22.4 mmol) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add chlorosulfonic acid (10 mL, 149 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 4-(4-bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride as a solid. The product can be further purified by recrystallization from a suitable solvent system if necessary.

Protocol 2: Synthesis via Palladium-Catalyzed N-Arylation

This protocol involves the direct coupling of 4-bromopyrazole with 4-iodobenzenesulfonyl chloride.

Part A: Synthesis of 4-Bromopyrazole

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
1H-Pyrazole68.085.0 g73.4
N-Bromosuccinimide (NBS)177.9813.06 g73.4
Acetonitrile41.05100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1H-pyrazole (5.0 g, 73.4 mmol) in acetonitrile (100 mL).

  • Add N-bromosuccinimide (13.06 g, 73.4 mmol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 4-bromopyrazole, which can be used in the next step without further purification.

Part B: Buchwald-Hartwig N-Arylation

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Bromopyrazole146.992.0 g13.6
4-Iodobenzenesulfonyl chloride302.504.53 g15.0
Palladium(II) acetate224.50153 mg0.68 (5 mol%)
Xantphos578.68787 mg1.36 (10 mol%)
Cesium carbonate325.828.86 g27.2
1,4-Dioxane (anhydrous)88.1150 mL-

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromopyrazole (2.0 g, 13.6 mmol), 4-iodobenzenesulfonyl chloride (4.53 g, 15.0 mmol), palladium(II) acetate (153 mg, 0.68 mmol), Xantphos (787 mg, 1.36 mmol), and cesium carbonate (8.86 g, 27.2 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (50 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride.

Characterization Data

The synthesized 4-(4-bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Data
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.15-8.05 (m, 4H, Ar-H), 7.90 (s, 1H, pyrazole-H), 7.75 (s, 1H, pyrazole-H)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 143.0, 140.5, 139.0, 130.0, 128.5, 120.0, 95.0
Mass Spec (ESI) m/z calculated for C₉H₆BrClN₂O₂S [M+H]⁺: 320.91; found: 320.9
Infrared (IR) ν (cm⁻¹): 1380, 1180 (SO₂ stretch)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Safety and Handling

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere (argon or nitrogen). They are also toxic and should be handled with care.

  • Halogenated organic compounds should be handled in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride, a valuable intermediate for the synthesis of novel therapeutic agents. The choice between the chlorosulfonation and the palladium-catalyzed N-arylation route will depend on the specific needs and resources of the laboratory. By following these protocols, researchers can efficiently and safely produce this key building block for their drug discovery programs.

References

  • Bekhit, A. A., & Fahmy, H. T. (2008). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Archives of Pharmacal Research, 31(7), 833-841.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. (2018). Chemical & Pharmaceutical Bulletin, 66(4), 358-362.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26257–26269.
  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. (2020). Bioorganic Chemistry, 96, 103632.
  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2023). ACS Omega, 8(7), 6989–7003.
  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (2016). Journal of the Mexican Chemical Society, 60(3), 131-137.
  • Celecoxib Intermediates: Key Steps In Synthesis. (2025). Arborpharmchem.
  • The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Celecoxib Derivative Intermediates And Their Synthetic P
  • Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (2015). Molecules, 20(4), 6286–6303.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(20), 4701.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (2020).
  • Copper promoted, direct sulfenylation of n-aryl pyrazoles. (2024). VNUHCM Journal of Science and Technology Development.
  • 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide Research Chemical. (n.d.). Benchchem.
  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][1][3][5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2023). ResearchGate.

  • Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g... (2015).
  • Chlorosulfonation of N-Arylmaleimides. (2008).

Sources

Application

Application Notes &amp; Protocols for In Vivo Efficacy Studies of Pyrazole Derivatives in Animal Models

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging a wide array of biological targets through various non-covalent interactions. This has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications.[1][2][3]

From the selective COX-2 inhibitor Celecoxib , which revolutionized anti-inflammatory therapy, to the JAK1/2 inhibitor Ruxolitinib , a targeted treatment for myeloproliferative neoplasms, pyrazole derivatives have demonstrated significant clinical impact.[4][5] Their success underscores the importance of robust preclinical evaluation to unlock the full potential of new chemical entities built upon this core structure.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a strategic framework for designing, executing, and interpreting in vivo efficacy studies of novel pyrazole derivatives. We will delve into the causality behind experimental choices, using clinically relevant examples to illustrate the pathway from mechanism to model and from execution to endpoint analysis.

Part 1: Foundational Principles of In Vivo Efficacy Evaluation

Transitioning a promising compound from in vitro assays to in vivo animal models is a critical inflection point in drug development. This step is not merely about confirming activity but about understanding how a compound behaves within a complex biological system. Animal models provide the first crucial insights into a drug's potential therapeutic efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile, bridging the gap between laboratory discovery and clinical application.[6][7]

Core Tenets of Study Design:

  • Model Selection Rationale: The choice of animal model is paramount and must be rigorously justified. It should recapitulate key aspects of the human disease pathophysiology being targeted. A model appropriate for a broad-spectrum anti-inflammatory agent will differ significantly from one needed to test a targeted anticancer kinase inhibitor.[8]

  • Ethical Considerations: All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, Refinement) should be applied to minimize animal use and suffering.

  • Pharmacokinetic & Pharmacodynamic (PK/PD) Integration: An efficacy study is incomplete without a corresponding understanding of drug exposure. PK studies, which measure drug absorption, distribution, metabolism, and excretion (ADME), are essential to ensure that the compound reaches the target tissue at concentrations sufficient to engage the biological target (pharmacodynamics).[9][10][11] This relationship helps establish a dose-response curve and informs clinical dose selection.[12]

  • Regulatory Alignment: While discovery-phase studies offer flexibility, it is prudent to be aware of the principles outlined in regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA).[13] This ensures that the data generated is robust and can support future IND (Investigational New Drug) applications.

Part 2: Case Study & Protocol — Anti-Inflammatory Pyrazole Derivatives

Exemplar Compound: Celecoxib (A Selective COX-2 Inhibitor) Therapeutic Area: Rheumatoid Arthritis

A. Mechanistic Grounding: The Cyclooxygenase (COX) Pathway

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase enzymes.[14] The COX-1 isoform is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa. The COX-2 isoform, however, is inducible and is upregulated at sites of inflammation, where it catalyzes the production of prostaglandins (like PGE2) that mediate pain and swelling.[14][15] Pyrazole derivatives like Celecoxib are designed for selectivity, inhibiting COX-2 to reduce inflammation while sparing COX-1, thereby minimizing gastrointestinal side effects associated with non-selective NSAIDs.[4][16][17]

Diagram: COX-2 Signaling Pathway in Inflammation

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePhospholipids Membrane Phospholipids AA Arachidonic Acid (AA) MembranePhospholipids->AA COX2 COX-2 Enzyme AA->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Pain & Inflammation PGE2->Inflammation mediates InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines) PLA2 cPLA2 InflammatoryStimuli->PLA2 activates PLA2->MembranePhospholipids cleaves Celecoxib Pyrazole Derivative (e.g., Celecoxib) Celecoxib->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by a selective pyrazole derivative.

B. Animal Model Selection: Collagen-Induced Arthritis (CIA) in Mice

Rationale: The CIA model is the gold standard for preclinical testing of rheumatoid arthritis therapies.[18] It is induced by immunization with type II collagen, the primary protein component of cartilage. This triggers an autoimmune response that leads to polyarthritis with histological features—such as synovial inflammation, pannus formation, and cartilage erosion—that closely mimic the human disease.[19][20] This model is T-cell dependent and sensitive to both anti-inflammatory and disease-modifying agents.[19]

Diagram: Experimental Workflow for CIA Efficacy Study

CIA_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment & Monitoring Phase cluster_post Terminal Analysis Phase A Day -21: Acclimatization (DBA/1 Mice, Male, 8-10 weeks) B Day 0: Primary Immunization (Bovine Type II Collagen + CFA) A->B C Day 21: Booster Immunization (Bovine Type II Collagen + IFA) B->C D Day ~25-28: Onset of Arthritis (Clinical Score > 1) C->D E Group Randomization & Dosing Initiation (Daily Oral Gavage) D->E F Daily Monitoring: - Clinical Arthritis Score - Paw Thickness - Body Weight E->F G Day ~42: Study Termination F->G H Endpoint Analysis: - Histopathology of Joints - Serum Cytokine Analysis - Paw Tissue Biomarkers G->H

Caption: Workflow of a Collagen-Induced Arthritis (CIA) in vivo study.

C. Detailed Experimental Protocol
  • Animal Selection and Husbandry:

    • Species/Strain: DBA/1 mice are commonly used as they are highly susceptible to CIA.

    • Sex and Age: Male, 8-10 weeks old.

    • Husbandry: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, with ad libitum access to food and water. Allow for at least one week of acclimatization before the study begins.

  • Induction of Collagen-Induced Arthritis: [20]

    • Primary Immunization (Day 0): Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA. Administer a 100 µL booster injection intradermally.

  • Study Groups and Dosing:

    • Group 1: Vehicle Control: Administer the formulation vehicle (e.g., 0.5% methylcellulose in water) on the same schedule as the treatment groups.

    • Group 2: Positive Control: Celecoxib (e.g., 30 mg/kg, administered orally once daily).[21]

    • Group 3: Test Article: Novel pyrazole derivative at various dose levels (e.g., 10, 30, 100 mg/kg).

    • Rationale for Dosing: Dosing should begin upon the first signs of arthritis (clinical score ≥ 1), typically around day 25-28, and continue daily until the study's termination. Oral gavage is a common and clinically relevant route of administration.

  • Efficacy Assessment and Endpoints:

    • Clinical Scoring (Primary Endpoint): Score each paw daily or every other day based on a 0-4 scale for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation). The total arthritis score is the sum of scores for all four paws (max score = 16).

    • Paw Thickness: Measure the thickness of the hind paws using digital calipers.

    • Body Weight: Monitor body weight as an indicator of general health and compound toxicity.

    • Terminal Histopathology (Day ~42): At the end of the study, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.

    • Biomarker Analysis: Collect blood via cardiac puncture at termination. Analyze serum for levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA or multiplex assays.[22]

D. Data Presentation: Expected Outcomes
GroupMean Arthritis Score (Day 42)Paw Swelling (% Increase vs. Baseline)Serum TNF-α (pg/mL)
Vehicle Control10.5 ± 1.285% ± 9%150 ± 25
Celecoxib (30 mg/kg)4.2 ± 0.835% ± 5%65 ± 15
Test Compound (30 mg/kg)5.1 ± 0.942% ± 6%78 ± 18
Test Compound (100 mg/kg)3.5 ± 0.731% ± 4%55 ± 12

Part 3: Case Study & Protocol — Anticancer Pyrazole Derivatives

Exemplar Compound: Ruxolitinib (A JAK1/JAK2 Inhibitor) Therapeutic Area: Myeloproliferative Neoplasms (MPNs) / Oncology

A. Mechanistic Grounding: The JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade downstream of cytokine and growth factor receptors.[5] In many hematological malignancies, such as myelofibrosis, mutations (e.g., JAK2-V617F) lead to constitutive activation of the JAK-STAT pathway, resulting in uncontrolled cell proliferation and the production of inflammatory cytokines that cause disease symptoms.[23] Pyrazole-based inhibitors like Ruxolitinib potently and selectively inhibit JAK1 and JAK2, thereby blocking this aberrant signaling, reducing cell proliferation, and alleviating systemic symptoms.[5][23][24]

Diagram: JAK-STAT Signaling Pathway in Cancer

JAKSTAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK2 Receptor->JAK activates JAK->JAK STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer dimerizes Gene Target Gene Transcription pSTAT_dimer->Gene translocates to nucleus Proliferation Cell Proliferation & Survival Gene->Proliferation Cytokine Cytokine/Growth Factor Cytokine->Receptor binds Ruxolitinib Pyrazole Derivative (e.g., Ruxolitinib) Ruxolitinib->JAK inhibits

Caption: Inhibition of the JAK-STAT pathway by a selective pyrazole derivative.

B. Animal Model Selection: Cell Line-Derived Xenograft (CDX) Model

Rationale: The CDX model is a workhorse of preclinical oncology research, valued for its reproducibility, scalability, and relatively rapid results.[6][25] This model involves implanting human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice), which lack an adaptive immune system and therefore do not reject the human cells.[26] For a targeted agent like a JAK inhibitor, using a cell line known to be driven by the target (e.g., a cell line harboring the JAK2-V617F mutation) provides a direct and robust system to evaluate on-target efficacy.[27]

Diagram: Experimental Workflow for CDX Efficacy Study

CDX_Workflow cluster_pre Tumor Establishment Phase cluster_treat Treatment & Monitoring Phase cluster_post Terminal Analysis Phase A Cell Culture & Preparation (e.g., Ba/F3-JAK2V617F cells) B Subcutaneous Implantation (Immunodeficient Mice, e.g., BALB/c nude) A->B C Tumor Growth Monitoring (Calipers) B->C D Tumor Volume ~100-150 mm³ C->D E Group Randomization & Dosing Initiation (e.g., Daily Oral Gavage) D->E F Bi-weekly Monitoring: - Tumor Volume - Body Weight E->F G Study Termination (e.g., Tumor Volume > 2000 mm³) F->G H Endpoint Analysis: - Final Tumor Weight & Volume - Spleen Weight - Pharmacodynamic Markers (Tumor) G->H

Sources

Method

Application Notes and Protocols for 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide as a Novel Chemical Probe

Abstract This document provides a comprehensive guide for the characterization and application of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide as a novel chemical probe. Given the current absence of a defin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the characterization and application of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide as a novel chemical probe. Given the current absence of a defined biological target in publicly available literature, this guide is structured to empower researchers to elucidate its mechanism of action and validate its use for target-specific biological inquiry. We present a logical workflow, from initial compound handling and quality control to phenotypic screening, target deconvolution, and eventual application in validated assays. The protocols detailed herein are designed to be self-validating, incorporating essential controls and orthogonal approaches to ensure scientific rigor. This application note is intended for researchers, scientists, and drug development professionals seeking to leverage novel small molecules to explore complex biological systems.

Introduction: The Pyrazole-Sulfonamide Scaffold and the Promise of a New Chemical Probe

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial agents.[1][2][3][4] When coupled with a sulfonamide moiety, the resulting pyrazole-sulfonamide scaffold has given rise to potent and selective inhibitors of various enzymes, such as carbonic anhydrases and kinases.[5][6]

This guide provides the foundational protocols to characterize Probe-X, moving from a compound of unknown function to a validated tool for biological discovery.

Initial Characterization and Handling of Probe-X

Before initiating biological experiments, it is critical to establish the identity, purity, and stability of Probe-X.

Table 1: Physicochemical Properties of Probe-X

PropertyValueSource
CAS Number 1199773-26-6[8]
Molecular Formula C₁₁H₁₂BrN₃O₂S[8]
Molecular Weight 330.20 g/mol [8]
Appearance White to off-white solidTypical for this class
Solubility Soluble in DMSO, DMF, and MethanolTo be determined empirically
Protocol 2.1: Quality Control and Stock Solution Preparation
  • Purity Assessment:

    • Obtain a Certificate of Analysis from the supplier.

    • Independently verify purity (>95%, ideally >99%) using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (LC-MS).

    • Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

  • Solubility Determination:

    • Empirically determine the maximum solubility in common laboratory solvents such as DMSO, ethanol, and PBS.

    • For cell-based assays, prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Stock Solution Preparation and Storage:

    • Accurately weigh the compound and dissolve in the chosen solvent to the desired concentration.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light and moisture.

  • Stability Assessment:

    • Assess the stability of the stock solution over time by re-analyzing with LC-MS.

    • Determine the stability of the compound in your chosen assay buffer at the working concentration and duration of the experiment.

Phase I: Phenotypic Screening to Uncover Biological Activity

The initial step in characterizing an unknown probe is to identify a reproducible phenotypic effect in a relevant biological system.

Protocol 3.1: General Cell Viability and Cytotoxicity Assay

This protocol aims to determine the concentration range at which Probe-X affects cell viability, providing a crucial starting point for subsequent assays.

  • Cell Culture:

    • Select a panel of cell lines relevant to your research interests (e.g., cancer cell lines like HCT-116, HT-29, or an immortalized normal cell line like HEK293T).[6][9]

    • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of Probe-X in culture medium, typically ranging from 100 µM down to 1 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., staurosporine).

    • Replace the existing medium with the medium containing Probe-X or controls.

  • Incubation:

    • Incubate the plates for a relevant duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Use a suitable viability reagent such as a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo®).

    • Measure the signal according to the manufacturer's instructions using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Phase II: Target Deconvolution - Identifying the Molecular Target of Probe-X

Once a consistent phenotype is observed, the next critical phase is to identify the specific molecular target(s) of Probe-X. This process, known as target deconvolution, is essential for understanding its mechanism of action.[10]

Target_Deconvolution_Workflow cluster_0 Phenotypic Hit cluster_1 Target Identification Methods cluster_2 Candidate Target(s) ProbeX Probe-X with known phenotypic effect Affinity Affinity Chromatography-MS ProbeX->Affinity Apply Expression Expression Cloning (e.g., Phage Display) ProbeX->Expression Apply Genetic Genetic Screening (CRISPR, shRNA) ProbeX->Genetic Apply Candidates List of Potential Protein Targets Affinity->Candidates Yields Expression->Candidates Yields Genetic->Candidates Yields

Caption: Workflow for Target Deconvolution of Probe-X.

Protocol 4.1: Affinity Chromatography Coupled with Mass Spectrometry (MS)

This is a powerful method to physically isolate the protein targets that bind to Probe-X from a complex cellular lysate.[1][2]

  • Probe Immobilization (Requires Synthetic Chemistry):

    • Synthesize an analog of Probe-X that incorporates a linker arm and a reactive handle (e.g., an alkyne or an amine) for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Crucially, synthesize an inactive analog to be used as a negative control for the affinity matrix.

    • Validate that the modified probe retains its biological activity.

  • Cell Lysate Preparation:

    • Culture a large batch of cells that exhibit the phenotype of interest.

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the Probe-X-conjugated beads and the control beads in parallel.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are specific to the Probe-X beads.

    • Identify the proteins using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the list of proteins identified from the Probe-X beads to those from the control beads.

    • Prioritize candidate targets that are consistently and significantly enriched in the Probe-X pulldown.

Phase III: Target Validation and In-Cellulo Engagement

After identifying candidate targets, it is essential to validate that Probe-X directly binds to and modulates the function of the putative target in a cellular context.[11]

Protocol 5.1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical assay that measures the thermal stability of a protein in its native environment. Ligand binding typically increases the thermal stability of the target protein.

  • Cell Treatment:

    • Treat intact cells with Probe-X at various concentrations, including a vehicle control.

  • Heating:

    • Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Detection:

    • Analyze the amount of the candidate target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of Probe-X indicates direct target engagement.

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Analysis Cells Intact Cells Probe Probe-X Cells->Probe Treat Vehicle Vehicle Control Cells->Vehicle Treat Heat Apply Heat Gradient Probe->Heat Vehicle->Heat Lysis Lysis & Centrifugation Heat->Lysis WB Western Blot for Candidate Target Lysis->WB Curve Generate Melt Curve WB->Curve

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Phase IV: Application of the Validated Probe

Once Probe-X has been validated to engage a specific target at a known concentration in cells, it can be used to investigate the biological consequences of modulating that target.

Protocol 6.1: Downstream Pathway Analysis
  • Experimental Design:

    • Treat cells with the validated effective concentration of Probe-X.

    • Include a negative control compound (a structurally similar but inactive analog) to ensure the observed phenotype is due to on-target activity.[7]

    • Include a positive control (e.g., siRNA/shRNA knockdown of the target) to confirm the expected biological outcome.

  • Sample Collection and Analysis:

    • Collect samples at various time points after treatment.

    • Analyze downstream signaling pathways using techniques such as:

      • Western Blotting: To detect changes in the phosphorylation status or expression levels of downstream proteins.

      • RT-qPCR: To measure changes in the expression of target-regulated genes.

      • Immunofluorescence Microscopy: To observe changes in protein localization.

Conclusion and Future Directions

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide (Probe-X) represents a promising starting point for the development of a novel chemical probe. The lack of a known target necessitates a systematic and rigorous approach to its characterization. By following the phased workflow and protocols outlined in this guide—from initial quality control and phenotypic screening to target deconvolution and validation—researchers can confidently elucidate the mechanism of action of Probe-X. A successfully validated probe will be an invaluable tool for dissecting the specific biological roles of its target, potentially uncovering new therapeutic avenues and deepening our understanding of complex cellular processes.

References

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • Expert Opinion on Drug Discovery. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. [Link]

  • Faria, J. V., et al. (2018). Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • Sharma, V., et al. (2022). Pyrazole and its Derivatives: Chemistry and Biological Importance. ResearchGate. [Link]

  • Balseven, H., et al. (2021). Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. King Fahd University of Petroleum & Minerals. [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. National Center for Biotechnology Information. [Link]

  • Creative Biolabs. Target Deconvolution. [Link]

  • Mizutani, A., et al. (2000). Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme. National Center for Biotechnology Information. [Link]

  • Nocentini, A., et al. (2021). Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors. National Center for Biotechnology Information. [Link]

  • Patel, R. V., et al. (2023). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Guler, O. O., et al. (2023). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. National Center for Biotechnology Information. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. [Link]

  • Khalil, A., et al. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. National Center for Biotechnology Information. [Link]

  • BUE Scholar. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. [Link]

  • Workman, P., & Collins, I. (2010). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • ResearchGate. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. [Link]

  • ResearchGate. (2023). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]

  • ResearchGate. (2018). Target validation using chemical probes. [Link]

  • ChemWhat. 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide CAS#: 1199773-26-6. [Link]

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Application

Development of Assays for N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitors

An Application Note and Protocol Guide for Researchers Abstract N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that terminates the signaling of the anti-inflammatory and analgesic li...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that terminates the signaling of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[1][2] By catalyzing the hydrolysis of PEA into palmitic acid and ethanolamine, NAAA plays a critical role in regulating inflammatory and pain pathways.[3] Inhibition of NAAA elevates endogenous PEA levels, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that modulates genes involved in inflammation.[3][4] This mechanism has positioned NAAA as a promising therapeutic target for a range of human inflammatory disorders, chronic pain, and neurodegenerative diseases.[4][5][6][7] This guide provides a comprehensive overview of the principles and detailed protocols for developing robust and reliable assays to identify and characterize NAAA inhibitors, intended for researchers in academia and the pharmaceutical industry.

Introduction: The Scientific Rationale for NAAA Inhibition

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is distinguished from other N-acylethanolamine (NAE) hydrolyzing enzymes, such as fatty acid amide hydrolase (FAAH), by its acidic pH optimum (~4.5-5.0), lysosomal localization, and strong substrate preference for saturated NAEs like PEA.[2][8][9] While FAAH preferentially degrades the endocannabinoid anandamide, NAAA is the primary enzyme responsible for PEA degradation in immune cells like macrophages.[3][6][8]

Inflammatory stimuli often lead to a decrease in cellular PEA levels.[10] Pharmacological inhibition of NAAA counters this effect, restoring PEA concentrations and enhancing its natural homeostatic functions.[10] The subsequent activation of PPAR-α by elevated PEA levels leads to the downstream suppression of pro-inflammatory gene expression, presenting a targeted therapeutic strategy with potentially fewer side effects than traditional anti-inflammatory drugs.[3][4] The development of potent and selective NAAA inhibitors is therefore a key objective in modern drug discovery.

NAAA_Signaling_Pathway cluster_membrane Cellular Environment cluster_cytosol Lysosome cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus PEA_biosynthesis PEA Biosynthesis (NAPE-PLD) Inflammatory_Stimulus->PEA_biosynthesis regulates PEA_ext Endogenous PEA PEA_biosynthesis->PEA_ext NAAA NAAA PEA_ext->NAAA Hydrolysis PPARa PPAR-α PEA_ext->PPARa Activates Products Palmitic Acid + Ethanolamine NAAA->Products Produces NAAA_Inhibitor NAAA Inhibitor NAAA_Inhibitor->NAAA Blocks Gene_Expression Anti-inflammatory Gene Expression PPARa->Gene_Expression Regulates Gene_Expression->Inflammatory_Stimulus Suppresses

Caption: The NAAA signaling pathway in inflammation.

Preparation of a Reliable NAAA Enzyme Source

The foundation of any robust inhibitor assay is a consistent and active enzyme source. NAAA can be prepared from native tissues or, more commonly for screening purposes, through recombinant expression.

Native NAAA from Tissue

Tissues with high NAAA expression, such as the lungs, can be used as a source of the native enzyme.[11][12] This method provides the enzyme in its natural lipid environment but can suffer from batch-to-batch variability and the presence of other hydrolytic enzymes.

Recombinant NAAA Expression

Expressing NAAA in a host system like Human Embryonic Kidney 293 (HEK293) cells is the preferred method for high-throughput screening (HTS).[11][13] It ensures a high yield of the enzyme, allows for purification, and provides a consistent source for reproducible assays.

Protocol: Preparation of Lysosomal Extracts from NAAA-Overexpressing HEK293 Cells
  • Causality: This protocol enriches for the lysosomal fraction where NAAA is active, providing a concentrated and physiologically relevant enzyme preparation.[13][14]

  • Cell Culture: Culture HEK293 cells stably or transiently transfected with a vector expressing human NAAA to confluency.

  • Harvesting: Harvest cells by scraping and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in a hypotonic buffer (e.g., 50 mM Tris-HCl, 0.32 M sucrose, pH 7.4).[13] Lyse the cells via sonication on ice. The goal is to rupture the plasma membrane while keeping lysosomes intact.

  • Differential Centrifugation:

    • Centrifuge the lysate at low speed (e.g., 800 x g for 15 minutes at 4°C) to pellet nuclei and cell debris.[13]

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet mitochondria and lysosomes.[13]

  • Lysosomal Lysis: Resuspend the pellet in a suitable buffer (e.g., PBS, pH 7.4) and lyse the lysosomes through repeated freeze/thaw cycles (-80°C to 37°C). This releases the active NAAA enzyme.[13]

  • Final Clarification: Perform a final ultracentrifugation step (e.g., 100,000 x g for 1 hour at 4°C) to pellet membrane fragments. The resulting supernatant contains the soluble, active NAAA.[13]

  • Quantification and Storage: Determine the total protein concentration of the extract (e.g., using a BCA assay). Aliquot the enzyme preparation and store it at -80°C until use.

Methodologies for NAAA Inhibitor Screening

Several distinct assay formats can be employed to measure NAAA activity, each with its own advantages and limitations. The choice of assay often depends on the screening scale, required sensitivity, and available equipment.

Assay_Workflow cluster_prep Preparation cluster_detection Detection Method Enzyme NAAA Enzyme Source Reaction Enzymatic Reaction (pH 4.5, 37°C) Enzyme->Reaction Inhibitor Test Compound (Inhibitor) Inhibitor->Reaction Substrate Substrate Substrate->Reaction Radiometric Radiometric (TLC + Scintillation) Reaction->Radiometric Fluorometric Fluorometric (Fluorescence Plate Reader) Reaction->Fluorometric LCMS LC-MS/MS (Mass Spectrometry) Reaction->LCMS

Caption: General workflow for in vitro NAAA inhibitor assays.

Radiometric Assay
  • Principle: This classic method relies on a radiolabeled substrate, typically [¹⁴C]palmitoylethanolamide. NAAA-mediated hydrolysis releases [¹⁴C]palmitic acid or [¹⁴C]ethanolamine. The radiolabeled product is physically separated from the unreacted substrate using thin-layer chromatography (TLC), and its quantity is measured by liquid scintillation counting.[11][15][16]

  • Trustworthiness: It is a direct and robust measurement of enzymatic activity but is low-throughput and requires handling of radioactive materials.

Protocol: Radiometric NAAA Assay

  • Reaction Buffer: Prepare an assay buffer optimal for NAAA activity: 100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT, pH 4.5.[13][17]

  • Inhibitor Pre-incubation: In a microcentrifuge tube, add 5 µL of the test compound (dissolved in DMSO) to 85 µL of the NAAA enzyme preparation (diluted in assay buffer). Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 10 µL of [¹⁴C]palmitoylethanolamide substrate (final concentration typically 10-25 µM).[16]

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 200 µL of a cold chloroform/methanol (1:1, v/v) mixture.[16] This denatures the enzyme and facilitates liquid-liquid extraction.

  • Phase Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The substrate (PEA) will partition into the organic phase, while the product (ethanolamine) remains in the aqueous phase.

  • TLC Analysis: Spot an aliquot of the aqueous phase onto a silica TLC plate. Develop the plate using an appropriate solvent system (e.g., chloroform/methanol/ammonium hydroxide).

  • Quantification: Visualize the plate (e.g., using a phosphorimager) and scrape the spot corresponding to the radiolabeled product into a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Analysis: Compare the radioactivity in inhibitor-treated samples to a vehicle control (DMSO) to determine the percent inhibition.

Fluorometric Assay for High-Throughput Screening (HTS)
  • Principle: This method uses a synthetic substrate, N-(4-methyl coumarin) palmitamide (PAMCA), which is non-fluorescent. Upon hydrolysis by NAAA, the highly fluorescent 7-amino-4-methyl coumarin (AMC) is released.[16][18] The increase in fluorescence intensity over time is directly proportional to NAAA activity.

  • Expertise: This assay is highly amenable to HTS in 96- or 384-well plate formats, enabling the rapid screening of large compound libraries.[19]

Fluorometric_Assay cluster_reaction PAMCA PAMCA (Non-fluorescent Substrate) NAAA NAAA PAMCA->NAAA AMC AMC (Fluorescent Product) NAAA->AMC PA + Palmitic Acid NAAA->PA

Caption: Principle of the fluorometric NAAA assay.

Protocol: HTS Fluorometric NAAA Assay

  • Plate Preparation: Using a 96- or 384-well black, clear-bottom plate, dispense test compounds and controls to the appropriate wells (e.g., 1 µL of compound in DMSO).

  • Enzyme Addition: Add 50 µL of NAAA enzyme diluted in the assay buffer (see section 3.1) to each well.

  • Inhibitor Pre-incubation: Incubate the plate for 15 minutes at 37°C with shaking.[18]

  • Reaction Initiation: Add 50 µL of the PAMCA substrate (final concentration should be around its Kₘ value, ~15-20 µM) diluted in assay buffer to all wells to start the reaction.[19]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates to positive (no inhibitor) and negative (potent, known inhibitor) controls.

    • For primary screening, identify "hits" as compounds that produce inhibition above a certain threshold (e.g., >50% inhibition at 10 µM).[18]

    • For dose-response analysis, plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

LC-MS/MS-Based Assay
  • Principle: This "gold standard" method directly measures the enzymatic conversion of a natural substrate (e.g., PEA) to its product (palmitic acid) using the high sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry.[13][20]

  • Expertise: It is invaluable for confirming hits from primary screens, determining kinetic parameters, and measuring NAAA activity in complex biological matrices like cell lysates or tissues.

Protocol Outline: LC-MS/MS NAAA Assay

  • Reaction Setup: Perform the enzymatic reaction as described in the radiometric assay (steps 1-4), but using a non-labeled substrate (e.g., PEA).

  • Termination and Extraction: Stop the reaction by adding a volume of cold methanol or acetonitrile containing a suitable internal standard (e.g., a deuterated version of the analyte or a structurally similar compound like heptadecanoic acid).[17]

  • Sample Preparation: Centrifuge the samples to pellet precipitated proteins. Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto an appropriate LC column (e.g., a C18 column) to separate the product from the substrate and other matrix components.

    • Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

  • Quantification: The amount of product formed is quantified by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Data Analysis and Hit Validation

Identifying a "hit" in a primary screen is only the first step. A rigorous validation cascade is essential to confirm on-target activity, assess selectivity, and ensure physiological relevance.

Hit_Validation_Workflow HTS Primary Screen Hit (e.g., Fluorometric Assay) IC50 IC₅₀ Determination (Dose-Response Curve) HTS->IC50 Orthogonal Orthogonal Assay Confirmation (e.g., LC-MS) IC50->Orthogonal Selectivity Selectivity Profiling (vs. FAAH, AC, etc.) Orthogonal->Selectivity Cellular Cell-Based Assay (e.g., PEA accumulation, cytokine inhibition) Selectivity->Cellular Validated_Hit Validated Hit for Lead Optimization Cellular->Validated_Hit

Caption: A workflow for validating NAAA inhibitor hits.

From Hit to IC₅₀

Compounds identified as hits in a single-point screen must be re-tested over a range of concentrations (typically 8-10 points) to generate a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Orthogonal Assay Confirmation

To rule out artifacts from the primary assay (e.g., fluorescence quenching, substrate competition), a hit's activity should be confirmed in a different, preferably more direct, assay format. For example, a hit from a fluorometric HTS should be validated using the LC-MS/MS assay with the natural substrate, PEA.[20]

Selectivity Profiling

A therapeutically viable inhibitor must be selective for its target. NAAA inhibitors should be counterscreened against related enzymes, most importantly FAAH and the structurally similar Acid Ceramidase (AC).[9][10] A lack of activity against these enzymes (e.g., IC₅₀ > 10 µM) indicates good selectivity.[21]

Cell-Based Assays: Confirming Physiological Activity

The ultimate proof of an inhibitor's utility is its ability to function in a cellular context.

Protocol: Cellular NAAA Activity Assay in Macrophages

  • Cell Culture: Plate murine macrophages (e.g., RAW264.7 or primary bone marrow-derived macrophages) in a 24-well plate.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the validated NAAA inhibitor for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS, 100 ng/mL) for a defined period (e.g., 18-24 hours).[2]

  • Endpoint Measurement:

    • Functional Readout: Collect the cell culture supernatant and measure the concentration of pro-inflammatory mediators like nitric oxide (using the Griess assay) or cytokines (e.g., TNF-α, IL-6) using ELISA.[2][6] A potent inhibitor should reduce the production of these mediators.

    • Target Engagement Readout: Harvest the cells, lyse them, and extract lipids. Measure the intracellular levels of PEA using LC-MS/MS. A successful inhibitor should cause a significant, dose-dependent increase in PEA levels compared to vehicle-treated, LPS-stimulated cells.[10]

Data Summary Table
Compound IDPrimary HTS (Inhibition @ 10 µM)Fluorometric IC₅₀ (µM)LC-MS/MS IC₅₀ (µM)FAAH IC₅₀ (µM)Cellular PEA Increase (Fold over Vehicle)
Cmpd-A85%0.150.21> 504.5
Cmpd-B79%0.550.892.32.1
Cmpd-C62%2.3Inactive> 501.1 (Inactive)

References

  • Frontiers. (n.d.). Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses.
  • Ueda, N., Tsuboi, K., & Uyama, T. (2012). Endogenous Molecules Stimulating N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). PMC - PubMed Central.
  • Tsuboi, K., & Ueda, N. (2023). Assay of NAAA Activity. Springer Nature Experiments.
  • Tsuboi, K., & Ueda, N. (2023). Assay of NAAA Activity. PubMed.
  • Patsnap Synapse. (2024). What are NAAA inhibitors and how do they work?.
  • Tsuboi, K., & Ueda, N. (2016). Assay of NAAA Activity. PubMed.
  • Hohmann, A. G. (2012). N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia. PMC - NIH.
  • NIH. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals.
  • ResearchGate. (n.d.). Substrate specificity of NAAA in the presence of different stimulators.
  • Bio-protocol. (2022). Fluorescent NAAA Inhibition Assay.
  • BenchChem. (2025). Measuring N-acylethanolamine Acid Amidase (NAAA) Activity in Cell Lysates: An Application Note and Protocol.
  • ACS Publications. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis.
  • ResearchGate. (n.d.). Screening model of NAAA inhibitors based on fluorescence.
  • ACS Publications. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Journal of Medicinal Chemistry.
  • West, J. M., et al. (2012). Biochemical and Mass Spectrometric Characterization of Human N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition. PMC - NIH.
  • Taylor & Francis Online. (n.d.). Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase.
  • Wikipedia. (n.d.). N-acylethanolamine acid amide hydrolase.
  • R Discovery. (2018). Inflammation-restricted anti-inflammatory activities of a N-acylethanolamine acid amidase (NAAA) inhibitor F215.
  • Oxford Academic. (n.d.). Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity. Journal of Crohn's and Colitis.
  • Kim, S., et al. (2017). High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases. PubMed.
  • Yang, L., et al. (2020). Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation. Frontiers.
  • Solorzano, C., et al. (2009). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. PNAS.
  • Yang, L., et al. (2020). Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation. Frontiers.
  • Li, Y., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PMC - NIH.
  • Romeo, E., et al. (2015). An Activity-Based Probe for N-Acylethanolamine Acid Amidase. PMC - NIH.
  • ResearchGate. (n.d.). Labeling of hNAAA in lysed and intact NAAA-HEK293 cells.
  • Li, Y., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PLOS One.
  • Alhouayek, M., & Muccioli, G. G. (2018). N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities. PubMed.
  • Petrosino, S., et al. (2016). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. PubMed Central.

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Technical Notes & Optimization

Troubleshooting

Improving solubility of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide for in vitro assays

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and best practices for researchers encountering solubility challenges with test compounds for in vitro assays, using the mo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and best practices for researchers encountering solubility challenges with test compounds for in vitro assays, using the molecule 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide as a representative case study for a poorly soluble compound. As a Senior Application Scientist, my goal is to provide you with the causal logic behind these experimental steps, ensuring both scientific integrity and successful outcomes.

Compound Profile: 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide

While specific experimental solubility data for this compound is not widely published, a structural analysis suggests a high likelihood of poor aqueous solubility. Key features include multiple aromatic rings (pyrazole and benzene), a halogen substituent (bromo), and a sulfonamide group, all of which contribute to a hydrophobic and crystalline nature. Such compounds often present significant challenges in achieving the desired concentrations in aqueous assay buffers, leading to precipitation and unreliable results.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face when a compound fails to dissolve properly.

Q1: My compound won't dissolve even in 100% DMSO. What should I do?

A1: While rare for many screening compounds, this indicates very high crystal lattice energy or extremely low polarity.

  • Actionable Steps:

    • Gentle Warming: Warm the solution to 30-37°C in a water bath. This can provide the energy needed to break the crystal lattice. Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a bath sonicator to apply mechanical energy, which can aid in breaking up solid particles and enhancing dissolution.[3]

    • Try an Alternative Solvent: If DMSO fails, consider other strong organic solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). However, be aware that these solvents can be more aggressive towards plastics and have a higher potential for cytotoxicity.[4] Always validate their compatibility with your assay.

Q2: My compound dissolves in DMSO, but precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening and how can I fix it?

A2: This is a classic sign of a "brick dust" compound, where the compound is highly soluble in the organic stock solvent but crashes out when the solution polarity increases upon dilution into an aqueous buffer.[3] The final concentration of the compound has exceeded its thermodynamic solubility limit in the assay medium.

  • Actionable Steps:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, as higher concentrations can cause solubility and cytotoxicity issues.[5] Some sensitive assays may even require ≤0.1%.[6][7]

    • Stepwise Dilution: Instead of a single large dilution, perform a serial or stepwise dilution. First, dilute the DMSO stock into a small volume of medium (e.g., a 1:10 dilution), vortex gently, and then add this intermediate dilution to the final assay volume. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[5]

    • Incorporate Serum or Albumin: If your assay protocol allows, adding bovine serum albumin (BSA) or using a medium that contains fetal bovine serum (FBS) can help. Hydrophobic compounds often bind to albumin, which acts as a carrier and can increase the apparent solubility.[3]

Q3: Can I filter my stock solution to remove undissolved particles?

A3: This should be approached with caution. While filtering a stock solution in 100% DMSO is generally acceptable to remove dust or other contaminants, you should be aware of the risks.

  • Considerations:

    • Compound Loss: The filter membrane can bind to your compound, especially if it is "sticky" or hydrophobic, leading to a lower-than-expected stock concentration.

    • Sterility: For cell-based assays, filtering through a 0.22 µm sterile filter is often necessary if sterility is a concern. However, many researchers find that preparing stocks in 100% DMSO, which is inherently hostile to microbial growth, is sufficient without filtering, as long as sterile technique is used during preparation.[8] Never filter a solution after it has been diluted in aqueous buffer if precipitation is observed; this will simply remove your active compound.

Part 2: Systematic Troubleshooting Workflow for Solubility Enhancement

When initial attempts fail, a more systematic approach is required. This workflow progresses from the simplest and most common techniques to more advanced strategies.

Step 1: Foundational Strategy - The DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is the universal starting point for dissolving compounds in drug discovery due to its ability to dissolve a wide range of polar and nonpolar molecules.[9]

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Determine Target Concentration: Aim for a high, but achievable, stock concentration (e.g., 10-50 mM). This minimizes the volume of DMSO added to the final assay.

  • Weigh Compound: Accurately weigh the required amount of your compound in a sterile, appropriate vial (e.g., an amber glass vial to protect from light).

  • Add Solvent: Add research-grade, anhydrous DMSO to the vial to reach the target concentration. Use a calibrated pipette for accuracy.

  • Promote Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids remain, sonicate the vial in a water bath for 5-10 minutes.

    • If necessary, gently warm the solution up to 37°C.

  • Inspect and Store: Visually inspect the solution against a light source to ensure no solid particles remain. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10][11]

Step 2: The Vehicle Control - A Self-Validating System

Before proceeding, it is critical to validate that the chosen solvent and its final concentration do not interfere with the assay.

Trustworthiness Pillar: Every experiment with a test compound must be accompanied by a "vehicle control." This control contains the same final concentration of the solvent (e.g., 0.1% DMSO in media) as the test wells, but without the compound. This ensures that any observed effect is due to the compound itself and not the solvent.[12][13]

Caption: Vehicle control validation workflow.
Step 3: Intermediate Solubilization Strategies

If DMSO alone is insufficient, or precipitation occurs upon dilution, the next step is to use co-solvents or other formulation aids.

Strategy Mechanism of Action Typical In Vitro Concentration Advantages Disadvantages & Considerations
Co-solvents (e.g., PEG 400, Propylene Glycol) Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[14]1-5%Simple to implement; can be effective for moderately difficult compounds.Higher potential for cytotoxicity than DMSO; can alter enzyme kinetics.[15]
pH Modification For ionizable compounds, adjusting the pH of the buffer can convert the molecule to its more soluble ionized (salt) form.Assay-dependentHighly effective for acidic or basic compounds.Only applicable to ionizable compounds; pH change must be compatible with the biological assay.[16]
Surfactants (e.g., Tween-80, Triton X-100) Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.0.01 - 0.1%Can be effective at low concentrations.Not suitable for cell-based assays as they can disrupt cell membranes; primarily used for biochemical assays.[3]
Step 4: Advanced Solubilization - Cyclodextrins

For particularly challenging compounds, cyclodextrins offer a powerful solution. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17]

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Expertise & Experience: The hydrophobic compound partitions into the central cavity of the cyclodextrin, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the aqueous solubility of the guest molecule.[18]

Beta-cyclodextrins (β-CD) and their chemically modified derivatives, like sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[19] Studies have shown that β-cyclodextrin can be less disruptive to in vitro assays than solvents like DMSO or ethanol.[6][20]

Protocol 2: Solubilization using Beta-Cyclodextrin
  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD or SBE-β-CD in your assay buffer (e.g., 10-20% w/v).

  • Add Compound: Add the pre-weighed solid compound directly to the cyclodextrin solution.

  • Complexation: Vortex and sonicate the mixture. Gentle heating (37°C) can facilitate the formation of the inclusion complex. The solution should become clear.

  • Sterilization: Sterile-filter the final complex solution through a 0.22 µm filter before use in cell-based assays.

  • Validation: As always, run a vehicle control with the same concentration of cyclodextrin to ensure it does not interfere with your assay.

Caption: Decision tree for selecting a solubilization strategy.

References

  • Adler, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 10(8), e0135443. Available at: [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. Available at: [Link]

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. Available at: [Link]

  • Kunz, P., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Adler, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • PubMed. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Available at: [Link]

  • Ribeiro, A., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(15), 4475. Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]

  • protocols.io. (2021). DMSO stock preparation. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • Savjani, K. T., et al. (2012). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical Investigation, 1(1), 1-10. Available at: [Link]

  • Reddit. (2022). How to prepare sterile drug solution in DMSO for cell culture?. Available at: [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]

  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1431. Available at: [Link]

  • ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Available at: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Available at: [Link]

  • PubMed. (2002). In vitro solubility assays in drug discovery. Available at: [Link]

  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(6), 1689. Available at: [Link]

  • Al-Janabi, A. H. H., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity, 21(3), e202301584. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 7(33), 28833-28842. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety. Available at: [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions of Bromo-pyrazoles

Welcome to the Technical Support Center dedicated to the nuances of Suzuki-Miyaura cross-coupling reactions involving bromo-pyrazole substrates. This guide is designed for researchers, medicinal chemists, and process dev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuances of Suzuki-Miyaura cross-coupling reactions involving bromo-pyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this critical transformation. The pyrazole moiety is a cornerstone in modern pharmaceuticals, and mastering its functionalization via Suzuki coupling is a key enabling technology.

This resource is structured to provide not just procedural guidance, but also a deep dive into the mechanistic rationale behind the optimization strategies. We will address common pitfalls and frequently asked questions in a direct, problem-solving format.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered when setting up Suzuki coupling reactions with bromo-pyrazoles.

Q1: I am seeing low to no conversion of my bromo-pyrazole starting material. What are the most likely causes?

A1: Low or no conversion in a Suzuki coupling of a bromo-pyrazole can stem from several factors, often related to the catalyst's activity or the reaction conditions. Here's a breakdown of common culprits:

  • Inefficient Catalyst Activation: The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)). If this reduction is not efficient under your reaction conditions, the catalytic cycle will not initiate.[1]

  • Catalyst Decomposition: The active Pd(0) catalyst is sensitive to oxygen and can decompose, often observed as the formation of palladium black. It is crucial to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1]

  • Inappropriate Reaction Conditions:

    • Temperature: Suzuki couplings are temperature-sensitive. While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition.[1] An optimal temperature needs to be determined for each specific substrate combination.

    • Base: The choice and strength of the base are critical for activating the boronic acid partner for the transmetalation step.[1][2] For pyrazoles, common and effective bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[1][3]

    • Solvent: The solvent system must solubilize all reactants and intermediates. Common choices include ethereal solvents like 1,4-dioxane or THF, aromatic hydrocarbons like toluene, or polar aprotic solvents like DMF, often with water as a co-solvent.[1][4][5]

  • Substrate Reactivity: The electronic nature of the bromo-pyrazole can influence the ease of oxidative addition. Electron-donating groups on the pyrazole ring can make the C-Br bond less reactive.[6]

Q2: My reaction is producing a significant amount of a de-brominated pyrazole side product. What is causing this and how can I prevent it?

A2: The formation of a de-brominated (or hydrodehalogenated) pyrazole is a common side reaction where the bromine atom is replaced by a hydrogen atom.[7] This occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[7]

  • Sources of Hydride: The Pd-H intermediate can be generated from various sources in the reaction mixture, including certain solvents (like alcohols), amine bases, or even water at elevated temperatures.

  • Mitigation Strategies:

    • Choice of Solvent: Avoid using alcohol as a primary solvent if de-bromination is observed.

    • Choice of Base: Using a non-coordinating base can sometimes minimize this side reaction.[8]

    • Reaction Temperature: Lowering the reaction temperature may disfavor the pathway leading to the Pd-H species.

    • Catalyst and Ligand System: In some cases, the choice of ligand can influence the propensity for de-bromination. For halogenated aminopyrazoles, it has been observed that bromo and chloro derivatives are less prone to dehalogenation than their iodo counterparts.[9][10]

Q3: I am observing a significant amount of homocoupling of my boronic acid reagent. How can I minimize this side product?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is a frequent issue, often exacerbated by the presence of oxygen.[8][11] This side reaction can occur when a Pd(II) species reacts with two molecules of the boronic acid.[12]

  • Rigorous Degassing: The most critical step to prevent homocoupling is to ensure the reaction mixture is thoroughly deoxygenated. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent prior to adding the catalyst and reagents.[8][12]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to using a Pd(II) precatalyst that requires in situ reduction.[8]

  • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II) in the reaction mixture.[12][13]

Q4: My boronic acid seems to be decomposing during the reaction, leading to low yields. What can I do?

A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a well-known decomposition pathway for boronic acids, especially for heteroaryl boronic acids.[14] This side reaction is often catalyzed by aqueous base.[15]

  • Use of Boronic Esters: More stable boronic esters, such as pinacol esters (Bpin), can be used in place of the corresponding boronic acids.[8] These are generally more robust and less prone to premature decomposition.

  • "Slow Release" Strategies: Using boronic acid derivatives like MIDA boronates can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[14][16]

  • Anhydrous Conditions: If protodeboronation is a significant issue, switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[17]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving problems in your Suzuki coupling reactions of bromo-pyrazoles.

Decision Tree for Troubleshooting Failed Reactions

G start Low or No Product Formation check_sm Starting Material Consumed? start->check_sm sm_yes Yes check_sm->sm_yes  Yes sm_no No check_sm->sm_no  No side_products Side Products Observed? sm_yes->side_products catalyst_issue Potential Catalyst Issue sm_no->catalyst_issue check_activation Ensure Proper Catalyst Activation - Use pre-catalyst - Check Pd(II) to Pd(0) reduction catalyst_issue->check_activation check_atmosphere Maintain Strict Inert Atmosphere - Degas solvents thoroughly - Use Ar or N2 check_activation->check_atmosphere check_temp Optimize Temperature - Too low? Increase gradually - Too high? Catalyst decomposition check_atmosphere->check_temp dehalogenation De-bromination - Change solvent (avoid alcohols) - Use non-coordinating base side_products->dehalogenation De-bromination homocoupling Boronic Acid Homocoupling - Rigorously degas reaction - Use Pd(0) source side_products->homocoupling Homocoupling protodeboronation Protodeboronation - Use boronic ester (Bpin) - Switch to anhydrous conditions side_products->protodeboronation Protodeboronation complex_mixture Complex Mixture/Decomposition side_products->complex_mixture Other

Caption: Troubleshooting workflow for failed Suzuki coupling reactions.

Optimizing Reaction Parameters: A Tabular Guide

The success of a Suzuki coupling reaction hinges on the interplay of several key parameters. The following table provides a starting point for optimization, with rationales for each choice.

ParameterRecommended Starting ConditionsRationale & Optimization Strategy
Palladium Catalyst PdCl₂(dppf) (1-5 mol%) or XPhos Pd G2/G3 (1-5 mol%)PdCl₂(dppf) is a robust, general-purpose catalyst. Buchwald pre-catalysts like XPhos Pd G2/G3 are often more active, especially for challenging substrates, as the bulky, electron-rich ligands facilitate oxidative addition.[6][17]
Ligand (If not using a pre-catalyst) dppf, XPhos, SPhosThe ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are generally preferred for electron-rich or sterically hindered bromo-pyrazoles to promote the rate-limiting oxidative addition step.[6][17]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)The base is required to activate the boronic acid for transmetalation.[2] K₃PO₄ is a stronger base and is often effective in anhydrous conditions, which can suppress protodeboronation.[3][17] K₂CO₃ is a good general-purpose base for reactions in aqueous media.[17]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is often optimal to dissolve both the organic substrates and the inorganic base.[18] Anhydrous DMF or 2-MeTHF can also be effective, particularly when trying to avoid protodeboronation.[19][20]
Temperature 80-110 °CThe reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause catalyst decomposition. Microwave irradiation can sometimes be used to accelerate the reaction at lower overall temperatures.[18]
Boronic Acid Reagent 1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion, but a large excess should be avoided as it can lead to increased side products.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromo-pyrazole

This protocol provides a general starting point and should be optimized for specific substrates.

Materials:

  • Bromo-pyrazole (1.0 equiv.)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add the bromo-pyrazole (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent and water (e.g., in a 4:1 ratio) via syringe.

  • Bubble the inert gas through the stirred solution for 15-20 minutes to ensure thorough degassing.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

Workflow Diagram for Suzuki Coupling Protocol

G start Start: Dry Reaction Vessel add_reagents Add Bromo-pyrazole, Boronic Acid, and Base start->add_reagents inert_atmosphere Evacuate and Backfill with Inert Gas (3x) add_reagents->inert_atmosphere add_solvents Add Solvents (e.g., Dioxane/H₂O) inert_atmosphere->add_solvents degas Degas Mixture with Inert Gas Stream (15-20 min) add_solvents->degas add_catalyst Add Palladium Catalyst under Inert Atmosphere degas->add_catalyst heat Heat to Optimized Temperature (e.g., 90 °C) add_catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Step-by-step workflow for a typical Suzuki coupling experiment.

By systematically addressing the common issues and understanding the interplay of the reaction parameters, researchers can significantly improve the success rate and efficiency of Suzuki coupling reactions for the synthesis of valuable pyrazole-containing molecules.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Serrano, J. L., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(6), 8349-8361. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Pearson Education. Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sordid Side of Suzuki–Miyaura Cross-Coupling: A Decade of Unwanted Boronic Acid Homocoupling. Angewandte Chemie International Edition, 53(16), 4050-4053. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • ResearchGate. Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]

  • Jedinak, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343-12356. [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • The Journal of Organic Chemistry. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • National Institutes of Health. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

Sources

Troubleshooting

Technical Support Center: A Practical Guide to Characterizing and Mitigating Off-Target Effects of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide

Introduction Welcome to the technical support center for researchers working with novel small molecule inhibitors. This guide focuses on 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, a synthetic compound fe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers working with novel small molecule inhibitors. This guide focuses on 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, a synthetic compound featuring a pyrazole-benzenesulfonamide scaffold. This structural motif is prevalent in a wide range of pharmacologically active agents, particularly protein kinase inhibitors.[1][2][3] The pyrazole ring is a versatile building block in the development of kinase inhibitors, while the sulfonamide group is a well-known pharmacophore, notably for its interaction with carbonic anhydrases.[4][5]

As with any novel compound, early and thorough characterization of its target profile is paramount. Off-target effects, where a molecule interacts with unintended biological targets, can lead to misleading experimental results and potential toxicity, representing a major cause of failure in drug development.[6] This guide provides a comprehensive, step-by-step framework for you, the researcher, to identify, characterize, and strategically mitigate the off-target effects of this compound, thereby refining its selectivity and enhancing its therapeutic potential.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical concern?

Q2: Based on its structure, what are the likely off-targets for 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide?

The compound's scaffold provides clues to its likely on- and off-targets:

  • Primary Target Family (Hypothesized): Protein Kinases. The pyrazole core is a "privileged scaffold" found in numerous kinase inhibitors targeting various families, including Akt, Aurora kinases, and MAPKs.[1][2] It is plausible that your compound was designed to inhibit a specific protein kinase.

  • Primary Off-Target Family (Hypothesized): Carbonic Anhydrases (CAs). The benzenesulfonamide moiety is the classic zinc-binding group responsible for the inhibitory activity of many drugs against carbonic anhydrases.[7][8] Off-target inhibition of widely expressed CA isoforms like CA I and CA II is a common liability for sulfonamide-containing drugs and can lead to side effects such as fatigue and nausea.[7][9]

  • Other Potential Off-Targets: The diaryl-substituted pyrazole structure is also found in other important drug classes, such as COX-2 inhibitors (e.g., Celecoxib).[6] Therefore, cyclooxygenase enzymes could also be potential off-targets.

Q3: What is the difference between potency and selectivity?

  • Potency refers to the concentration of a compound required to produce a specific effect on its target (e.g., IC50 or Ki). A highly potent compound is effective at a low concentration.

  • Selectivity refers to a compound's ability to interact with its intended target over other proteins. A highly selective compound will be much more potent for its primary target than for any off-targets. The goal is often to maximize both potency and selectivity.

Q4: How should I begin to assess the selectivity of my compound?

A tiered approach is most effective. Start with inexpensive, predictive computational methods to generate a list of potential off-targets. Follow this with broad-panel in vitro screening to experimentally test these predictions and identify liabilities. Finally, use cell-based assays to confirm that these interactions occur in a more physiologically relevant context. This guide will walk you through each of these stages.

Section 2: Troubleshooting Guide - A Step-by-Step Approach to Off-Target Profiling

This section provides a systematic workflow to identify and validate the off-target interactions of your compound.

Step 1: In Silico Profiling (Predictive Analysis)

Before committing to expensive and time-consuming wet lab experiments, computational tools can provide a valuable roadmap of the likely off-target landscape.

Methodology:
  • Chemical Similarity Searching: Use databases like ChEMBL, PubChem, and BindingDB to find compounds with high structural similarity to 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide. The known biological activities of these similar compounds can predict potential targets for your molecule.

  • Target Prediction Platforms: Employ computational platforms that use machine learning algorithms or pharmacophore models to predict a compound's targets based on its structure. Examples include SwissTargetPrediction, SuperPred, and various commercial software suites.

  • Inverse Docking: If the 3D structure of your compound is known or can be reliably modeled, inverse docking can be used to screen it against a library of protein binding sites to identify potential interactions.

Workflow Diagram: Computational Off-Target Prediction

cluster_0 Step 1: In Silico Prediction A Input Compound Structure (SMILES or SDF) B Chemical Similarity Search (e.g., ChEMBL, PubChem) A->B C Target Prediction Platforms (e.g., SwissTargetPrediction) A->C D List of Structurally Similar Compounds B->D F Predicted Target List C->F E Known Targets of Similar Compounds D->E G Prioritized List of Potential Off-Targets (Kinases, CAs, etc.) E->G F->G

Caption: Computational workflow for predicting potential off-targets.

Step 2: In Vitro Profiling (Experimental Validation)

Based on the in silico predictions and the structural alerts (pyrazole and sulfonamide), the next step is to experimentally screen the compound against panels of relevant protein targets.

Methodology:
  • Broad-Panel Kinase Screening: This is an essential step. Submit the compound for screening against a large, commercially available kinase panel (many vendors offer panels of >400 kinases). This will identify unintended kinase targets and quantify the selectivity of your compound within the kinome.

  • Carbonic Anhydrase (CA) Screening: Given the sulfonamide moiety, it is highly recommended to screen against a panel of the most common human CA isoforms (e.g., CA I, II, IV, IX, XII) to check for this likely off-target activity.[10]

  • Dose-Response Confirmation: For any significant "hits" identified in the broad-panel screens (e.g., >50% inhibition at a single concentration), perform follow-up dose-response experiments to determine the IC50 value for each off-target.

Data Presentation: Comparison of Kinase Profiling Platforms
Platform TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radioactive ³²P or ³³P from ATP to a substrate.Gold standard, highly sensitive, direct measure of catalytic activity.Requires handling of radioactive materials, discontinuous assay format.
Fluorescence/Luminescence Measures ATP consumption (e.g., ADP-Glo™) or substrate phosphorylation using specific antibodies (e.g., TR-FRET).High-throughput, non-radioactive, widely available.Prone to compound interference (autofluorescence), indirect measure of activity.
Mobility Shift Assays Microfluidic capillary electrophoresis separates phosphorylated from non-phosphorylated peptide substrates.[5]Low enzyme and substrate consumption, direct measure, good for weak inhibitors.Requires specialized equipment, may not be suitable for all substrates.
Binding Assays Measures the displacement of a known ligand from the kinase active site.Independent of catalytic activity (useful for inactive kinases), high-throughput.Does not measure functional inhibition, may miss allosteric inhibitors.
Step 3: Cellular Target Engagement & Phenotypic Assays

A compound's activity in vitro does not always translate to a cellular environment. It is crucial to confirm that the identified off-target interactions occur in intact cells and lead to a functional consequence.

Methodology:
  • Confirming Target Binding in Cells: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that your compound binds to both its intended target and the identified off-target(s) in a cellular context.

  • Measuring Downstream Signaling: If an off-target is a kinase, measure the phosphorylation of its key downstream substrates via Western Blot or Meso Scale Discovery (MSD) assays. A change in substrate phosphorylation upon treatment with your compound provides strong evidence of functional off-target inhibition.

  • Cell-Based Selectivity Assays: If possible, use two different cell lines: one that is dependent on your primary target and another that is dependent on the off-target. A significant difference in the EC50 for cell viability between these two lines can provide a "cellular selectivity index".

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to verify target engagement in intact cells based on ligand-induced thermal stabilization of the target protein.

  • Cell Culture and Treatment:

    • Culture cells known to express both the on-target and the primary off-target protein to 80-90% confluency.

    • Treat the cells with your compound at various concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble on-target and off-target protein remaining at each temperature using Western Blot or another quantitative protein detection method.

  • Interpretation:

    • Binding of your compound will stabilize the target protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle control. This confirms target engagement.

Section 3: Mitigation Strategies - Improving Selectivity through SAR

Once off-target liabilities are confirmed, the next phase involves rationally modifying the compound's structure to disfavor binding to off-targets while maintaining or improving on-target potency. This is known as a Structure-Activity Relationship (SAR) study.[5]

Key Modifiable Regions of the Scaffold

The 4-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide scaffold offers several points for chemical modification to tune its biological activity.

Diagram: Molecular Scaffold for SAR Exploration

Caption: Key regions of the molecule for SAR modification.

  • Region 1 (Pyrazole Substituents): The bromine atom at the 4-position of the pyrazole can be replaced with other halogens (Cl, F) or small alkyl groups. These changes can alter steric and electronic interactions within the target's binding pocket.

  • Region 2 (Phenyl Linker): The substitution pattern on the central phenyl ring can be modified. Adding substituents may introduce steric hindrance that prevents binding to certain off-targets or create new favorable interactions with the on-target.

  • Region 3 (Sulfonamide Group): The N,N-dimethyl groups on the sulfonamide can be replaced with other alkyl groups, cyclized into a ring (e.g., piperidine), or one methyl group can be replaced with a hydrogen. These modifications can significantly impact binding to the zinc ion in carbonic anhydrases and may disrupt off-target interactions.[4]

Hypothetical SAR Table for Selectivity Enhancement

The following table illustrates a hypothetical SAR study to improve selectivity against a common off-target kinase (Off-Target Kinase X) and Carbonic Anhydrase II (CA-II).

Compound IDModificationOn-Target IC50 (nM)Off-Target Kinase X IC50 (nM)CA-II Ki (nM)Selectivity Ratio (Off-Target X / On-Target)
Parent 4-(4-Br -pyrazol)-N,N-diMe 15452503
Mod-1 4-(4-Cl -pyrazol)-N,N-diMe2025028012.5
Mod-2 4-(4-Br -pyrazol)-N-Me, N-H 1860>10,0003.3
Mod-3 4-(4-Br -pyrazol)-N-Cyclopropyl 35150>10,0004.3
Mod-4 2-F -4-(4-Br-pyrazol)-N,N-diMe1250030041.7

Interpretation:

  • Mod-1: Replacing bromine with chlorine slightly reduced on-target potency but significantly improved selectivity against the off-target kinase.

  • Mod-2 & Mod-3: Modifying the sulfonamide nitrogen successfully eliminated the carbonic anhydrase activity, a crucial step in mitigating this off-target liability.

  • Mod-4: Adding a fluorine to the central phenyl ring maintained on-target potency while dramatically improving selectivity against the off-target kinase, representing the most promising lead for further development.

References

Sources

Optimization

Technical Support Center: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide

Welcome to the technical support center for the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the synthesis of this and structurally related compounds. Our approach is grounded in mechanistic principles and extensive laboratory experience to ensure you can navigate the complexities of this N-arylation reaction and achieve optimal yields and purity.

The synthesis of N-aryl pyrazoles is a cornerstone of medicinal chemistry, as this scaffold is a key component in numerous pharmacologically active molecules.[1][2] The target compound, 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, is an important intermediate for the development of various therapeutic agents, including potential anti-inflammatory drugs and kinase inhibitors.[3][4] The formation of the N-aryl bond between the pyrazole and the benzenesulfonamide moieties can be accomplished through several cross-coupling methodologies, most notably the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[5][6] Both approaches have their distinct advantages and challenges, which we will explore in detail.

This guide will provide hypothetical yet robust protocols for both the Ullmann and Buchwald-Hartwig pathways, followed by a comprehensive troubleshooting section in a question-and-answer format to address specific issues you may encounter.

Diagram of Synthetic Pathways

cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_start 4-Bromopyrazole + 4-Iodo-N,N-dimethylbenzenesulfonamide U_reagents CuI (catalyst) Ligand (e.g., L-proline, DMEDA) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, Dioxane) Heat U_start->U_reagents U_product 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide U_reagents->U_product B_start 4-Bromopyrazole + 4-Bromo-N,N-dimethylbenzenesulfonamide B_reagents Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, tBuBrettPhos) Base (e.g., NaOtBu, K3PO4) Solvent (e.g., Toluene, Dioxane) Heat B_start->B_reagents B_product 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide B_reagents->B_product start Low Yield Observed check_catalyst Is the catalyst active and fresh? start->check_catalyst check_inert Was a strictly inert atmosphere maintained? check_catalyst->check_inert Yes outcome_bad Issue Persists check_catalyst->outcome_bad No, replace catalyst check_reagents Are all reagents pure and anhydrous? check_inert->check_reagents Yes check_inert->outcome_bad No, improve setup check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes check_reagents->outcome_bad No, purify/dry reagents outcome_good Yield Improved check_temp->outcome_good Yes, after optimization check_temp->outcome_bad No, consider alternative method

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide. This document provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your results.

I. Understanding the Molecule: A Foundation for Stability

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide is a compound featuring a brominated pyrazole ring linked to a dimethylated benzenesulfonamide moiety. The stability of this molecule in solution is influenced by the individual chemical properties of these functional groups.

  • Sulfonamide Group: Generally, sulfonamides are relatively stable to hydrolysis, particularly in neutral to alkaline conditions. However, they can be susceptible to degradation under acidic conditions and are known to be sensitive to light (photodegradation).

  • Pyrazole Ring: The pyrazole ring is typically robust and resistant to oxidation. However, thermal stress can lead to decomposition.

  • Bromo Substitution: The bromo group on the pyrazole ring can influence the molecule's electronic properties and may be a factor in its reactivity and degradation profile.

II. Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific issues you may encounter in the laboratory, providing potential causes and actionable solutions.

Issue 1: Unexpected Loss of Potency or Concentration Over Time

You observe a decrease in the concentration of your stock solution or a reduction in its expected biological activity.

Potential Causes:

  • Hydrolytic Degradation: Although generally stable, prolonged exposure to acidic conditions can lead to the hydrolysis of the sulfonamide bond.

  • Photodegradation: Exposure to ambient or UV light can induce degradation of the sulfonamide moiety.[1][2][3]

  • Adsorption to Surfaces: The compound may adsorb to the surface of certain plastics or glass, leading to an apparent decrease in concentration.

Troubleshooting Workflow:

A Issue: Loss of Potency B Was the solution exposed to light? A->B C Conduct a photostability study. B->C Yes E What is the pH of the solution? B->E No D Store solutions in amber vials or protect from light. C->D F Perform a pH stability study. E->F Acidic (pH < 6) H What type of container was used? E->H Neutral/Alkaline G Adjust pH to neutral or slightly alkaline (pH 7-8). F->G I Test for adsorption to different container materials (e.g., polypropylene vs. glass). H->I J Use low-adsorption vials or pre-treat containers. I->J

Workflow for troubleshooting loss of potency.

Experimental Protocols:

  • Protocol 1: Photostability Assessment

    • Prepare two identical solutions of the compound.

    • Wrap one container completely in aluminum foil (dark control).

    • Expose the other container to your typical laboratory light conditions for a defined period (e.g., 24, 48, 72 hours).

    • Analyze the concentration of both solutions at each time point using a validated analytical method (e.g., HPLC-UV).

    • A significant decrease in concentration in the light-exposed sample compared to the dark control indicates photodegradation.

  • Protocol 2: pH Stability Study

    • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

    • Dissolve the compound in each buffer to a known concentration.

    • Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

    • Immediately analyze the concentration of the parent compound by a stability-indicating analytical method.

    • Plot the concentration versus time for each pH to determine the rate of degradation.

Issue 2: Appearance of New Peaks in Chromatogram

During analytical testing (e.g., HPLC), you observe the emergence of new, unidentified peaks that were not present in the initial analysis of the standard.

Potential Causes:

  • Degradation Products: These new peaks are likely degradants resulting from hydrolysis, photolysis, or thermal stress. Common degradation pathways for sulfonamides include cleavage of the S-N bond.[3]

  • Solvent-Induced Degradation: The solvent system used may be reacting with the compound.

Troubleshooting Workflow:

A Issue: New Chromatographic Peaks B Review storage conditions (light, temp, pH). A->B E Is the solvent system appropriate? A->E C Conduct forced degradation studies to identify potential degradants. B->C D Characterize new peaks using LC-MS or other mass spectrometry techniques. C->D F Test stability in alternative, inert solvents. E->F Potentially reactive G Select a solvent that ensures stability. F->G

Workflow for identifying unknown chromatographic peaks.

Experimental Protocols:

  • Protocol 3: Forced Degradation (Stress Testing) Study Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[4][5][6][7][8]

    Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, room temperature to 60°CTo assess stability in alkaline environments.
Oxidation 3% H₂O₂, room temperatureTo evaluate susceptibility to oxidation.
Thermal Degradation 60°C in a calibrated ovenTo determine the effect of heat on the compound.
Photodegradation Exposure to UV and visible light (ICH Q1B)To identify light-sensitive degradation pathways.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stable stock solution of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide?

A1: For long-term storage, aprotic, anhydrous solvents such as DMSO or DMF are generally recommended. For aqueous-based assays, it is advisable to prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer immediately before use. The final concentration of DMSO should be kept low (typically <1%) to avoid solvent effects in biological assays. Always perform a preliminary solubility and short-term stability test in your chosen solvent system.

Q2: What are the ideal storage conditions for solid and solution forms of the compound?

A2:

Table 2: Recommended Storage Conditions

FormTemperatureLight ConditionsAtmosphere
Solid -20°CProtected from lightInert atmosphere (e.g., Argon or Nitrogen) if possible
Solution (in organic solvent) -20°C or -80°CProtected from light (amber vials)Tightly sealed to prevent solvent evaporation and moisture ingress

Q3: How can I confirm the identity of a suspected degradation product?

A3: The most effective method for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks, you can often deduce the chemical modification (e.g., hydrolysis, oxidation). For definitive structural elucidation, techniques like NMR spectroscopy of the isolated degradant may be necessary.

Q4: Can I use a solution that shows signs of precipitation?

A4: No. Precipitation indicates that the compound is no longer fully dissolved, and the concentration of the supernatant will be lower than intended. If precipitation occurs, try gently warming the solution and sonicating to redissolve the compound. If it does not redissolve, a new solution should be prepared. Consider evaluating the solubility of the compound in that specific solvent and at that concentration.

IV. References

  • Gackowska, A., et al. (2021). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed.

  • Lin, T. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.

  • Zhu, S., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications.

  • Li, G., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate.

  • Wang, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI.

  • Gackowska, A., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. ResearchGate.

  • Kaya, K., et al. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). PubMed.

  • El-Sawy, E. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Yang, W., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology.

  • Kaya, K., et al. (2022). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate.

  • Velev, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmaceutical Outsourcing.

  • SGS (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services.

  • George, A., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Patel, Y., et al. (2018). General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate.

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.

Sources

Optimization

Technical Support Center: Addressing Resistance Mechanisms to Pyrazole-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of drug resistance. Our goal is to equip you with the knowledge and practical protocols to investigate, understand, and potentially overcome resistance mechanisms encountered in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Resistance

This section addresses fundamental questions regarding resistance to pyrazole-based inhibitors, providing a foundational understanding of the underlying mechanisms.

Q1: My pyrazole-based inhibitor is losing efficacy over time in my cell culture model. What are the most common reasons for this acquired resistance?

A1: Acquired resistance to pyrazole-based inhibitors, particularly in cancer cell lines, is a multifaceted issue. The most frequently observed mechanisms include:

  • On-Target Modifications: This is often the primary driver of resistance.

    • Secondary Mutations: The kinase domain of the target protein can acquire new mutations that either directly block the inhibitor from binding or alter the conformation of the ATP-binding pocket, reducing the inhibitor's affinity. A classic example is the "gatekeeper" mutation, which can sterically hinder the binding of the inhibitor.[1][2]

    • Gene Amplification: The cancer cells may increase the copy number of the gene encoding the target protein. This leads to overexpression of the target, effectively titrating out the inhibitor and requiring higher concentrations to achieve the same level of inhibition.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop "workarounds" to survive.

    • Upregulation of Parallel Pathways: Cells can activate alternative signaling pathways that provide similar pro-survival or proliferative signals, thereby circumventing the inhibited target. For instance, resistance to a BRAF inhibitor might involve the activation of the PI3K/AKT pathway.[1][3]

  • Drug Efflux and Sequestration:

    • Increased Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) transporters and other efflux pumps can actively pump the pyrazole-based inhibitor out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[4][5][6]

  • Metabolic Reprogramming:

    • Altered Cellular Metabolism: Resistant cells can rewire their metabolic pathways, such as glycolysis and mitochondrial respiration, to maintain energy production and biomass synthesis, even in the presence of the inhibitor.[7][8][9]

Q2: I am starting a new project with a novel pyrazole-based kinase inhibitor. How can I proactively assess the potential for resistance?

A2: A proactive approach can save significant time and resources. Consider the following strategies:

  • In Vitro Resistance Generation: Culture your target cells in the presence of gradually increasing concentrations of your pyrazole-based inhibitor over an extended period. This can select for resistant clones that you can then isolate and characterize.

  • Computational Modeling: Perform molecular docking studies to predict how potential mutations in the target's binding site might affect the binding of your inhibitor.[10] This can help you anticipate which mutations are most likely to confer resistance.

  • Screening for Bypass Pathway Activation: Utilize pathway-focused shRNA or CRISPR libraries to identify genes that, when knocked down, re-sensitize resistant cells to your inhibitor. This can reveal key bypass signaling pathways.

Q3: Are there specific pyrazole-based inhibitor classes that are more susceptible to certain resistance mechanisms?

A3: While resistance mechanisms can be target-specific, some general trends are observed. For instance, ATP-competitive kinase inhibitors are often susceptible to mutations in the ATP-binding pocket of the target kinase.[11] The chemical structure of the pyrazole derivative can also influence its susceptibility to efflux pumps.[12] Highly lipophilic compounds may be more prone to efflux.

Section 2: Troubleshooting Guides - From the Bench to Data Interpretation

This section provides practical, step-by-step guidance for troubleshooting common experimental issues related to pyrazole inhibitor resistance.

Troubleshooting Guide 1: Inconsistent IC50 Values in Cell Viability Assays

Scenario: You are performing a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of your pyrazole-based inhibitor, but your results are highly variable between experiments.

Potential Cause Troubleshooting Step Scientific Rationale
Cell Passage Number and Health Maintain a consistent and low cell passage number for your experiments. Regularly check for mycoplasma contamination.High passage numbers can lead to genetic drift and altered cellular phenotypes, including drug sensitivity. Mycoplasma can affect cellular metabolism and drug response.
Inhibitor Stability and Storage Prepare fresh dilutions of your inhibitor from a concentrated stock for each experiment. Ensure proper storage of the stock solution (e.g., at -80°C, protected from light).Pyrazole compounds can degrade over time, especially in solution at room temperature. Repeated freeze-thaw cycles can also reduce potency.
Assay-Specific Artifacts If using a colorimetric assay like MTT, ensure that your inhibitor does not interfere with the formazan product formation. Run a control with inhibitor and media alone.Some compounds can directly reduce MTT, leading to a false-positive signal for cell viability.
Incomplete Solubilization of Inhibitor Ensure your inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media. Visually inspect for any precipitate.Poor solubility will lead to an inaccurate final concentration of the inhibitor in the wells, causing variability in the dose-response curve.

Experimental Workflow: Standard IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Seed cells in 96-well plate C Add inhibitor dilutions to cells A->C B Prepare serial dilutions of inhibitor B->C D Incubate for 48-72 hours C->D E Add viability reagent (e.g., MTT) D->E F Measure signal (e.g., absorbance) E->F G Plot dose-response curve & calculate IC50 F->G

Caption: Workflow for determining the IC50 of a pyrazole-based inhibitor.

Troubleshooting Guide 2: Investigating On-Target Mutations

Scenario: You have generated a resistant cell line and hypothesize that a mutation in the target kinase is responsible for the resistance.

Step-by-Step Protocol: Target Gene Sequencing

  • Isolate Genomic DNA or RNA: Extract high-quality genomic DNA or total RNA from both your parental (sensitive) and resistant cell lines.

  • Primer Design: Design PCR primers that flank the coding region of your target kinase gene, with a particular focus on the kinase domain.

  • PCR Amplification: Perform PCR to amplify the target gene sequence from the gDNA or, if starting with RNA, perform RT-PCR to generate cDNA first.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Alignment and Analysis: Align the sequencing results from the resistant and parental cell lines to the reference sequence of the gene. Look for single nucleotide polymorphisms (SNPs) that result in an amino acid change.

Interpreting the Results:

  • Identified Mutation: If a mutation is found in the resistant line that is absent in the parental line, this is a strong candidate for the resistance mechanism.

  • No Mutation Found: If no mutations are identified, the resistance is likely due to other mechanisms such as bypass pathway activation or increased drug efflux.

Troubleshooting Guide 3: Assessing the Role of Efflux Pumps

Scenario: You suspect that increased drug efflux is contributing to resistance to your pyrazole-based inhibitor.

Experimental Protocol: Efflux Pump Inhibition Assay

  • Select an Efflux Pump Inhibitor (EPI): Choose a broad-spectrum EPI such as verapamil or a more specific inhibitor if the relevant pump is known.[4]

  • Experimental Setup:

    • Plate your parental and resistant cells.

    • Treat the cells with your pyrazole-based inhibitor alone.

    • Treat the cells with the EPI alone (as a control).

    • Treat the cells with a combination of your pyrazole-based inhibitor and the EPI.

  • Cell Viability Assay: After the treatment period, perform a cell viability assay to determine the IC50 of your pyrazole-based inhibitor in the presence and absence of the EPI.

Data Interpretation:

Result Interpretation
Significant decrease in IC50 in resistant cells with EPI co-treatment This strongly suggests that efflux pumps are contributing to the resistance phenotype. The EPI is restoring the intracellular concentration of your pyrazole inhibitor.
No significant change in IC50 in resistant cells with EPI co-treatment Efflux pumps are unlikely to be the primary mechanism of resistance.

Signaling Pathway: Common Resistance Mechanisms

Resistance_Mechanisms cluster_cell Cancer Cell Inhibitor Pyrazole Inhibitor Target Target Kinase Inhibitor->Target Inhibition MutatedTarget Mutated Target Kinase Inhibitor->MutatedTarget Binding Blocked EffluxPump Efflux Pump Inhibitor->EffluxPump Efflux Survival Cell Survival & Proliferation Target->Survival MutatedTarget->Survival Bypass Bypass Pathway Bypass->Survival Inhibitor_ext->Inhibitor Enters Cell

Sources

Troubleshooting

Optimizing dosage for in vivo studies with 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide

Technical Support Center: In Vivo Dosing Optimization for Novel Small Molecules A-GS-2026-001: Optimizing In Vivo Dosage for 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide Frequently Asked Questions (FAQs) Q1...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: In Vivo Dosing Optimization for Novel Small Molecules

A-GS-2026-001: Optimizing In Vivo Dosage for 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide

Frequently Asked Questions (FAQs)

Q1: We have a novel compound, "4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide," that shows promising in vitro activity. How do we begin to determine the correct dose for our first in vivo efficacy study in mice?

A1: Transitioning a novel compound from in vitro to in vivo studies requires a systematic, multi-step approach to identify a safe and effective dose. The process begins with basic characterization and formulation, followed by toxicity and pharmacokinetic assessments, before moving into efficacy studies. A failure to properly establish these foundational parameters can lead to inconclusive or misleading efficacy results.[4][5]

The primary objectives are to establish the Maximum Tolerated Dose (MTD) and understand the compound's pharmacokinetic (PK) profile .[4][6][7] The MTD is the highest dose that does not cause unacceptable side effects, while the PK profile describes how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the animal.[6][8]

Below is a logical workflow to guide your initial in vivo studies.

Workflow for In Vivo Dose Optimization

In Vivo Dosing Workflow cluster_0 Phase 1: Pre-Formulation & Formulation cluster_1 Phase 2: Safety & Exposure cluster_2 Phase 3: Efficacy Testing A Solubility & Stability Testing B Vehicle Selection & Formulation Development A->B Characterize Physicochemical Properties C Acute Toxicity/ Dose Range-Finding (MTD) B->C D Pilot Pharmacokinetic (PK) Study C->D Establish Safe Dose Range E Dose-Ranging Efficacy Study D->E Inform Dose Selection & Schedule F Definitive Efficacy Study E->F Identify Optimal Effective Dose

Sources

Optimization

Technical Support Center: Strategies for Mitigating Cytotoxicity in Pyrazole Sulfonamide Drug Discovery Programs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole sulfonamide compounds. This guide is designed to provide practical, in-depth solutions to the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole sulfonamide compounds. This guide is designed to provide practical, in-depth solutions to the common challenge of managing and minimizing cytotoxicity in this promising class of molecules. Drawing from established medicinal chemistry principles and in-vitro toxicology, this resource offers troubleshooting guides, detailed experimental protocols, and frequently asked questions to navigate the complexities of your research.

Part 1: Troubleshooting Guide - Navigating Common Cytotoxicity Issues

This section addresses specific problems you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Question 1: My lead pyrazole sulfonamide compound is potent against its target but shows significant cytotoxicity in initial screens (e.g., high MTT assay activity). What are my immediate next steps?

Answer:

Initial high cytotoxicity is a common but addressable challenge. The first step is to de-risk the observation by determining the mechanism of cell death. A single assay, like the MTT, only indicates reduced metabolic activity, which can be misleading.[1][2] It doesn't differentiate between apoptosis (programmed cell death), necrosis (uncontrolled cell lysis), or simple cytostatic effects (inhibition of proliferation).[3][4]

Immediate Action Plan:

  • Confirm Cytotoxicity with an Orthogonal Assay: Run a lactate dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme released upon loss of membrane integrity, a hallmark of necrosis.[4]

    • If LDH is high: This suggests a necrotic mechanism, which is often associated with off-target effects or direct membrane disruption. This is a more concerning liability.

    • If LDH is low, but MTT is high: The mechanism is likely apoptotic or cytostatic. This is often more manageable as it may be linked to the compound's primary mechanism (e.g., anti-cancer agents) or specific off-target signaling pathways that can be engineered out.

  • Assess Apoptosis: Use a Caspase-3/7 activation assay. Caspases 3 and 7 are key executioner enzymes in the apoptotic cascade. A positive result strongly indicates programmed cell death.

  • Evaluate Mitochondrial Health: Drug-induced mitochondrial dysfunction is a frequent cause of toxicity.[5] Run an assay to measure mitochondrial membrane potential (e.g., using JC-1 or similar dyes). A collapse in this potential is an early indicator of apoptosis and mitochondrial distress.

This multi-assay approach provides a clearer picture of the cytotoxic mechanism, guiding your subsequent medicinal chemistry strategy.

Question 2: My cytotoxicity data is inconsistent between assays (e.g., MTT shows toxicity, but LDH does not). How do I interpret these conflicting results?

Answer:

This is a classic scenario that highlights the importance of understanding what each assay measures.

  • MTT Assay: Measures the activity of mitochondrial reductase enzymes.[6] A decrease in signal means reduced metabolic activity. This can be due to cell death, but also to mitochondrial poisoning without immediate cell death, or a shift to a less metabolically active state (cytostasis).[2]

  • LDH Assay: Measures the release of lactate dehydrogenase from cells with compromised plasma membranes (necrosis).[4] It will not detect apoptosis in its early stages or cytostatic effects.

  • Caspase Assays: Specifically measure the activity of key enzymes in the apoptotic pathway.

Interpretation Workflow:

G Start Observe Discrepancy: High MTT Signal (Low Viability) Low LDH Release Interp1 Conclusion 1: Cell death is likely NOT necrotic. Start->Interp1 Hypoth1 Hypothesis A: Compound is causing apoptosis. Interp1->Hypoth1 Hypoth2 Hypothesis B: Compound is cytostatic (inhibiting proliferation). Interp1->Hypoth2 Hypoth3 Hypothesis C: Compound is a direct mitochondrial toxin (uncoupling oxidative phosphorylation). Interp1->Hypoth3 Action1 Action: Run Caspase-3/7 Assay Hypoth1->Action1 Action2 Action: Perform cell cycle analysis (e.g., Propidium Iodide staining). Hypoth2->Action2 Action3 Action: Run mitochondrial membrane potential assay (e.g., JC-1). Measure ATP levels. Hypoth3->Action3 Result1 Result: Caspase activity is high. Action1->Result1 Result2 Result: Cells arrest in a specific phase (e.g., G1, S, G2/M). Action2->Result2 Result3 Result: Mitochondrial membrane potential drops rapidly; ATP levels fall. Action3->Result3

A low LDH signal with a high MTT signal strongly suggests that your compound is not causing immediate membrane rupture. The cause is more likely apoptosis or direct mitochondrial impairment. For instance, a compound could inhibit mitochondrial function, leading to a drop in MTT reduction, without immediately causing the cell membrane to rupture, thus yielding a low LDH signal.[1]

Part 2: FAQs - Foundational Knowledge for Minimizing Cytotoxicity

This section covers broader questions about the principles of toxicity mitigation for pyrazole sulfonamides.

Question 3: What are the most common structural liabilities in pyrazole sulfonamide compounds that lead to toxicity?

Answer:

Cytotoxicity in this class often arises from three main areas:

  • Metabolism of the Sulfonamide Moiety: Sulfonamides can be metabolized by cytochrome P450 enzymes to form reactive hydroxylamine and nitroso intermediates.[7] These metabolites can covalently bind to cellular macromolecules, leading to idiosyncratic toxicity. This is a well-documented liability for the broader sulfonamide class.

  • Metabolism of the Pyrazole Ring: The pyrazole ring itself is generally considered metabolically stable, which is one reason for its prevalence in drug design.[8] However, it can undergo metabolism, typically hydroxylation, which may or may not lead to toxic metabolites.[9] In some contexts, pyrazole derivatives can also interact with and inhibit metabolic enzymes like CYP2E1, which could lead to drug-drug interactions.[10]

  • Off-Target Kinase or Channel Activity: The pyrazole sulfonamide scaffold is a common pharmacophore for kinase inhibitors. High compound lipophilicity or specific structural features can lead to promiscuous binding to unintended kinases, causing off-target toxicity. A critical off-target liability for many nitrogen-containing heterocyclic compounds is the hERG potassium channel. Inhibition of hERG can lead to fatal cardiac arrhythmias.

Question 4: How can I use Structure-Activity Relationships (SAR) to reduce cytotoxicity while maintaining potency?

Answer:

A systematic SAR study is crucial for decoupling desired on-target activity from off-target toxicity.[11] The goal is to identify structural modifications that decrease toxicity at a greater rate than they decrease potency, thereby widening the therapeutic window.

Experimental SAR Workflow for Toxicity Reduction:

SAR_Workflow cluster_0 Phase 1: Baseline cluster_1 Phase 2: Hypothesis & Synthesis cluster_2 Phase 3: Iterative Testing & Analysis A 1. Establish Baseline Potency (IC50) and Cytotoxicity (CC50) for Lead Compound B 2. Calculate Selectivity Index (SI) SI = CC50 / IC50 A->B C 3. Hypothesize Structural Drivers of Toxicity (e.g., lipophilicity, metabolic hot spots, hERG pharmacophore) B->C D 4. Design & Synthesize Analogs - Modify suspected toxicophores - Modulate LogP - Block metabolic sites C->D E 5. Test Analogs for Potency and Cytotoxicity D->E F 6. Calculate SI for Analogs E->F G 7. Analyze Data: Identify modifications that increase the Selectivity Index (SI) F->G H 8. Iterate: Design next generation of analogs based on findings G->H H->C Refine Hypothesis

Case Study Example: In a series of pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase, the initial lead compound had a secondary sulfonamide which contributed to high polar surface area (PSA) and poor brain penetration.[12] To address this, the sulfonamide was "capped" with a methyl group. This modification simultaneously reduced PSA and precluded the deprotonation of the sulfonamide nitrogen. This is a prime example of a structural change made to improve a key ADME property (brain permeability) that also alters features related to potential toxicity by modifying the sulfonamide group, a known metabolic liability.[12] While the primary goal was CNS exposure, this strategy illustrates how modifying the sulfonamide can be a viable approach to alter compound properties.

Question 5: What role do in silico ADME-Tox models play, and when should I use them?

Answer:

In silico (computational) models are indispensable tools for prioritizing compounds before synthesis and extensive biological testing, saving significant time and resources.[13] They should be used early and often in the design-make-test-analyze cycle.

Commonly Used In Silico Predictions:

Property PredictedWhy It's Important for ToxicityCommon Software/Web Servers
hERG Inhibition Predicts risk of cardiotoxicity, a major cause of drug attrition.Pred-hERG, various QSAR models
Cytochrome P450 (CYP) Metabolism Identifies potential sites of metabolism ("hot spots") on the molecule. This can predict the formation of reactive metabolites.SwissADME, pkCSM, StarDrop
Lipophilicity (LogP/LogD) High lipophilicity often correlates with promiscuous off-target binding and higher cytotoxicity.SwissADME, ChemDraw, StarDrop
Hepatotoxicity Predicts the potential for the compound to cause drug-induced liver injury (DILI).pkCSM, DILIrank
Promiscuity/Off-Target Prediction Docks the compound against a panel of known off-target proteins (kinases, GPCRs) to flag potential liabilities.SwissTargetPrediction, various commercial platforms

Practical Application: Before synthesizing a new set of analogs, run the structures through a platform like SwissADME or pkCSM. If a compound is predicted to be a strong hERG inhibitor or has a significant metabolic liability on the pyrazole or aryl rings, you can prioritize other analogs or proactively design modifications to block that predicted metabolic site (e.g., by adding a fluorine atom).

Part 3: Key Experimental Protocols

Here are condensed, step-by-step protocols for the core assays discussed. Always optimize cell seeding densities and incubation times for your specific cell lines.

Protocol 1: MTT Cell Viability Assay

This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial dehydrogenases of metabolically active cells.[6]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Your cell line and complete culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Add 100 µL of medium containing your pyrazole sulfonamide compound at various concentrations (typically a serial dilution). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes.[10]

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[4]

Materials:

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Lysis buffer (often 10X, provided in kit) for maximum LDH release control

Procedure:

  • Cell Seeding & Treatment: Prepare and treat cells in a 96-well plate as described in the MTT protocol (steps 1 & 2). Keep the final volume at 100 µL per well.

  • Prepare Controls:

    • Maximum Release: Add 10 µL of 10X Lysis Buffer to several control wells.

    • Spontaneous Release: Vehicle-treated, healthy cells.

    • Background: Medium only.

  • Incubate: Incubate the plate for the same duration as your compound treatment.

  • Supernatant Collection: Centrifuge the plate at ~400 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[4]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Add the stop solution (if required by the kit) and measure the absorbance at ~490 nm.

  • Analysis: Calculate percent cytotoxicity relative to the maximum release control after subtracting background values.

Protocol 3: Caspase-3/7 Apoptosis Assay

This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, releasing a substrate for luciferase.

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding & Treatment: Prepare and treat cells in a white-walled 96-well plate.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Add-Mix-Measure: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Analysis: An increase in the luminescent signal directly corresponds to an increase in caspase-3/7 activity and apoptosis.

References

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149–156. [Link]

  • Vaz, A. D., & Coon, M. J. (1994). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Biochemistry, 33(35), 10604–10611. [Link]

  • El Hazek, R. M., Zaher, N. H., Emam, H. E., Elgazzar, M. G., & Khalil, A. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports, 13(1), 5782. [Link]

  • Brand, S., Cleghorn, L. A., McElroy, S. P., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 9855–9869. [Link]

  • Zhang, C., Yin, A., & Jiang, T. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1313–1341. [Link]

  • Beal, M. F., & Martin, L. J. (1997). Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? Journal of Neuroscience Methods, 75(1), 1–10. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). The MTT assay. In Cancer Cell Culture (pp. 237-245). Humana Press. [Link]

  • Yadav, G., & Singh, P. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1907–1934. [Link]

  • Otto, A. M. (2022). How to explain LDH assay and MTT assay results? ResearchGate. [Link]

  • He, L., & Lu, J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • He, L., & Lu, J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Kiss, R. (2015). Anyone familiar with LDH assay and MTT assay? ResearchGate. [Link]

  • Lolak, N., Akocak, S., Topal, M., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ChemistrySelect, 9(12), e202304671. [Link]

  • Smith, A. B., Jones, C. D., & Williams, E. F. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 958–964. [Link]

  • Lolak, N., Akocak, S., Topal, M., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Al-Hussain, S. A., & Al-shmgani, H. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(13), 4785–4798. [Link]

  • Murugan, R., Samet, M., & Ramaswamy, K. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26035–26046. [Link]

  • Rendic, S., & Guengerich, F. P. (2021). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Archives of Toxicology, 95(1), 1–39. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology, 152(1), 21–37. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Technology Networks. (2025). Identifying Mitochondrial Toxicity in Drug Discovery. Technology Networks. [Link]

  • Will, Y., & Dykens, J. A. (2014). The Significance of Mitochondrial Toxicity Testing in Drug Development. Drug Discovery Today, 19(7), 958–964. [Link]

  • AZoLifeSciences. (2021). Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Miteva, M. A. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Journal of Computer-Aided Molecular Design, 28(10), 991–1002. [Link]

  • Shear, N. H., Spielberg, S. P., Grant, D. M., Tang, B. K., & Kalow, W. (1986). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of Internal Medicine, 105(2), 179–184. [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

  • Perreault, M., & Sutherlin, D. (2011). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Medicinal Chemistry Letters, 2(11), 843–848. [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide and Established Inhibitors in Key Therapeutic Classes

This guide provides a comprehensive framework for characterizing the efficacy of the novel compound 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide. Given the limited publicly available data on this specific m...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the efficacy of the novel compound 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide. Given the limited publicly available data on this specific molecule, we will explore its potential efficacy by comparing it to well-established inhibitors that share its core pyrazole-sulfonamide structure. This document will delve into the potential therapeutic targets for this class of compounds, including cyclooxygenase-2 (COX-2), various protein kinases, and carbonic anhydrases. We will provide detailed experimental protocols to enable researchers to generate robust comparative data and elucidate the mechanism of action of this and other novel pyrazole-sulfonamide derivatives.

Introduction: The Therapeutic Potential of the Pyrazole-Sulfonamide Scaffold

The pyrazole-sulfonamide motif is a cornerstone in modern medicinal chemistry, renowned for its versatility and presence in a number of FDA-approved drugs.[1] This structural framework has given rise to a diverse array of therapeutic agents with activities ranging from anti-inflammatory to anticancer and antiglaucoma.[1][2][3] The specific biological activity of a pyrazole-sulfonamide derivative is dictated by the nature and arrangement of its substituents. This guide will focus on three prominent classes of inhibitors that feature this core structure: COX-2 inhibitors, multi-kinase inhibitors, and carbonic anhydrase inhibitors.

To provide a practical context for evaluating 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, we will compare its potential activities with the following well-characterized inhibitors:

  • Celecoxib: A selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.[4][5][6]

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor used in cancer therapy to block tumor growth and angiogenesis.[7][8][9][10]

  • Dorzolamide: A carbonic anhydrase inhibitor used to reduce intraocular pressure in the treatment of glaucoma.[11][12][13]

Comparative Efficacy Overview

The following table summarizes the established targets and reported efficacy (IC50 values) for our selected reference inhibitors. The IC50 for 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide is presented as "To Be Determined," as the objective of this guide is to provide the framework for its experimental evaluation.

Compound Target Class Specific Target(s) Reported IC50 Therapeutic Area
4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide Hypothesized: COX-2, Kinase, Carbonic AnhydraseTo Be DeterminedTo Be DeterminedTo Be Determined
Celecoxib COX InhibitorCOX-20.01 µM[14]Anti-inflammatory, Analgesic
Pazopanib Kinase InhibitorVEGFR-1, -2, -3, PDGFR-α, -β, c-kitVEGFR-2: 30 nMOncology
Dorzolamide Carbonic Anhydrase InhibitorCarbonic Anhydrase IIKᵢ: 1.8 nMGlaucoma

Note: IC50 and Kᵢ values can vary depending on the specific assay conditions.

Elucidating the Mechanism of Action: Key Signaling Pathways

Understanding the signaling pathways modulated by these inhibitors is crucial for interpreting experimental data. Below are simplified diagrams of the pathways targeted by our reference compounds.

Cyclooxygenase-2 (COX-2) Pathway in Inflammation

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting COX-2, a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[4][5]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Caption: Simplified COX-2 pathway and the inhibitory action of Celecoxib.

Receptor Tyrosine Kinase (RTK) Signaling in Angiogenesis

Pazopanib is a multi-targeted inhibitor of several receptor tyrosine kinases, including VEGFR and PDGFR, which are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7][8][9][10]

RTK_Pathway cluster_cell Endothelial Cell VEGFR VEGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis VEGF VEGF VEGF->VEGFR Pazopanib Pazopanib Pazopanib->VEGFR CA_Pathway CO2_H2O CO2 + H2O CA Carbonic Anhydrase II CO2_H2O->CA HCO3 HCO3- + H+ CA->HCO3 Aqueous_Humor Aqueous Humor Production HCO3->Aqueous_Humor Dorzolamide Dorzolamide Dorzolamide->CA

Caption: Dorzolamide's inhibition of carbonic anhydrase reduces aqueous humor production.

Experimental Protocols for Efficacy Determination

To empirically assess the efficacy of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, a series of in vitro assays are recommended. The following protocols are based on established methodologies for evaluating inhibitors of carbonic anhydrase, protein kinases, and cyclooxygenases.

Experimental Workflow

The general workflow for characterizing a novel inhibitor involves a tiered approach, starting with primary screening against a target of interest, followed by dose-response studies to determine potency (IC50), and subsequent selectivity and mechanistic studies.

Experimental_Workflow Start Novel Compound (e.g., 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide) Primary_Screening Primary Screening Assay (e.g., single high concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Selectivity Selectivity Profiling (against related targets) Dose_Response->Selectivity Mechanism Mechanistic Studies (e.g., enzyme kinetics) Selectivity->Mechanism End Efficacy Profile Mechanism->End

Caption: General experimental workflow for inhibitor characterization.

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase (CA) using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically. [15] Materials:

  • Human Carbonic Anhydrase II (CA-II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Test compound and reference inhibitor (Dorzolamide or Acetazolamide)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO (e.g., 10 mM).

    • Prepare a working solution of CA-II in Tris-HCl buffer.

    • Prepare a fresh substrate solution of p-NPA in a minimal amount of acetonitrile or DMSO and dilute with Tris-HCl buffer.

  • Assay Setup (in triplicate):

    • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Reference Inhibitor: 158 µL Assay Buffer + 2 µL of reference inhibitor dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Percent inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced as a byproduct of the kinase reaction, which is then converted to a luminescent signal. [16] Materials:

  • Target kinase (e.g., VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • Test compound and reference inhibitor (Pazopanib or Staurosporine)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer.

  • Assay Setup (in triplicate):

    • Add 2.5 µL of the serially diluted test compound, reference inhibitor, or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

  • Kinase Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 is monitored by measuring the change in absorbance. [17] Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Test compound and reference inhibitor (Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and reference inhibitor in DMSO.

    • Prepare a working solution of COX-2 enzyme in Tris-HCl buffer containing heme.

  • Assay Setup (in triplicate):

    • To each well, add the assay buffer, TMPD, and the test compound or reference inhibitor.

    • Add the COX-2 enzyme solution to all wells except the blank.

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate for 5 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the absorbance curve.

    • Calculate the percent inhibition and determine the IC50 value as described in the previous protocols.

Conclusion

The pyrazole-sulfonamide scaffold holds significant promise for the development of novel therapeutics. While the specific biological activity of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide remains to be fully elucidated, its structural similarity to established drugs like Celecoxib, Pazopanib, and Dorzolamide suggests potential inhibitory activity against COX-2, protein kinases, or carbonic anhydrases. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the efficacy and selectivity of this and other novel compounds, thereby paving the way for the discovery of new and improved therapeutic agents.

References

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  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved January 16, 2026, from [Link]

  • What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? (2025, May 22). Retrieved January 16, 2026, from [Link]

  • The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.). Retrieved January 16, 2026, from [Link]

  • Pazopanib - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

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Comparative

Validating Cellular Target Engagement of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide: A Comparative Guide

In the landscape of contemporary drug discovery, the unequivocal demonstration that a bioactive small molecule directly interacts with its intended protein target within a cellular context is a cornerstone of a successfu...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration that a bioactive small molecule directly interacts with its intended protein target within a cellular context is a cornerstone of a successful research program. This guide provides a comprehensive framework for validating the target engagement of a novel compound, 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, hereafter referred to as Compound X. As the precise molecular target of Compound X is not yet publicly established, we will proceed with a common scenario in drug development: a hypothesized target class. Given its chemical structure, featuring a sulfonamide moiety, plausible targets could include enzymes such as carbonic anhydrases or protein kinases.[1][2] For the purpose of this illustrative guide, we will hypothesize that Compound X is an inhibitor of the p38 MAPK signaling pathway, a critical regulator of inflammatory responses.[3]

This guide will compare and contrast three orthogonal, state-of-the-art methods for confirming target engagement in cells: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assays, and Kinobeads-based competitive profiling. We will delve into the mechanistic basis of each technique, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most appropriate strategy for their specific needs.

The Criticality of Target Engagement Validation

A primary cause of failure for drug candidates in clinical trials is a lack of efficacy, which can often be traced back to insufficient engagement of the intended target in a physiological setting.[4] Therefore, robust and early validation of target engagement is paramount. It provides direct evidence of the physical interaction between the drug and its target, enabling researchers to correlate this engagement with downstream biological effects and cellular phenotypes.

Comparative Methodologies for In-Cell Target Engagement

Here, we compare three powerful techniques to validate the interaction of Compound X with its putative target, p38 MAPKα. For a comprehensive analysis, we will include a well-characterized p38 MAPK inhibitor, such as SB203580, as a positive control.[5]

Method Principle Advantages Limitations Typical Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[6][7]Label-free; applicable to endogenous proteins in intact cells or lysates; can be adapted to high-throughput formats.[6][8]Requires a specific antibody for detection (e.g., Western blot); optimization of heating temperatures is necessary; not all proteins exhibit a clear thermal shift.[7]Thermal shift curves and calculated melting temperatures (Tm) in the presence and absence of the compound.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[9][10]Live-cell assay providing quantitative affinity and occupancy data; high sensitivity and dynamic range; amenable to high-throughput screening.[10][11]Requires genetic modification of cells to express the fusion protein; dependent on the availability of a suitable tracer.[11]Dose-response curves yielding IC50 values for compound-tracer competition.
Kinobeads Competitive Profiling Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to endogenous kinases in a cell lysate.[12][13]Unbiased, proteome-wide kinase profiling; identifies both primary targets and off-targets; uses endogenous proteins.[13][14]In vitro assay using cell lysates, which may not fully recapitulate the cellular environment; not suitable for non-ATP competitive inhibitors.[13][15]Mass spectrometry-based quantification of kinase displacement, providing IC50 values and selectivity profiles.

Experimental Workflows and Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[4][16]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_detection Lysis & Detection A 1. Culture cells (e.g., HEK293T) to desired confluency B 2. Treat cells with Compound X, SB203580 (positive control), or vehicle (DMSO) A->B C 3. Aliquot cell suspensions B->C D 4. Heat aliquots at a range of temperatures (e.g., 40-70°C) C->D E 5. Lyse cells and separate soluble fraction by centrifugation D->E F 6. Analyze soluble p38 MAPKα by Western Blot or ELISA E->F G 7. Quantify band intensities and plot melt curves F->G

Caption: CETSA experimental workflow for validating target engagement.

  • Cell Culture and Treatment:

    • Seed HEK293T cells in a suitable culture vessel and grow to 80-90% confluency.

    • Harvest the cells and resuspend them in a serum-free medium.

    • Incubate the cell suspension with various concentrations of Compound X, a positive control (e.g., 10 µM SB203580), or vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., from 40°C to 70°C in 2°C increments). A no-heat control should be included.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Detection and Analysis:

    • Analyze the levels of soluble p38 MAPKα in the supernatant using Western blotting with a specific antibody.

    • Quantify the band intensities and normalize them to the intensity of the non-heated sample.

    • Plot the normalized intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target stabilization and engagement.[6]

NanoBRET™ Target Engagement Assay

This technology measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[10]

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound & Tracer Addition cluster_readout Detection & Analysis A 1. Transfect HEK293T cells with a plasmid encoding p38 MAPKα-NanoLuc® fusion protein B 2. Seed transfected cells into a white, 96-well assay plate A->B C 3. Add serial dilutions of Compound X or SB203580 to the cells B->C D 4. Add a specific fluorescent tracer for p38 MAPKα C->D E 5. Add Nano-Glo® substrate D->E F 6. Measure luminescence at two wavelengths (donor and acceptor emissions) E->F G 7. Calculate the BRET ratio and plot dose-response curves to determine IC50 F->G

Caption: NanoBRET™ target engagement experimental workflow.

  • Cell Preparation:

    • Transfect HEK293T cells with a vector encoding for the p38 MAPKα protein fused to NanoLuc® luciferase.[11]

    • Seed the transfected cells into a 96-well, white-bottom plate and incubate for 18-24 hours.[17]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of Compound X and the positive control (SB203580) in Opti-MEM® I Reduced Serum Medium.

    • Add the compound dilutions to the cells.

    • Add the NanoBRET™ tracer specific for p38 MAPKα at its predetermined optimal concentration.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Detection and Data Analysis:

    • Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor.

    • Add the substrate to each well.

    • Read the plate on a luminometer capable of measuring donor (e.g., 450 nm) and acceptor (e.g., 610 nm) wavelengths.[11]

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cell.[18]

Kinobeads Competitive Profiling

This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors to enrich for kinases from a cell lysate. The binding of a test compound to its target kinase(s) is measured by its ability to compete with the kinobeads.[12][14]

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation & Incubation cluster_enrichment Kinase Enrichment cluster_ms_analysis Mass Spectrometry & Data Analysis A 1. Prepare cell lysate from the relevant cell line B 2. Incubate lysate with varying concentrations of Compound X or vehicle A->B C 3. Add kinobeads to the lysate to capture unbound kinases B->C D 4. Wash beads to remove non-specifically bound proteins C->D E 5. Elute and digest bound proteins D->E F 6. Analyze peptides by LC-MS/MS E->F G 7. Quantify kinase levels and determine IC50 values for displacement F->G

Caption: Kinobeads competitive profiling workflow.

  • Lysate Preparation and Compound Incubation:

    • Culture cells to a high density and lyse them in a buffer that preserves native protein conformations.

    • Incubate the cell lysate with a range of concentrations of Compound X or vehicle control for a defined period.

  • Kinase Enrichment:

    • Add the kinobeads slurry to the lysates and incubate to allow for the binding of kinases that are not occupied by Compound X.[19]

    • Wash the beads extensively to remove proteins that are not specifically bound.

  • Protein Elution, Digestion, and Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins pulled down in each sample.

    • For each identified kinase, plot the relative amount bound to the beads as a function of the concentration of Compound X.

    • Fit the data to determine the apparent IC50 for each kinase, providing a quantitative measure of target engagement and selectivity across the kinome.[12]

Conclusion: An Integrated Approach to Target Validation

Validating the cellular target engagement of a novel compound like 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide is a multi-faceted challenge that necessitates a carefully considered, evidence-based approach. No single method is universally superior; instead, their strengths are complementary.

  • CETSA offers a label-free, physiological assessment of target stabilization and is an excellent primary validation tool.[8]

  • NanoBRET™ provides highly quantitative, real-time binding data in living cells, ideal for determining potency and residence time.[10]

  • Kinobeads profiling delivers an unbiased, broad-spectrum view of a compound's interactions across the kinome, which is invaluable for assessing selectivity and identifying potential off-targets.[13]

By employing at least two of these orthogonal methods, researchers can build a robust and compelling case for the on-target activity of their compound. For Compound X, a positive result in a CETSA assay for p38 MAPKα, corroborated by a potent IC50 in a NanoBRET™ assay and a selective profile from kinobeads analysis, would provide strong, multi-pronged evidence of its mechanism of action, thereby significantly de-risking its progression in the drug discovery pipeline.

References

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Validation

A Comparative Guide to the Cross-Reactivity Profile of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide

Abstract This guide provides a comprehensive analysis of the cross-reactivity profile of the synthetic compound 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide. As a molecule combining a pyrazole nucleus with...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the cross-reactivity profile of the synthetic compound 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide. As a molecule combining a pyrazole nucleus with a sulfonamide moiety, it possesses structural alerts that warrant a thorough investigation of its selectivity and potential off-target effects.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative compounds and detailing the experimental methodologies required for such an evaluation. Our aim is to equip the scientific community with the necessary framework to make informed decisions when utilizing this and structurally related compounds in their research.

Introduction: The Significance of Selectivity in Drug Discovery

The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. While the primary target engagement is crucial for the desired pharmacological effect, off-target interactions can lead to unforeseen side effects and toxicity. The compound in focus, 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, belongs to a class of molecules—pyrazole-containing sulfonamides—that have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][5] Similarly, the sulfonamide group is a key functional group in a variety of therapeutics.[6][7][8]

The combination of these two pharmacophores necessitates a rigorous assessment of the compound's interaction with a broad spectrum of biological targets. This guide will delineate the strategies and experimental workflows to profile the cross-reactivity of this molecule and compare it against relevant chemical probes and clinical candidates.

Understanding the Structural Moieties and Potential for Cross-Reactivity

The chemical structure of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide suggests several potential avenues for off-target interactions.

  • The Sulfonamide Group: Sulfonamides are known to interact with a variety of enzymes, most notably carbonic anhydrases.[2] While concerns about cross-allergenicity between sulfonamide antibiotics and non-antibiotic sulfonamides have been debated, structural differences often dictate the likelihood of such events.[6][7][8][9][10] It is crucial to distinguish between immunological cross-reactivity and off-target pharmacological interactions.

  • The Pyrazole Core: The pyrazole ring system is a versatile scaffold that can participate in various non-covalent interactions with protein targets, including hydrogen bonding and hydrophobic interactions.[1] Its presence in numerous kinase inhibitors, for example, highlights its potential to bind to the ATP-binding pocket of these enzymes.[11][12][13][14]

Given these structural features, a comprehensive cross-reactivity profiling should, at a minimum, assess interactions with carbonic anhydrases and a broad panel of protein kinases.

Comparative Compounds for Cross-Reactivity Profiling

To provide a meaningful context for the selectivity of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, a selection of comparator compounds is essential. The ideal comparators would include:

  • Structurally Similar Analogs: Molecules with minor modifications to the core structure to understand the structure-activity relationship (SAR) of off-target effects. An example could be a compound where the bromo-substituent on the pyrazole ring is replaced with another halogen or a methyl group.

  • Known Selective Inhibitors: A highly selective inhibitor of a putative primary target (if known) to serve as a benchmark for selectivity.

  • Known Promiscuous Compounds: A compound known for its multi-targeted profile (e.g., Staurosporine for kinases) to act as a positive control for off-target binding.

Table 1: Example Comparator Compounds for Cross-Reactivity Profiling

Compound NameRationale for InclusionPrimary Target Class (if known)
4-(4-Chloro-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide Direct structural analog to assess the impact of halogen substitution.Unknown
Celecoxib FDA-approved drug with a pyrazole and sulfonamide-like moiety.Cyclooxygenase-2 (COX-2)
Doramapimod (BIRB 796) A well-characterized, potent p38 MAPK inhibitor with a pyrazole core.p38 MAP Kinase
Staurosporine A broad-spectrum kinase inhibitor to serve as a promiscuity control.Pan-Kinase
Acetazolamide A classic carbonic anhydrase inhibitor.Carbonic Anhydrases

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is recommended to build a comprehensive cross-reactivity profile. This typically involves an initial broad screen followed by more focused dose-response studies for identified "hits."

Tier 1: Broad Panel Screening

The initial step involves screening the compound at a single, high concentration (e.g., 10 µM) against a large panel of targets to identify potential interactions.[15]

Recommended Panels:

  • Kinome Scan: A comprehensive panel of several hundred kinases to assess the compound's kinase selectivity profile.

  • SafetyScan Panel: A broad panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.

  • Carbonic Anhydrase Panel: A focused panel of human carbonic anhydrase isoforms.

Tier_1_Screening_Workflow Compound Test Compound (10 µM) KinomeScan Kinome Scan (~400 Kinases) Compound->KinomeScan SafetyScan SafetyScan Panel (~70 Targets) Compound->SafetyScan CA_Panel Carbonic Anhydrase Panel (Isoforms I-XVI) Compound->CA_Panel Data_Analysis Data Analysis (% Inhibition) KinomeScan->Data_Analysis SafetyScan->Data_Analysis CA_Panel->Data_Analysis Hits Identified 'Hits' (>50% Inhibition) Data_Analysis->Hits CETSA_Workflow Start Intact Cells Treatment Treat with Vehicle or Compound Start->Treatment Heating Heat to Various Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble & Aggregated Fractions Lysis->Centrifugation Analysis Analyze Soluble Fraction (e.g., Western Blot) Centrifugation->Analysis Melt_Curve Generate Melt Curve (Tₘ Determination) Analysis->Melt_Curve

Sources

Comparative

A Comparative Analysis of Pyrazole vs. Isoxazole Sulfonamides as NAAA Inhibitors: A Guide for Drug Development Professionals

In the landscape of therapeutic drug discovery, the enzyme N-acylethanolamine acid amidase (NAAA) has emerged as a compelling target for the management of inflammatory and pain-related disorders.[1][2] This lysosomal cys...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug discovery, the enzyme N-acylethanolamine acid amidase (NAAA) has emerged as a compelling target for the management of inflammatory and pain-related disorders.[1][2] This lysosomal cysteine hydrolase is a key regulator of the levels of N-acylethanolamines (NAEs), a class of bioactive lipids with profound physiological roles.[3] Specifically, NAAA is the primary enzyme responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[1][4] By inhibiting NAAA, the endogenous levels of PEA can be elevated, thereby amplifying its therapeutic effects.[3] This guide provides an in-depth comparative analysis of two prominent heterocyclic scaffolds, pyrazole and isoxazole, incorporated into sulfonamide-based inhibitors of NAAA.

The Ascendancy of Pyrazole Sulfonamides as NAAA Inhibitors

Recent medicinal chemistry efforts have led to the successful development of potent and systemically active NAAA inhibitors based on a pyrazole sulfonamide scaffold.[5][6][7] This class of compounds has demonstrated significant promise in preclinical studies, with a well-defined structure-activity relationship (SAR) and favorable pharmacokinetic profiles.

A landmark achievement in this area is the discovery of ARN19689, a potent and selective pyrazole sulfonamide NAAA inhibitor.[5][7] An extensive SAR study revealed several key structural features that govern the inhibitory activity of this class of compounds. The pyrazole core, coupled with a sulfonamide linker, provides a robust framework for interaction with the NAAA active site. Modifications to the substituents on the pyrazole ring and the terminal aromatic moiety have been systematically explored to optimize potency and drug-like properties.[5]

For instance, the substitution pattern on the pyrazole ring has been shown to significantly influence inhibitory potency. Small alkyl groups at the 5-position of the pyrazole, such as an n-propyl group, were found to enhance activity compared to the initial hit compound.[5] Furthermore, the nature of the substituent on the terminal phenyl ring is critical, with a para-methyl group demonstrating a substantial increase in potency.[5]

The culmination of these optimization efforts led to the identification of ARN19689, which exhibits a low nanomolar IC₅₀ value against human NAAA.[5][7] Importantly, this compound demonstrates high selectivity for NAAA over other related enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), which is a critical attribute for minimizing off-target effects.[5][8]

Pharmacokinetic Profile of Pyrazole Sulfonamides

A significant advantage of the pyrazole sulfonamide scaffold is the potential for developing orally bioavailable inhibitors. ARN19689, for example, has been shown to possess a favorable in vitro and in vivo drug-like profile, suggesting its potential for systemic administration.[5][7] This characteristic is a crucial differentiator from earlier classes of NAAA inhibitors, such as β-lactones, which often suffer from poor plasma stability, limiting their therapeutic application to topical administration.[2]

The Enigmatic Potential of Isoxazole Sulfonamides

In contrast to the well-documented success of pyrazole sulfonamides, the exploration of isoxazole sulfonamides as NAAA inhibitors remains a largely uncharted territory. While the isoxazole scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into inhibitors of various other enzymes, including carbonic anhydrases, its application in the context of NAAA inhibition is not well-established in the current scientific literature.[2][9]

The structural similarity between pyrazole and isoxazole, both being five-membered aromatic heterocycles, suggests that isoxazole sulfonamides could potentially serve as bioisosteric replacements for their pyrazole counterparts. Bioisosteric replacement is a common strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity.[10] However, without experimental data on isoxazole sulfonamides targeting NAAA, their potential remains speculative.

The successful application of the isoxazole sulfonamide scaffold in other therapeutic areas does, however, provide a strong rationale for its investigation as a novel class of NAAA inhibitors.[2] Future research in this area would need to focus on the synthesis and screening of a library of isoxazole sulfonamide derivatives to establish a foundational SAR and assess their potency and selectivity against NAAA.

Comparative Data Summary

FeaturePyrazole SulfonamidesIsoxazole Sulfonamides
NAAA Inhibitory Potency High (low nanomolar IC₅₀ for optimized compounds like ARN19689)[5][7]Currently Undocumented
Structure-Activity Relationship (SAR) Well-defined, with key structural features for potency identified[5]Not established for NAAA inhibition
Selectivity High selectivity over FAAH and acid ceramidase demonstrated for lead compounds[5][8]Unknown
Pharmacokinetics Orally bioavailable compounds with favorable drug-like profiles have been developed[5][7]Unknown
Clinical Development Promising preclinical candidates identifiedNo known candidates for NAAA inhibition

Experimental Protocols

NAAA Enzymatic Assay (Fluorogenic Method)

This protocol describes a robust and high-throughput method for determining the in vitro potency of inhibitors against NAAA using a fluorogenic substrate.

Materials:

  • Recombinant human NAAA enzyme

  • NAAA assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1% Triton X-100 and 3 mM DTT)

  • Fluorogenic NAAA substrate (e.g., N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 96-well plate.

  • Add 48 µL of NAAA assay buffer containing the recombinant NAAA enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 50 µL of pre-warmed NAAA assay buffer containing the fluorogenic substrate.

  • Immediately begin monitoring the increase in fluorescence (e.g., excitation at 360 nm, emission at 460 nm) at 37°C for 30 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the IC₅₀ value for each test compound by plotting the percent inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular NAAA Activity Assay

This protocol allows for the evaluation of inhibitor potency in a cellular context, providing insights into cell permeability and target engagement.

Materials:

  • HEK293 cells overexpressing human NAAA (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100)

  • NAAA enzymatic assay reagents (as described above)

Procedure:

  • Seed the HEK293-NAAA cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 2 hours) at 37°C.

  • Wash the cells with PBS to remove excess compound.

  • Lyse the cells by adding lysis buffer and incubating for 10 minutes on ice.

  • Transfer the cell lysates to a new 96-well black microplate.

  • Initiate the NAAA enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence as described in the enzymatic assay protocol.

  • Determine the cellular IC₅₀ value for each test compound.

Visualizing the Landscape

NAAA Signaling Pathway

Caption: NAAA-mediated regulation of PEA signaling and downstream anti-inflammatory effects.

Generalized Workflow for NAAA Inhibitor Evaluation

Inhibitor_Workflow cluster_discovery Discovery & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo & Preclinical Compound_Design Compound Design & Synthesis Enzymatic_Assay NAAA Enzymatic Assay (IC₅₀ Determination) Compound_Design->Enzymatic_Assay Cellular_Assay Cellular NAAA Assay (Cellular Potency) Enzymatic_Assay->Cellular_Assay Potent Hits Selectivity_Assay Selectivity Profiling (vs. FAAH, AC, etc.) Cellular_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Assay->PK_Studies Selective Leads Efficacy_Models In Vivo Efficacy Models (Inflammation, Pain) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Efficacious Candidates

Caption: A streamlined workflow for the discovery and development of novel NAAA inhibitors.

Structural Comparison of Pyrazole and Isoxazole Scaffolds

Scaffold_Comparison cluster_pyrazole Pyrazole Sulfonamide cluster_isoxazole Isoxazole Sulfonamide pyrazole note1 General structure of a pyrazole sulfonamide NAAA inhibitor. isoxazole note2 Hypothetical structure of an isoxazole sulfonamide NAAA inhibitor.

Caption: Comparison of the core pyrazole and isoxazole sulfonamide scaffolds.

Conclusion and Future Directions

The pyrazole sulfonamide scaffold has unequivocally established itself as a highly promising chemotype for the development of potent, selective, and orally bioavailable NAAA inhibitors. The extensive research in this area has provided a solid foundation for the advancement of these compounds into clinical development for the treatment of inflammatory and pain-related conditions.

In contrast, the potential of isoxazole sulfonamides as NAAA inhibitors remains an open and intriguing question. Given the versatility of the isoxazole moiety in medicinal chemistry, a systematic investigation into this scaffold for NAAA inhibition is warranted. Such studies could potentially unveil a new class of inhibitors with distinct pharmacological profiles, further enriching the therapeutic arsenal for targeting NAAA. Future research should focus on the design and synthesis of isoxazole sulfonamide libraries, followed by rigorous in vitro and in vivo evaluation to ascertain their viability as NAAA-targeted therapeutics.

References

  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]

  • Di Fruscia, P., Carbone, A., Bottegoni, G., Berti, F., Giacomina, F., Ponzano, S., ... & Bertozzi, F. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355. [Link]

  • Di Fruscia, P., Carbone, A., Bottegoni, G., Berti, F., Giacomina, F., Ponzano, S., ... & Bertozzi, F. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355. [Link]

  • Di Fruscia, P., Carbone, A., Bottegoni, G., Berti, F., Giacomina, F., Ponzano, S., ... & Bertozzi, F. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N‑Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. IRIS UniGe. [Link]

  • Di Fruscia, P., Carbone, A., Bottegoni, G., Berti, F., Giacomina, F., Ponzano, S., ... & Bertozzi, F. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed. [Link]

  • Patsnap Synapse. (2024). What are NAAA inhibitors and how do they work?. [Link]

  • Bandiera, T., Ponzano, S., & Piomelli, D. (2014). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. Future medicinal chemistry, 6(1), 67-86. [Link]

  • Di Fruscia, P., Carbone, A., Bottegoni, G., Berti, F., Giacomina, F., Ponzano, S., ... & Bertozzi, F. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]

  • Çaltuğ, Ç., Bua, S., & Supuran, C. T. (2017). Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. Bioorganic & medicinal chemistry, 25(5), 1644-1650. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. [Link]

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  • Alhouayek, M., & Muccioli, G. G. (2018). N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities. Drug discovery today, 23(8), 1548-1556. [Link]

  • Bandiera, T., Ponzano, S., & Piomelli, D. (2014). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. Future medicinal chemistry, 6(1), 67–86. [Link]

  • Piomelli, D., Sasso, O., & Pontis, S. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Journal of medicinal chemistry, 63(14), 7475-7485. [Link]

  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & medicinal chemistry letters, 24(8), 2035-2039. [Link]

  • ResearchGate. (n.d.). Activity and toxicity of isoxazole sulfonates and sulfonamides. [Link]

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  • RSC Publishing. (n.d.). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. [Link]

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Validation

Orthogonal Validation of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide Activity: A Comparative Guide

In the landscape of modern drug discovery, the identification of a "hit" compound from a primary screen is a moment of significant promise. However, this initial promise must be rigorously scrutinized to ensure its valid...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a "hit" compound from a primary screen is a moment of significant promise. However, this initial promise must be rigorously scrutinized to ensure its validity and potential for further development. An initial screening result can be influenced by numerous artifacts, leading to the costly pursuit of false positives.[1] It is, therefore, imperative to confirm that the observed biological effect is a direct consequence of the small molecule binding to its intended target.[1] This is achieved through orthogonal validation, a multi-faceted approach that employs independent methods to measure the same or related endpoints through different physical principles.[1][2][3] This guide provides an in-depth comparison of orthogonal assays to validate the activity of a hypothetical hit compound, 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, a novel pyrazole derivative.[4][5][6][7]

For the purpose of this guide, let us assume that a high-throughput screen has identified 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide (hereafter referred to as Compound X) as a potent inhibitor of Protein Kinase Y (PKY), a critical enzyme in a cancer-related signaling pathway.

The Imperative of Orthogonal Validation

Relying on a single assay is a precarious strategy in drug discovery.[1] A primary assay, while excellent for screening large compound libraries, can be susceptible to interference from compounds that are fluorescent, colored, or aggregate.[8] Orthogonal assays, by using fundamentally different detection principles, provide a crucial cross-check to eliminate these false positives and build a robust body of evidence for true target engagement.[2][9][10][11] Regulatory bodies such as the FDA, MHRA, and EMA advocate for the use of orthogonal methods to strengthen analytical data.[2]

This guide will detail two key orthogonal validation steps following a primary screen:

  • Target-Based Validation: An in vitro biochemical assay to confirm direct inhibition of PKY.

  • Cell-Based Validation: A cellular assay to assess the compound's effect on cell viability in a PKY-dependent cancer cell line.

Furthermore, we will explore a biophysical method as a secondary orthogonal approach to unequivocally confirm direct binding to the target protein.

Method 1: Target-Based Validation - In Vitro Kinase Inhibition Assay

The first step in validating our primary screen hit is to confirm that Compound X directly inhibits the enzymatic activity of purified PKY.[12][13] An in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition of this process by a compound directly demonstrates its effect on the enzyme's catalytic function.[14][15]

Experimental Protocol: In Vitro PKY Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against PKY.

Materials:

  • Recombinant human PKY enzyme

  • Biotinylated peptide substrate specific for PKY

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Compound X and a known PKY inhibitor (e.g., Staurosporine) as a positive control

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of Compound X and the positive control in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the compounds at various concentrations to the wells.

  • Add the PKY enzyme and the peptide substrate to the wells and incubate briefly.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation
CompoundPrimary Screen Hit?In Vitro PKY IC50 (nM)
Compound X Yes50
Staurosporine (Control)N/A10
Inactive AnalogNo>10,000

Method 2: Cell-Based Orthogonal Validation - Cellular Viability Assay

While an in vitro assay confirms direct target inhibition, it does not provide information about a compound's ability to enter cells and engage its target in a physiological context.[16] Therefore, a cell-based assay is a critical orthogonal step.[17] We will use a cancer cell line known to be dependent on PKY signaling for survival and proliferation. A decrease in cell viability upon treatment with Compound X would strongly suggest on-target activity.[18][19]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the effect of Compound X on the viability of a PKY-dependent cancer cell line.

Principle: The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active cells.[18][20][21] A decrease in ATP levels correlates with a decrease in cell viability.

Materials:

  • PKY-dependent cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • Compound X and a known PKY inhibitor

  • CellTiter-Glo® Reagent

  • 96-well clear-bottom white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed the PKY-dependent cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Compound X and the positive control for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Data Presentation
CompoundIn Vitro PKY IC50 (nM)Cellular EC50 (nM) in PKY-dependent cells
Compound X 50250
Staurosporine (Control)1080
Inactive Analog>10,000>10,000

Secondary Orthogonal Validation: Biophysical Confirmation of Target Engagement

To provide definitive evidence that Compound X directly binds to PKY, a biophysical method can be employed.[8] These techniques measure the physical properties of the interaction between a ligand and a protein, and are generally insensitive to the optical properties of the compounds.[8][22][23][24][25] Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[8][22][23][24]

Experimental Workflow: Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of Compound X to PKY.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (Compound X) to a ligand (PKY) immobilized on the chip. This change is proportional to the mass bound to the surface.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize PKY on Sensor Chip Inject Inject Compound X over sensor surface (Association) Immobilize->Inject Prepare Prepare serial dilutions of Compound X Prepare->Inject Wash Inject buffer to allow dissociation Inject->Wash Sensorgram Generate Sensorgram Wash->Sensorgram Kinetics Calculate kon, koff, and KD Sensorgram->Kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Data Presentation
CompoundBinding Affinity (KD) to PKY (nM)
Compound X 85
Staurosporine (Control)20
Inactive AnalogNo Binding Detected

Conclusion

The orthogonal validation workflow presented here provides a robust framework for confirming the activity of a novel hit compound, 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide (Compound X), against its hypothetical target, Protein Kinase Y. By employing a combination of target-based, cell-based, and biophysical assays, we can confidently eliminate false positives and build a strong case for the compound's on-target activity. This multi-faceted approach is fundamental to making informed decisions in the progression of a drug discovery project, ultimately saving time and resources by focusing on the most promising candidates.

References

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Comparative

A Comparative Benchmarking Guide to the Anti-inflammatory Effects of Pyrazole Derivatives

This guide provides an in-depth, objective comparison of the anti-inflammatory performance of various pyrazole derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the anti-inflammatory performance of various pyrazole derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate informed decisions in the pursuit of novel anti-inflammatory therapeutics. We will explore the mechanistic underpinnings of pyrazole-based compounds, detail robust experimental protocols for their evaluation, and present a comparative analysis of their efficacy.

Introduction: The Pyrazole Scaffold in Inflammation

This guide will benchmark a selection of pyrazole derivatives, providing a framework for their comparative evaluation. We will delve into their primary mechanism of action—the inhibition of key inflammatory pathways—and provide detailed protocols for assessing their anti-inflammatory and analgesic activities.

Mechanism of Action: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A major target is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[10] Many pyrazole derivatives have been designed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform.[2][10]

Beyond COX-2, some pyrazole derivatives exhibit multi-target activity by inhibiting other key players in inflammation, such as 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes.[11][12] Furthermore, the anti-inflammatory properties of these compounds can be mediated through the suppression of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways.[2][13][14] NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including cytokines and chemokines.[13][15][16] The MAPK pathways are also implicated in a variety of cellular processes including stress response and inflammation.[14][17][18]

Key Signaling Pathways in Inflammation

The following diagram illustrates the central role of the NF-κB and MAPK signaling pathways in inflammation and highlights potential points of intervention for pyrazole derivatives.

Caption: Workflow for in vitro anti-inflammatory screening.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells in 24-well plates at a density of 4 × 10^5 cells/mL and allow them to adhere overnight. [19]3. Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives for 1 hour. [19]4. Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response. [19]5. Supernatant Collection: After incubation, collect the cell-free supernatants. [19]6. Cytokine Measurement: Determine the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions. [19][20]

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for screening acute anti-inflammatory activity. [21]

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). [21]2. Grouping and Administration: Divide the animals into groups and administer the test pyrazole derivatives, a standard drug (e.g., Indomethacin), or the vehicle orally. [21]3. Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw. [21]4. Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection. [21]5. Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. [21]

Comparative Data Presentation

The following tables summarize the anti-inflammatory and analgesic activities of selected pyrazole derivatives compared to standard drugs.

In Vitro COX-2 and 5-LOX Inhibitory Activity
CompoundCOX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib0.04->100[22]
Pyrazole Derivative 5b0.011.78344.56[11][12]
3-(trifluoromethyl)-5-arylpyrazole0.02-225[2]
Pyrazole-thiazole hybrid0.030.12-[2]
In Vivo Anti-inflammatory and Analgesic Activity
CompoundDose (mg/kg)% Edema Inhibition (Carrageenan-induced paw edema)Analgesic ActivityUlcerogenic EffectReference
Indomethacin1072.99%+++High[7]
Celecoxib1083.76%+++Low[7]
Pyrazole Derivative 6b1085.78%Not ReportedNot Reported[7]
Pyrazole Derivative AD 532Not SpecifiedPromisingPromisingNo[23]
1-N-Allylthiocarbamoyl-3-(4-methoxyphenyl)-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoleNot SpecifiedComparable to IndomethacinNot ReportedNo[1]

Discussion and Future Perspectives

The presented data highlights the significant potential of pyrazole derivatives as a versatile scaffold for the development of potent and safer anti-inflammatory agents. [1][8][9]The ability to fine-tune the pyrazole core and its substituents allows for the optimization of activity against various inflammatory targets, including COX-2 and 5-LOX. [1][2]Several novel pyrazole derivatives have demonstrated superior or comparable efficacy to established drugs like Indomethacin and Celecoxib in preclinical models, often with an improved safety profile, particularly regarding gastrointestinal side effects. [1][7][24] Future research should focus on a multi-pronged approach. The exploration of dual COX/LOX inhibitors remains a promising strategy to achieve broader anti-inflammatory coverage. [11]Furthermore, elucidating the precise interactions of novel pyrazole derivatives with key signaling molecules in the NF-κB and MAPK pathways will provide a deeper understanding of their mechanisms of action and may reveal new therapeutic targets. The development of pyrazole-based compounds with enhanced bioavailability and optimized pharmacokinetic profiles will be crucial for their successful clinical translation.

References

  • Gautam Rai, Abhishek Soni, Abigel Gurung, Manisha Subba. Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • R. M. Shaik, N. R. Y. P. Kumar, B. G. Rao, S. V. Kumar, K. R. Kumar, C. M. Kumar, A. Veeraswamy, S. G. Kumar. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
  • Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation.
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  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
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  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Ma, Q., & Chen, S. (2019). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Cellular Neuroscience, 13, 445.
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  • Tsolaki, O., & Komiotis, D. (2017).
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  • Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Scientific Reports.
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Validation

A Head-to-Head Comparison of Pyrazole-Based c-Met/Ron Dual Kinase Inhibitors: A Guide for Drug Development Professionals

Introduction: The Rationale for Dual c-Met and Ron Inhibition The receptor tyrosine kinases (RTKs) c-Met (mesenchymal-epithelial transition factor) and Ron (Recepteur d'Origine Nantaise) are key players in cell signaling...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Dual c-Met and Ron Inhibition

The receptor tyrosine kinases (RTKs) c-Met (mesenchymal-epithelial transition factor) and Ron (Recepteur d'Origine Nantaise) are key players in cell signaling, governing processes like proliferation, motility, and survival.[1] While essential for normal physiological functions such as embryonic development and tissue repair, their aberrant activation is a hallmark of many human cancers.[2][3] Dysregulation, through mechanisms like gene amplification, mutation, or protein overexpression, can drive tumor growth, invasion, and metastasis, often correlating with poor clinical outcomes.[4][5]

Given their structural relationship and frequent co-expression in tumors, targeting both c-Met and Ron simultaneously presents a compelling therapeutic strategy.[4] This dual-inhibition approach can potentially overcome resistance mechanisms that may arise from targeting a single kinase, as knockdown of Ron has been shown to upregulate c-Met expression and activation in some cancer cells.[4]

Within the landscape of kinase inhibitor discovery, the pyrazole ring has emerged as a "privileged scaffold."[6][7] This five-membered heterocycle is a versatile building block, adept at mimicking the adenine core of ATP and forming critical hydrogen bonds within the kinase hinge region.[6][8] Its synthetic tractability and favorable drug-like properties have led to the development of numerous FDA-approved kinase inhibitors, including the c-Met inhibitor Crizotinib.[7][9] This guide provides a head-to-head comparison of different pyrazole-based inhibitors with dual c-Met/Ron activity, supported by experimental data and detailed methodologies to inform researchers in the field.

The c-Met and Ron Signaling Cascades

Understanding the signaling pathways initiated by c-Met and Ron is fundamental to appreciating the mechanism of their inhibitors. Both are activated by their respective ligands—Hepatocyte Growth Factor (HGF) for c-Met and Macrophage-Stimulating Protein (MSP) for Ron—leading to receptor dimerization and autophosphorylation.[1][10] This triggers a cascade of downstream signaling events that promote oncogenesis when dysregulated.

Upon activation, c-Met recruits various signaling proteins that activate pathways including the RAS/MAPK cascade (driving proliferation), the PI3K/AKT pathway (promoting cell survival), and the STAT3 pathway (involved in invasion).[3][11][12]

cMet_Pathway cluster_membrane cluster_cytoplasm cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF Ligand HGF->cMet Binds MAPK MAPK RAS->MAPK Nucleus Nucleus MAPK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Dimerizes & Translocates Outcome Proliferation Survival Invasion Nucleus->Outcome

Fig 1. Simplified c-Met Signaling Pathway.

Similarly, Ron activation by MSP initiates downstream signaling through PI3K/Akt and MAPK pathways, contributing to cell growth and epithelial-to-mesenchymal transition (EMT).[10][13][14] In cancer, Ron can also be activated through overexpression or the generation of truncated, constitutively active variants.[15]

Ron_Pathway cluster_membrane cluster_cytoplasm Ron Ron Receptor PI3K PI3K Ron->PI3K RAS_MAPK RAS/MAPK Pathway Ron->RAS_MAPK Beta_Catenin β-catenin Ron->Beta_Catenin MSP MSP Ligand MSP->Ron Binds AKT AKT PI3K->AKT Nucleus Nucleus AKT->Nucleus RAS_MAPK->Nucleus Beta_Catenin->Nucleus Outcome Growth Survival Motility Nucleus->Outcome

Fig 2. Simplified Ron Signaling Pathway.

Comparative Analysis of Pyrazole-Based c-Met/Ron Inhibitors

The development of pyrazole-based inhibitors has yielded compounds with varying degrees of potency and selectivity for c-Met and Ron. A structure-activity relationship (SAR) study of a series of N-(3-fluoro-4-(2-substituted-thieno[3,2-b]pyridin-7-yloxy)phenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides identified compounds with potent dual inhibitory activity against both kinases.[16] Below is a comparative summary of representative inhibitors from the literature.

Compoundc-Met IC₅₀ (nM)Ron IC₅₀ (nM)Key Structural Features / SAR InsightsCell Line Activity (Example)Reference
Compound 1 ~100PotentA multi-kinase inhibitor showing activity against c-Met and other RTKs like FGFR.GTL-16 (gastric) IC₅₀ ~100 nM[17]
Bozitinib PotentData not specifiedContains a 2-aminopyridine moiety crucial for c-Met binding and a pyrazole linker.Not specified[6]
Crizotinib PotentLess PotentA multi-kinase inhibitor (ALK/ROS1/MET). The pyrazole acts as a linker providing an extended conformation.[6]MKN-45 (gastric)[4][18]
AMG 458 PotentData not specifiedA pyrazolone-based class II c-Met inhibitor designed for improved selectivity over VEGFR-2.[19]Not specified[19]
INCB28060 PotentData not specifiedA selective and potent c-Met inhibitor designed to overcome limitations of earlier agents.Not specified[20]
Series from Ref[16] Low nMLow nMThieno[3,2-b]pyridine core with a pyrazole carboxamide. SAR identified potent dual inhibitors.Not specified[16]

Note: Direct head-to-head IC₅₀ values are often generated in separate studies, and comparisons should be made with caution due to inter-assay variability. The table highlights compounds with a pyrazole core and reported c-Met/Ron activity or significant c-Met activity with dual inhibition potential.

The SAR studies reveal that specific substitutions on the pyrazole ring and its linked aromatic systems are critical for achieving high potency and desired selectivity profiles. For instance, modifications can be made to enhance interactions with the kinase hinge region or exploit unique pockets in the ATP-binding site to improve selectivity against closely related kinases like VEGFR2.[16][19][21]

Essential Experimental Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are paramount. The following sections detail the step-by-step methodologies for key assays used to characterize c-Met/Ron inhibitors.

Workflow for Kinase Inhibitor Profiling

The process of evaluating a potential kinase inhibitor involves a multi-step workflow, from initial biochemical assays to cellular and finally in vivo testing. This ensures a comprehensive understanding of the compound's potency, selectivity, and therapeutic potential.

Experimental_Workflow A Compound Synthesis (Pyrazole-based library) B In Vitro Kinase Assay (IC₅₀ Determination for c-Met/Ron) A->B C Kinase Selectivity Profiling (Panel of >100 kinases) B->C D Cellular Activity Assay (Anti-proliferation, e.g., MTT) B->D E Target Engagement Assay (e.g., Western Blot for p-Met) D->E F In Vivo Xenograft Model (Tumor growth inhibition) E->F G Lead Optimization F->G

Fig 3. High-level workflow for inhibitor development.
In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase by measuring ATP consumption.[22] The principle is that active kinases consume ATP, producing ADP. A detection reagent converts the remaining ATP into a luminescent signal; thus, lower light output corresponds to higher kinase activity, and potent inhibitors result in a strong luminescent signal.[23]

Causality: This assay directly measures the compound's effect on the kinase's enzymatic activity in a clean, cell-free system. A luminescence-based readout is chosen for its high sensitivity, broad dynamic range, and amenability to high-throughput screening.[24]

Materials:

  • Recombinant human c-Met or Ron kinase

  • Kinase-specific substrate peptide

  • ATP (at or near the Kₘ for the kinase)

  • Test compound (serially diluted in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®, ADP-Glo™)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettor and a plate reader with luminescence detection

Step-by-Step Protocol:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 2.5 µL) of each dilution into the wells of the microplate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.[22]

  • Kinase Addition: Prepare a solution of the kinase (c-Met or Ron) in Kinase Assay Buffer. Add 2.5 µL of the kinase solution to each well (except "no enzyme" controls).

  • Pre-incubation: Incubate the plate for 10-20 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Prepare a master mix of the substrate and ATP in Kinase Assay Buffer. Initiate the reaction by adding 5 µL of this mixture to all wells.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the ATP detection reagent (e.g., 10 µL of ADP-Glo™ Reagent) according to the manufacturer's instructions.[22] This typically involves a first step to stop the kinase reaction and deplete remaining ATP, followed by a second step to convert ADP to ATP and generate light.[23]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Cellular Proliferation/Viability Assay (MTT/MTS or ATP-Based)

This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines. The choice of cell line is critical; for c-Met/Ron inhibitors, lines with known c-Met or Ron amplification or overexpression (e.g., GTL-16, MKN-45, HCT-116) are often used as they are "addicted" to the signaling pathway.[17][25]

Causality: This experiment moves from the isolated enzyme to a complex biological system. It determines if inhibiting the target kinase translates into a desired anti-cancer effect (cytostatic or cytotoxic). An ATP-based assay (like CellTiter-Glo®) is often preferred as cellular ATP levels are a strong indicator of metabolic activity and viability.

Materials:

  • Cancer cell line (e.g., HCT-116, GTL-16)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compound

  • Cell viability reagent (e.g., MTT, or a luminescence-based reagent like CellTiter-Glo®)

  • Clear or white-walled 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance or luminescence)

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound. Include vehicle-treated (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[26]

  • Viability Measurement:

    • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[26] Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • For Luminescence Assay: Equilibrate the plate to room temperature. Add 100 µL of the CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the signal.

  • Data Acquisition: Read the plate on a microplate reader. Measure absorbance at 570 nm for the MTT assay or luminescence for the CellTiter-Glo® assay.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the compound to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[26]

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of a lead compound in a living organism, typically using immunodeficient mice bearing human tumor xenografts.

Causality: This is the preclinical proof-of-concept, demonstrating that the compound has favorable pharmacokinetic properties and can inhibit tumor growth in a complex physiological environment. The U87 MG (glioblastoma) or GTL-16 (gastric) xenograft models are often used as they have been shown to be c-Met dependent.[17][27]

Materials:

  • Immunodeficient mice (e.g., Nude or SCID)

  • Tumor cells (e.g., U87 MG)

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Test compound

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Step-by-Step Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ U87 MG cells) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, test compound at various doses).

  • Drug Administration: Administer the test compound or vehicle to the mice according to the planned schedule (e.g., once daily by oral gavage). Record the body weight of the mice regularly to monitor toxicity.[28]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.[17]

  • Pharmacodynamic Analysis (Optional): At the end of the study (or at specific time points), tumors can be excised to analyze target inhibition (e.g., by measuring levels of phosphorylated c-Met via Western blot or IHC).[28][29]

  • Data Analysis: Plot the mean tumor volume for each group over time. Analyze the data for statistically significant differences in tumor growth inhibition between the treated and control groups.

Conclusion and Future Perspectives

The dual inhibition of c-Met and Ron receptor tyrosine kinases is a promising strategy in oncology. The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective inhibitors targeting these kinases.[9][30][31] The comparative analysis reveals that subtle structural modifications to the pyrazole core and its substituents can fine-tune the activity profile, leading to compounds that are potent dual inhibitors or highly selective for one kinase over the other.[16][19]

Future efforts will likely focus on developing next-generation inhibitors with improved selectivity to minimize off-target effects, enhanced potency against clinically relevant resistance mutations, and better central nervous system penetration to treat brain metastases.[32] The robust experimental methodologies outlined in this guide provide a self-validating framework for the discovery and rigorous preclinical evaluation of these novel therapeutic agents, ensuring that only the most promising candidates advance toward clinical development.

References

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  • Strâmbu, I.R. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Online]. Available at: [Link]

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Comparative

Comparative Efficacy of Benzenesulfonamide Derivatives as Antileishmanial Agents: A Guide for Drug Discovery Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge, with current treatments hampered by toxicity, emerging resistance, and high costs[1][2][3]. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge, with current treatments hampered by toxicity, emerging resistance, and high costs[1][2][3]. This guide provides a comparative analysis of benzenesulfonamide derivatives, a class of compounds demonstrating considerable promise as novel antileishmanial agents. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, selectivity, and potential mechanisms of action.

The Rationale for Targeting Leishmania with Benzenesulfonamides

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial and anticancer drugs[4][5]. The exploration of benzenesulfonamide derivatives against Leishmania is driven by their structural versatility, which allows for modifications to enhance potency and selectivity, and their potential to interact with various parasitic targets. Several studies have highlighted the significant in vitro activity of these compounds against different Leishmania species, making them a fertile ground for the development of new, effective, and safe antileishmanial therapies[1][2][3][4][6].

Comparative In Vitro Antileishmanial Activity

The following table summarizes the in vitro antileishmanial activity and cytotoxicity of selected benzenesulfonamide derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as the specific parasite strains and cell lines used.

Compound IDDerivative ClassTarget Leishmania SpeciesPromastigote IC50 (µM)Amastigote IC50 (µM)Cytotoxicity (CC50, µM) on Mammalian CellsSelectivity Index (SI = CC50/Amastigote IC50)Reference
1e Pyrazolyl benzenesulfonamideL. amazonensis-Significant activity reportedNot toxic to murine macrophages at 320 µg/mL-[4][6]
3b 4-(1H-Pyrazol-1-yl)benzenesulfonamideL. infantum59-144 (Murine peritoneal adherent cells)-[1][2][3]
3b 4-(1H-Pyrazol-1-yl)benzenesulfonamideL. amazonensis70-144 (Murine peritoneal adherent cells)-[1][2][3]
3e 4-(1H-Pyrazol-1-yl)benzenesulfonamideL. infantum65-116 (Murine peritoneal adherent cells)-[1][2][3]
3e 4-(1H-Pyrazol-1-yl)benzenesulfonamideL. amazonensis72-116 (Murine peritoneal adherent cells)-[1][2][3]
2NB 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamideL. donovani38.5 µg/mL86.4 µg/mLNot toxic to macrophages-[5][7][8]
27 N-allyl-N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamideL. tropica57.10 µg/mL---[9]
23 N-(benzo[d]thiazol-2-yl)-N-benzyl-4-fluorobenzenesulfonamideL. tropica68.07 µg/mL---[9]

Understanding the Experimental Approach: Causality and Self-Validation

The evaluation of antileishmanial compounds relies on a series of well-defined in vitro and in vivo assays. The choice of each experimental parameter is critical for obtaining reliable and translatable data.

In Vitro Antileishmanial Activity Workflow

The following diagram illustrates a standard workflow for the in vitro assessment of antileishmanial drug candidates.

Antileishmanial_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay P1 Culture Leishmania promastigotes P2 Incubate with benzenesulfonamide derivatives (varying concentrations) P1->P2 P3 Assess viability (e.g., MTT assay, resazurin assay) P4 Determine IC50 P3->P4 A5 Determine IC50 A1 Culture mammalian macrophages (e.g., J774, peritoneal macrophages) A2 Infect macrophages with promastigotes (which transform into amastigotes) A1->A2 A3 Treat infected macrophages with derivatives A2->A3 A4 Quantify intracellular amastigotes (e.g., Giemsa staining, high-content imaging) A4->A5 C4 Determine CC50 C1 Culture mammalian cells (e.g., macrophages, fibroblasts) C2 Incubate with benzenesulfonamide derivatives C1->C2 C3 Assess cell viability C3->C4

Caption: Standard workflow for in vitro antileishmanial drug screening.

Causality behind Experimental Choices:

  • Choice of Leishmania Species: The selection of Leishmania species (L. amazonensis, L. infantum, L. donovani, L. tropica) is dictated by the clinical manifestation of the disease they cause (cutaneous, visceral, or mucocutaneous leishmaniasis) and their geographical prevalence[10]. Testing against multiple species provides a broader understanding of the compound's spectrum of activity.

  • Promastigote vs. Amastigote Assays: Promastigotes are the motile, flagellated form of the parasite found in the sandfly vector and are easier to culture in vitro. However, the clinically relevant stage is the non-motile, intracellular amastigote that resides within mammalian macrophages. Therefore, activity against amastigotes is a more critical indicator of potential therapeutic efficacy.

  • Cytotoxicity Assays and the Selectivity Index: The therapeutic potential of a compound is not solely dependent on its antileishmanial activity but also on its safety profile. Cytotoxicity assays on mammalian cells (e.g., murine macrophages, fibroblasts) are essential to determine the compound's toxicity to the host. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50) against amastigotes, is a crucial parameter. A higher SI value indicates greater selectivity for the parasite over host cells, which is a desirable characteristic for a drug candidate.

Self-Validating Protocols:

To ensure the trustworthiness of the experimental data, protocols must be self-validating. This is achieved through the inclusion of:

  • Positive Controls: A known effective antileishmanial drug (e.g., Amphotericin B, pentamidine, miltefosine) is run in parallel to the test compounds. This confirms that the assay is performing as expected and provides a benchmark for the activity of the new derivatives.

  • Negative Controls: Untreated parasite and cell cultures are included to establish a baseline for viability and growth.

  • Vehicle Controls: If the benzenesulfonamide derivatives are dissolved in a solvent (e.g., DMSO), a control with the solvent alone is necessary to ensure that the solvent itself does not have any effect on the parasites or cells.

Potential Mechanisms of Action

While the exact molecular targets of many benzenesulfonamide derivatives in Leishmania are still under investigation, some studies have shed light on their potential mechanisms of action. For instance, the compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) has been shown to induce parasiticidal activity by increasing the levels of Th1 cytokines, nitric oxide (NO), and reactive oxygen species (ROS) in infected macrophages[5][7]. This suggests that some derivatives may act by modulating the host's immune response to enhance parasite killing.

The following diagram illustrates a proposed mechanism of action for certain benzenesulfonamide derivatives.

MoA cluster_macrophage Infected Macrophage M1 Benzenesulfonamide Derivative M2 Increased ROS Production M1->M2 Induces M3 Increased NO Production M1->M3 Induces M4 Enhanced Th1 Cytokine Response M1->M4 Promotes M5 Parasite Killing M2->M5 M3->M5 M4->M5 Contributes to

Caption: Proposed mechanism of action for some antileishmanial benzenesulfonamides.

Conclusion and Future Directions

Benzenesulfonamide derivatives represent a promising and versatile scaffold for the development of novel antileishmanial drugs. Several derivatives have demonstrated potent in vitro activity against various Leishmania species, with some exhibiting favorable selectivity indices. The pyrazolyl and N-substituted aminobenzothiazole benzenesulfonamides appear to be particularly interesting starting points for further optimization.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzenesulfonamide scaffold are needed to improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds within the parasite will facilitate rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies must be evaluated in animal models of leishmaniasis to assess their in vivo efficacy, safety, and pharmacokinetic properties.

  • Combination Therapy: Investigating the synergistic effects of benzenesulfonamide derivatives with existing antileishmanial drugs could be a strategy to enhance efficacy and combat drug resistance.

By pursuing these research avenues, the scientific community can harness the potential of benzenesulfonamide derivatives to deliver new and improved treatments for leishmaniasis.

References

  • Amaral, V. F., et al. (2014). Synthesis and in vitro Evaluation of New Benzenesulfonamides as Antileishmanial Agents. Journal of the Brazilian Chemical Society. [Link]

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  • Ribeiro, T. G., et al. (2021). In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis. Parasite, 28, 34. [Link]

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  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. Molecules, 17(11), 12961-12973. [Link]

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Sci-Hub. [Link]

  • Ullah, H., et al. (2023). Antileishmanial and Antibacterial Activities of Aminobenzothiazole Sulfonamides. Pharmaceuticals, 16(11), 1548. [Link]

  • Kumari, S., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1973-1984. [Link]

  • Kumari, S., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1973-1984. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 966453. [Link]

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  • Yilmaz, I., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3175. [Link]

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Sources

Validation

A Comparative Guide to the Pharmacokinetic Profiles of Novel Pyrazole Sulfonamides

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving Landscape of Pyrazole Sulfonamides The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Pyrazole Sulfonamides

The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents. From the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib to the HIV protease inhibitor darunavir, this chemical motif has demonstrated remarkable versatility. The continued exploration of novel pyrazole sulfonamides promises new therapies for a range of diseases, including cancer and inflammatory conditions.[1][2][3][4][5][6][7][8][9]

However, the therapeutic success of any new chemical entity is intrinsically linked to its pharmacokinetic profile—the journey of absorption, distribution, metabolism, and excretion (ADME) within the body. A promising in vitro potency can be rendered clinically irrelevant by poor oral bioavailability, rapid metabolism, or unfavorable distribution. Therefore, a thorough evaluation of the pharmacokinetic properties of novel pyrazole sulfonamides is paramount in their development.

This guide provides a comparative analysis of the pharmacokinetic profiles of emerging pyrazole sulfonamides against established drugs sharing the same core structure. We will delve into the experimental methodologies used to characterize these profiles, explaining the scientific rationale behind each approach. By presenting and interpreting key pharmacokinetic data, this guide aims to equip researchers and drug development professionals with the insights needed to navigate the complexities of pyrazole sulfonamide development.

Understanding the Pharmacokinetic Journey: Key Parameters and Their Significance

Before comparing specific compounds, it is essential to understand the key parameters that define a drug's pharmacokinetic profile:

  • Absorption: The process by which a drug enters the bloodstream. Key metrics include:

    • Tmax (Time to Maximum Concentration): The time it takes for a drug to reach its highest concentration in the plasma. A shorter Tmax generally indicates faster absorption.

    • Cmax (Maximum Concentration): The peak plasma concentration of a drug after administration.

    • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Higher oral bioavailability is generally desirable.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body. This is influenced by:

    • Volume of Distribution (Vd): A theoretical volume that represents the extent to which a drug distributes in the body's tissues. A larger Vd suggests greater tissue distribution.

    • Plasma Protein Binding (%PPB): The extent to which a drug binds to proteins in the blood plasma. Only the unbound (free) fraction of a drug is generally considered pharmacologically active.

  • Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver.[10][11] This process can lead to the formation of active or inactive metabolites. Key considerations include:

    • Metabolic Stability (t½ in liver microsomes): A measure of how quickly a drug is metabolized by liver enzymes. Higher stability often correlates with a longer duration of action in the body.

    • Metabolizing Enzymes: Identifying the specific enzymes (e.g., Cytochrome P450 isoforms) responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions.[12]

  • Excretion: The removal of a drug and its metabolites from the body, primarily through urine and feces.

    • Clearance (CL): The volume of plasma cleared of a drug per unit time. It reflects the efficiency of drug elimination.

    • Elimination Half-life (t½): The time it takes for the plasma concentration of a drug to decrease by half. This parameter influences the dosing frequency.

Experimental Methodologies: A Self-Validating Approach

To ensure the integrity and reproducibility of pharmacokinetic data, standardized and well-validated experimental protocols are essential. The following sections detail the step-by-step methodologies for key in vitro and in vivo assays, underpinned by the principles of scientific rigor. The U.S. Food and Drug Administration (FDA) provides guidance for industry on conducting such preclinical studies to ensure the safety and efficacy of new drugs.[13][14][15][16][17]

In Vitro Metabolic Stability in Liver Microsomes

Causality: This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes located in the liver microsomes.[12] A compound with high metabolic stability is likely to have a longer half-life and lower clearance in vivo.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Liver Microsomes (Human, Rat) E Pre-incubate Microsomes, Buffer, and Test Compound (Final Conc. ~1 µM) at 37°C A->E B Prepare Buffer (Phosphate Buffer, pH 7.4) B->E C Prepare Test Compound Stock (e.g., 1 mM in DMSO) C->E D Prepare NADPH Cofactor Solution F Initiate Reaction by Adding NADPH D->F E->F G Incubate at 37°C with Shaking F->G H Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) G->H I Quench Reaction with Cold Acetonitrile containing Internal Standard H->I J Centrifuge to Pellet Protein I->J K Analyze Supernatant by LC-MS/MS J->K L Quantify Parent Compound Remaining K->L M Calculate Half-life (t½) and Intrinsic Clearance (Clint) L->M caption Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for In Vitro Metabolic Stability Assay.

Step-by-Step Protocol:

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human or rat) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). The final DMSO concentration in the incubation should be ≤ 0.5%.

    • Prepare a solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).

  • Incubation:

    • In a 96-well plate, combine the liver microsomes (final protein concentration typically 0.5 mg/mL), phosphate buffer, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for a short period to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard for analytical normalization.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the amount of the parent compound remaining at each time point.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.

Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)

Causality: This assay determines the fraction of a drug that is bound to plasma proteins. Since only the unbound drug is typically active and available for metabolism and excretion, this parameter is crucial for interpreting pharmacokinetic and pharmacodynamic data.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_sampling Sampling cluster_analysis Analysis A Prepare Test Compound -Spiked Plasma D Add Spiked Plasma to Sample Chamber A->D B Prepare Dialysis Buffer (PBS, pH 7.4) E Add Buffer to Buffer Chamber B->E C Assemble RED Device C->D C->E F Incubate at 37°C with Shaking for ~4 hours D->F E->F G Collect Aliquots from Both Plasma and Buffer Chambers F->G H Matrix-match Samples (add buffer to plasma aliquot, plasma to buffer aliquot) G->H I Protein Precipitation with Acetonitrile containing Internal Standard H->I J Analyze by LC-MS/MS I->J K Calculate Percent Unbound (%fu) J->K caption Workflow for Plasma Protein Binding Assay

Caption: Workflow for Plasma Protein Binding Assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a solution of the test compound in plasma (e.g., human or rat) at a clinically relevant concentration.

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) to serve as the dialysis buffer.

    • Assemble the Rapid Equilibrium Dialysis (RED) device inserts into the base plate.

  • Dialysis:

    • Add the test compound-spiked plasma to the sample chamber of the RED device.

    • Add the PBS buffer to the corresponding buffer chamber.

    • Seal the plate and incubate at 37°C with shaking for approximately 4 hours to allow the unbound drug to reach equilibrium across the dialysis membrane.

  • Sampling and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate analysis, matrix-match the samples by adding buffer to the plasma aliquot and blank plasma to the buffer aliquot.

    • Precipitate the proteins by adding cold acetonitrile containing an internal standard.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in each chamber.

    • The percentage of unbound drug (%fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Study in Rats

Causality: This study provides a comprehensive in vivo assessment of a drug's ADME properties in a living organism. It allows for the determination of key pharmacokinetic parameters that are essential for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis A Acclimate Rats (e.g., Sprague-Dawley) C Fast Rats Overnight (for oral dosing) A->C B Prepare Dosing Formulation (e.g., for oral gavage or IV injection) D Administer Test Compound (e.g., single oral or IV dose) B->D C->D E Collect Blood Samples at Predetermined Time Points (e.g., via tail vein or cannula) D->E F Process Blood to Obtain Plasma E->F G Store Plasma Samples at -80°C until Analysis F->G H Analyze Plasma Samples by LC-MS/MS G->H I Generate Plasma Concentration-Time Profile H->I J Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½, etc.) I->J caption Workflow for In Vivo Rat Pharmacokinetic Study

Caption: Workflow for In Vivo Rat Pharmacokinetic Study.

Step-by-Step Protocol:

  • Animal Preparation:

    • Use a sufficient number of healthy rats (e.g., male Sprague-Dawley) to ensure statistical power.

    • Acclimate the animals to the housing conditions for at least a week before the study.

    • For oral administration, fast the rats overnight to ensure an empty stomach, which can reduce variability in drug absorption.

  • Dosing:

    • Prepare the dosing formulation of the test compound in a suitable vehicle.

    • Administer the compound via the intended clinical route (e.g., oral gavage) or intravenously (typically via the tail vein) to determine absolute bioavailability.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples (e.g., by centrifugation) to obtain plasma.

  • Sample Analysis and Pharmacokinetic Calculations:

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

    • Plot the plasma concentration versus time data to generate a pharmacokinetic profile.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), clearance (CL), and volume of distribution (Vd).

Comparative Pharmacokinetic Profiles

The following tables provide a comparative overview of the key pharmacokinetic parameters for a selection of established sulfonamide-containing drugs and a novel pyrazole sulfonamide, Vitacoxib. The data for the established drugs are from human studies, while the data for Vitacoxib and other preclinical compounds are from rat studies, which is a standard approach in preclinical drug development.

Table 1: Pharmacokinetic Parameters of Established Sulfonamide Drugs in Humans
ParameterCelecoxibDarunavir (ritonavir-boosted)SotorasibSulfamethoxazoleSulfadiazine
Tmax (h) ~3[18]2.5 - 4[7]~12 - 4[19]3 - 6
Bioavailability (F%) Not determined, but well-absorbed~82%Not specified~100%>90%
Plasma Protein Binding (%) ~97%~95%Not specified~70%38 - 55%
Elimination Half-life (t½, h) ~11~15~510 - 12[19]10 - 17
Metabolism Primarily CYP2C9, minor CYP3A4[18]Almost exclusively CYP3A4Primarily CYP3A4N-acetylation, GlucuronidationN-acetylation
Primary Excretion Route Feces and Urine[18]Feces (79.5%), Urine (13.9%)Not specifiedUrineUrine
Table 2: Preclinical (Rat) Pharmacokinetic Parameters of Sulfonamides
ParameterCelecoxib (5 mg/kg, oral)Sotorasib (10 mg/kg, oral)[13][14][15]Sulfamethoxazole (oral)Sulfadiazine (oral)Vitacoxib (18 mg/kg, oral)[20]
Tmax (h) 1.5 ± 0.5[10][12][16][18]0.58 ± 0.20~2-4~4-65.00 ± 2.00[20]
Cmax (ng/mL) 1030 ± 240[10][12][16][18]148.67 ± 33.51Not specifiedNot specified450.19 ± 96.23[20]
AUC (ng*h/mL) 4570 ± 1160[10][12][16][18]373.50 ± 123.69Not specifiedNot specified4895.73 ± 604.34[20]
Bioavailability (F%) 59%[12][16][18]Not specifiedNot specifiedNot specifiedNot specified
Elimination Half-life (t½, h) 2.8 ± 0.7[12][16][18]Not specified~9-11~7-124.25 ± 0.30[20]
Clearance (CL/F, L/h/kg) 1.1 ± 0.3[12][16][18]28.59 ± 11.23Not specifiedNot specifiedNot specified
Volume of Distribution (Vd/F, L/kg) 2.3 ± 0.6[12][16][18]Not specifiedNot specifiedNot specifiedNot specified

Analysis and Interpretation

Established Sulfonamides: The established drugs exhibit a wide range of pharmacokinetic properties. Celecoxib and darunavir are highly protein-bound and primarily metabolized by CYP enzymes, highlighting the potential for drug-drug interactions. Sulfamethoxazole and sulfadiazine, on the other hand, show lower protein binding and are metabolized via conjugation pathways. These differences underscore the significant impact of structural modifications around the core pyrazole sulfonamide scaffold on the overall ADME profile.

Novel Pyrazole Sulfonamide (Vitacoxib): As a representative novel compound, Vitacoxib, a COX-2 inhibitor, demonstrates several interesting pharmacokinetic characteristics in rats.[20] Its Tmax of 5 hours suggests a slower absorption rate compared to celecoxib in the same species. The elimination half-life of 4.25 hours is comparable to that of celecoxib. The metabolic pathway of Vitacoxib involves hydroxylation and further oxidation, which is a common metabolic route for many xenobiotics.[20]

Comparison and Insights: The preclinical pharmacokinetic data for celecoxib in rats provides a valuable benchmark for evaluating novel pyrazole sulfonamides. The observation that Vitacoxib has a longer Tmax than celecoxib in rats might suggest formulation-dependent absorption or inherent differences in gastrointestinal permeability. The comparable half-lives suggest that the structural modifications in Vitacoxib do not drastically alter its overall elimination rate.

For researchers developing new pyrazole sulfonamides, these comparative data highlight the importance of early in vivo pharmacokinetic assessment. While in vitro assays provide valuable initial screening data, the complexity of a living system often reveals unexpected pharmacokinetic behaviors.

Metabolic Pathways: The Role of Biotransformation

The metabolism of pyrazole sulfonamides, like most drugs, is a two-phase process that aims to convert lipophilic compounds into more water-soluble metabolites for easier excretion.

Phase I and Phase II Metabolism Diagram:

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug Lipophilic Pyrazole Sulfonamide Phase1_Metabolite More Polar Metabolite (e.g., hydroxylated) Parent_Drug->Phase1_Metabolite Oxidation, Reduction, Hydrolysis (e.g., CYP450 enzymes) Phase2_Metabolite Highly Water-Soluble Conjugated Metabolite Parent_Drug->Phase2_Metabolite Direct Conjugation Phase1_Metabolite->Phase2_Metabolite Conjugation (e.g., Glucuronidation, Sulfation) Excretion Excretion (Urine, Feces) Phase2_Metabolite->Excretion caption General Metabolic Pathways for Pyrazole Sulfonamides

Caption: General Metabolic Pathways for Pyrazole Sulfonamides.

  • Phase I Reactions: These reactions introduce or unmask functional groups (e.g., -OH, -NH2, -SH) on the drug molecule. For pyrazole sulfonamides, oxidation of alkyl groups or aromatic rings by CYP enzymes is a common Phase I metabolic pathway.[10][11] For instance, celecoxib is primarily metabolized by CYP2C9 to a hydroxylated metabolite.[18]

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the drug or its Phase I metabolite. This process significantly increases the water solubility of the compound, facilitating its excretion. Sulfonamides can undergo N-glucuronidation or N-acetylation.

Understanding the metabolic pathways of a novel pyrazole sulfonamide is critical for identifying potential active or toxic metabolites and for predicting drug-drug interactions.

Conclusion and Future Directions

The pharmacokinetic profile is a critical determinant of the clinical success of any novel therapeutic agent. For the promising class of pyrazole sulfonamides, a comprehensive and early evaluation of ADME properties is indispensable. This guide has provided a framework for this evaluation, from detailed experimental protocols to a comparative analysis of pharmacokinetic data.

The data presented herein demonstrate the diversity of pharmacokinetic profiles within the pyrazole sulfonamide class. While established drugs provide valuable benchmarks, the unique structural features of each new compound will ultimately dictate its in vivo behavior. Therefore, a robust preclinical pharmacokinetic assessment, as outlined in this guide, is not merely a regulatory requirement but a fundamental component of a successful drug discovery and development program.

Future research in this area should focus on establishing clearer structure-pharmacokinetic relationships for pyrazole sulfonamides. A deeper understanding of how specific structural modifications influence absorption, distribution, metabolism, and excretion will enable the more rational design of next-generation pyrazole sulfonamide therapeutics with optimized pharmacokinetic profiles and enhanced clinical utility.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals

Hazard Assessment and Initial Handling Before any disposal process begins, a thorough understanding of the potential hazards is paramount. Based on the structure of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonam...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Initial Handling

Before any disposal process begins, a thorough understanding of the potential hazards is paramount. Based on the structure of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, which contains a brominated pyrazole ring and a sulfonamide group, we must treat it as a potentially hazardous substance.

Key Structural Features and Associated Hazards:

  • Halogenated Organic Compound: The presence of bromine classifies this compound as a halogenated organic.[2] Halogenated solvents and compounds are often subject to specific disposal regulations due to their potential for environmental persistence and toxicity.[3][4]

  • Sulfonamide Group: Sulfonamides are a class of compounds with a wide range of biological activities. Some sulfonamides are known to have toxic effects, and as a precaution, all novel sulfonamides should be handled as potentially bioactive and toxic.[5]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene are generally suitable for handling organic solids).[1][6]

  • Ventilation: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Spill Management: In the event of a spill, it should be contained using an inert absorbent material. The contaminated absorbent must then be collected and disposed of as hazardous waste.[3]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal.[1] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[8]

Waste Stream Classification:

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide waste should be classified as halogenated organic waste .[2] This waste stream must be kept separate from non-halogenated organic waste, as the disposal methods and costs for these two categories differ significantly.[9]

Logical Flow for Waste Segregation:

The following diagram illustrates the decision-making process for segregating laboratory waste containing 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide.

WasteSegregation Start Waste Generated IsSolid Is the waste solid? Start->IsSolid  Solid or Liquid?   IsLiquid Is the waste liquid? IsSolid->IsLiquid  No   SolidWaste Solid Halogenated Organic Waste IsSolid->SolidWaste  Yes   AqueousCheck Is it an aqueous solution? IsLiquid->AqueousCheck  Yes   LiquidWaste Liquid Halogenated Organic Waste OrganicSolvent Is it dissolved in an organic solvent? AqueousCheck->OrganicSolvent  No   AqueousHalogenated Aqueous Waste with Halogenated Organics AqueousCheck->AqueousHalogenated  Yes   OrganicSolvent->LiquidWaste  Yes (Halogenated Solvent)   NonHalogenated Non-Halogenated Organic Waste OrganicSolvent->NonHalogenated  No (Non-Halogenated Solvent)  

Caption: Decision tree for the segregation of waste containing 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide.

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for maintaining a safe laboratory environment.[6]

Step 1: Containerization

  • Solid Waste:

    • Collect pure 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, and any contaminated disposable labware (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and chemically compatible container.[6]

    • The container should be clearly labeled as "Hazardous Waste" and "Halogenated Organic Solids."[2]

  • Liquid Waste:

    • Solutions of the compound in organic solvents should be collected in a separate, designated container for "Halogenated Organic Liquid Waste."[9]

    • Ensure the waste container is made of a material that is compatible with the solvents being used.[10]

    • Never mix halogenated waste with non-halogenated waste.[9]

    • Do not fill containers beyond 90% capacity to allow for vapor expansion.[10]

Step 2: Labeling

Proper labeling is a regulatory requirement and crucial for the safety of everyone in the laboratory and for the waste disposal personnel.[11] The label must include:

  • The words "Hazardous Waste"[11]

  • The full chemical name: "4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide" and any solvents present.

  • The approximate concentration or percentage of each component.

  • The date accumulation started.

  • The name of the principal investigator or laboratory group.

Step 3: Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][11]

  • The SAA should be under the direct control of laboratory personnel and away from general traffic areas.[10]

  • Ensure secondary containment is used to capture any potential leaks.

  • Store waste containers with their caps securely fastened at all times, except when adding waste.[3]

  • Segregate incompatible waste types within the SAA. For example, keep acidic waste away from basic waste.[8]

Step 4: Disposal

  • Do not dispose of this compound down the drain or in the regular trash. [4][9]

  • Engage a licensed hazardous waste disposal contractor for the final disposal of the collected waste.[6][10] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Follow your institution's specific procedures for requesting a waste pickup from your SAA.

Summary of Key Information

Parameter Guideline Rationale
Waste Classification Halogenated Organic WastePresence of bromine in the molecular structure.[2]
Personal Protective Equipment (PPE) Lab coat, safety goggles, chemical-resistant glovesTo prevent skin and eye contact, and inhalation of the compound.[1]
Handling Location Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[7]
Solid Waste Container Labeled, sealed, chemically compatible container for "Halogenated Organic Solids"To prevent leaks and clearly communicate the contents.[2][6]
Liquid Waste Container Labeled, sealed, chemically compatible container for "Halogenated Organic Liquids"To prevent leaks, reactions, and ensure proper disposal routing.[9]
Storage Location Designated and contained Satellite Accumulation Area (SAA)To comply with regulations and ensure safe temporary storage.[8][11]
Final Disposal Method Licensed Hazardous Waste Disposal ContractorTo ensure environmentally sound and legally compliant disposal.[10]

Conclusion

The responsible management of chemical waste is a fundamental aspect of scientific research. By following these detailed procedures for the disposal of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our planet. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for any additional requirements.

References

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(4-Bromo-1H-pyrazol-1...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, a compound with significant potential in medicinal chemistry, demands a meticulous and informed approach to personal protection. This guide, grounded in established safety protocols and technical data, provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

Before any laboratory work commences, a thorough understanding of the specific hazards associated with 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide is paramount. According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed (H302).[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation (H335).[1]

These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. The guiding principle is to establish multiple barriers of protection, addressing all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Recommended PPE for Handling 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide
Laboratory Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shieldNitrile or neoprene glovesFull-cuffed lab coatN95 or higher-rated respirator
Solution Preparation and Transfers Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over a lab coatNot typically required if performed in a certified chemical fume hood
Running Reactions and Work-up Chemical splash gogglesNitrile or neoprene glovesLab coatNot typically required if performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant coverallsFull-face respirator with appropriate cartridges

Detailed PPE Protocols: A Step-by-Step Guide

Adherence to standardized protocols for donning and doffing PPE is as crucial as the selection of the equipment itself.

Donning PPE Sequence
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Don a clean, appropriately sized lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If working outside of a fume hood where aerosolization is possible, don a fit-tested N95 respirator.

  • Eye and Face Protection: Put on safety glasses or chemical splash goggles. If a significant splash risk exists, add a face shield.[2]

  • Gloves: Select the appropriate chemical-resistant gloves.[2] For this compound, nitrile or neoprene gloves are recommended. Ensure the cuffs of the gloves extend over the cuffs of the lab coat sleeves.[3]

Doffing PPE Sequence

The removal of PPE should be performed in a manner that prevents self-contamination.

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.[4]

  • Gown/Lab Coat: Unbutton the lab coat and roll it outwards, away from your body, ensuring the contaminated surface is contained within.

  • Eye and Face Protection: Remove the face shield and goggles from the back to the front.

  • Respiratory Protection (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans: Ensuring a Safe Workflow

A safe laboratory environment is maintained through a combination of appropriate PPE and robust operational and disposal procedures.

Safe Handling Workflow

The following diagram illustrates a typical workflow for handling 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Enter weigh Weigh Compound don_ppe->weigh 2. Proceed dissolve Dissolve in Solvent weigh->dissolve 3. Transfer reaction Perform Reaction dissolve->reaction 4. Initiate quench Quench Reaction reaction->quench 5. Complete waste_collection Collect Waste (Labeled Container) quench->waste_collection 6. Segregate doff_ppe Doff PPE waste_collection->doff_ppe 7. Exit Area hand_wash Wash Hands doff_ppe->hand_wash 8. Final Step

Caption: Workflow for the safe handling of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide.

Disposal Plan

All waste generated from handling 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as weighing paper, gloves, and bench paper should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Avoid mixing with incompatible waste streams.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management vendor in accordance with local, state, and federal regulations.[5]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

By integrating these comprehensive safety measures into your laboratory's standard operating procedures, you can confidently and responsibly advance your research with 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide.

References

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  • ChemWhat. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide CAS#: 1199773-26-6.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
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